(2-Methoxyphenyl)acetaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110725. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQKGJHUFQGOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296670 | |
| Record name | (2-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33567-59-8 | |
| Record name | 33567-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methoxyphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxyphenyl)acetaldehyde for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling (2-Methoxyphenyl)acetaldehyde, a Versatile Aldehyde in Synthetic Chemistry
This compound, identified by the CAS number 33567-59-8 , is an aromatic aldehyde that is emerging as a significant building block in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structural arrangement, featuring a methoxy group at the ortho position of the phenyl ring attached to an acetaldehyde moiety, imparts distinct reactivity and properties that are of considerable interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, reactivity, applications in drug discovery, and essential safety and handling information.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33567-59-8 | [1][4] |
| Molecular Formula | C₉H₁₀O₂ | [3][4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [2] |
| Odor | Sweet, floral | [2] |
| Boiling Point | 245 °C (estimate) | [2] |
| Density | 1.0897 g/cm³ (estimate) | [2] |
| Refractive Index | 1.5393 (estimate) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the oxidation of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This transformation is pivotal as it introduces the reactive aldehyde functionality, a cornerstone for subsequent synthetic elaborations.
Experimental Protocol: Oxidation of 2-(2-methoxyphenyl)ethanol
This protocol outlines a standard laboratory procedure for the synthesis of this compound via the oxidation of 2-(2-methoxyphenyl)ethanol using pyridinium chlorochromate (PCC), a widely used and reliable oxidizing agent for the conversion of primary alcohols to aldehydes.
Materials:
-
2-(2-methoxyphenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes), visualizing the disappearance of the starting alcohol and the appearance of the product aldehyde.
-
Workup: Upon completion of the reaction (typically after 2-4 hours), dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium salts.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as PCC is sensitive to water, which can lead to the formation of the corresponding carboxylic acid as a byproduct.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.
-
PCC as Oxidant: PCC is a mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.
-
Silica Gel Filtration: This step is essential for the removal of the insoluble chromium byproducts, simplifying the subsequent workup.
Diagram: Synthesis Workflow
Caption: General laboratory workflow for the synthesis of this compound.
Reactivity and Synthetic Utility
The chemical behavior of this compound is primarily dictated by the electrophilic nature of the aldehyde carbonyl group and the presence of the electron-donating methoxy group on the aromatic ring. This combination allows for a diverse range of chemical transformations.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and enolates, leading to the formation of secondary alcohols.
-
Wittig Reaction: this compound readily undergoes the Wittig reaction with phosphorus ylides to form substituted alkenes, a powerful tool for carbon-carbon bond formation.[5][6][7]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted phenethylamines, a scaffold prevalent in many biologically active molecules.
-
Cyclization Reactions: The aldehyde functionality can participate in various cyclization reactions to construct heterocyclic systems, which are of great importance in drug discovery.[1]
Applications in Drug Development and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[2] Its structural motif is found in molecules targeting various biological pathways.
Case Study: Synthesis of Heterocyclic Scaffolds
The reactivity of the aldehyde group in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and thiazoles, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and anti-cancer properties.[1]
Diagram: Role in Heterocyclic Synthesis
Caption: Synthetic utility of this compound in generating bioactive heterocycles.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and reaction monitoring. A combination of spectroscopic techniques is typically employed.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), aldehyde proton (singlet, δ ~9.7 ppm), methylene protons (doublet, δ ~3.6 ppm), methoxy protons (singlet, δ ~3.8 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~200 ppm), aromatic carbons (δ 110-160 ppm), methylene carbon (δ ~50 ppm), methoxy carbon (δ ~55 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1725 cm⁻¹), C-H stretch of aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600 and ~1480 cm⁻¹), C-O stretch (~1250 cm⁻¹).[8][9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 150. Key fragment ions corresponding to the loss of CHO (m/z 121) and the tropylium ion (m/z 91).[4] |
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.
-
Hazards: this compound is known to cause serious eye irritation and may cause skin irritation.[2][4]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde functionality and the influence of the ortho-methoxy group, allows for the construction of complex molecular architectures and diverse heterocyclic systems. This guide has provided a detailed technical overview to assist researchers, scientists, and drug development professionals in harnessing the full potential of this valuable synthetic intermediate. A commitment to rigorous experimental design and adherence to safety protocols will be instrumental in unlocking new discoveries and applications for this compound.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
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PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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IUPAC name for C9H10O2 aldehyde
An In-Depth Technical Guide to the IUPAC Nomenclature of C₉H₁₀O₂ Aldehydes
Abstract
The unambiguous identification of chemical structures is a cornerstone of scientific research, particularly within drug development and materials science. The molecular formula C₉H₁₀O₂ represents a diverse set of isomers, and when constrained to include an aldehyde functional group, it primarily yields a family of substituted aromatic compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to C₉H₁₀O₂ aldehydes. We will deconstruct the process from initial structural analysis to the systematic naming of complex isomers, ensuring a clear and reproducible methodology grounded in authoritative chemical principles.
The Principle of Unambiguous Nomenclature
In scientific communication, precision is paramount. A compound's name must correspond to a single, unique molecular structure. The IUPAC system of nomenclature was established to create a standardized, logical framework that eliminates the ambiguity of common or trivial names. For a researcher synthesizing a novel compound, a drug developer evaluating structure-activity relationships (SAR), or a patent attorney defining intellectual property, the ability to correctly and systematically name a molecule is a critical skill. This guide will use the C₉H₁₀O₂ aldehyde isomers as a practical platform to master these principles.
Structural Analysis of C₉H₁₀O₂
Elemental Composition and Molar Mass
The molecular formula C₉H₁₀O₂ provides the foundational information for any structural investigation.
-
Carbon (C): 9 atoms
-
Hydrogen (H): 10 atoms
-
Oxygen (O): 2 atoms
-
Molar Mass: Approximately 150.17 g/mol
Degree of Unsaturation: A Clue to Aromaticity
Before proposing structures, calculating the degree of unsaturation (DoU) is a crucial first step. This value indicates the total number of rings and/or multiple bonds within a molecule.
The formula is: DoU = C + 1 - (H/2)
For C₉H₁₀O₂: DoU = 9 + 1 - (10/2) = 10 - 5 = 5
A DoU of 5 is highly indicative of an aromatic structure. A benzene ring inherently possesses 4 degrees of unsaturation (one ring and three π-bonds). The fifth degree of unsaturation is accounted for by the carbonyl group (C=O) of the aldehyde functional group. This analysis strongly suggests that the primary isomers of C₉H₁₀O₂ aldehydes are substituted benzaldehydes.
Core Principles of IUPAC Nomenclature for Aromatic Aldehydes
When naming aldehydes where the -CHO group is attached to a benzene ring, a specific set of IUPAC rules ensures consistency and clarity.
Identifying the Parent Structure: Benzaldehyde
The IUPAC system recognizes the structure of a benzene ring attached to an aldehyde group as a parent hydride. While the fully systematic name is "benzenecarbaldehyde," IUPAC retains the common name "benzaldehyde" as the preferred name for the parent structure, and it is used as the foundation for naming its derivatives.[1][2]
Numbering Convention and Substituent Priority
The numbering of the benzene ring is dictated by the principal functional group. For substituted benzaldehydes, the rules are as follows:
-
Carbon-1: The carbon atom of the benzene ring that is bonded to the aldehyde group is unequivocally assigned as locant '1'.[3][4] It is unnecessary to include "1-" in the name as this position is implied.[3][4]
-
Substituent Numbering: The remaining substituents are given the lowest possible locant numbers by counting around the ring.
-
Alphabetical Order: If multiple different substituents are present, they are cited in alphabetical order in the final name, irrespective of their locant number.
Use of Locants: Numerical vs. Ortho/Meta/Para
For disubstituted benzene rings, the common locants ortho- (1,2), meta- (1,3), and para- (1,4) are sometimes used.[3] However, for rings with more than two substituents or for formal scientific communication, the numerical locant system (e.g., 2-, 3-, 4-) is required to avoid ambiguity. This guide will exclusively use the numerical system.
Case Studies: IUPAC Nomenclature of C₉H₁₀O₂ Isomers
With the molecular formula C₉H₁₀O₂ and the core structure of benzaldehyde (C₇H₆O), the remaining atoms to be arranged as substituents on the ring are C₂H₄O. This combination can form several distinct substituent groups, leading to different isomer classes.
Isomer Class 1: Ethoxybenzaldehydes
In this class, the C₂H₄O fragment forms an ethoxy group (-OCH₂CH₃).
Protocol for Naming 2-Ethoxybenzaldehyde
Step 1: Identify the Parent Structure. The molecule contains a benzene ring directly attached to a -CHO group. The parent name is benzaldehyde .[1][2]
Step 2: Identify and Name the Substituent. There is one substituent on the ring: an -OCH₂CH₃ group, which is named ethoxy .
Step 3: Number the Ring. The carbon attached to the aldehyde is C1. Numbering towards the substituent gives it the lowest possible locant, which is '2'.
Step 4: Assemble the Final Name. Combine the locant, substituent name, and parent name.
The correct IUPAC name is 2-Ethoxybenzaldehyde .[5]
Caption: Molecular structure of 2-Ethoxybenzaldehyde.
The same logic applies to its positional isomers, 3-Ethoxybenzaldehyde and 4-Ethoxybenzaldehyde .
Isomer Class 2: Ethylhydroxybenzaldehydes
Here, the C₂H₄O fragment is split into an ethyl group (-CH₂CH₃) and a hydroxy group (-OH).
Protocol for Naming 3-Ethyl-4-hydroxybenzaldehyde
Step 1: Identify the Parent Structure. The core is a benzene ring with a -CHO group, so the parent name is benzaldehyde .
Step 2: Identify and Name the Substituents. There are two substituents: a -CH₂CH₃ group, named ethyl , and an -OH group, named hydroxy .
Step 3: Number the Ring. The aldehyde carbon is C1. Numbering must provide the lowest possible set of locants for the substituents. In this case, the locants are '3' and '4'.
Step 4: Assemble the Final Name (Alphabetical Order). The substituents must be cited alphabetically: e thyl comes before h ydroxy.
The correct IUPAC name is 3-Ethyl-4-hydroxybenzaldehyde .
Caption: Molecular structure of 3-Ethyl-4-hydroxybenzaldehyde.
Systematic Workflow for IUPAC Name Determination
The process of naming any C₉H₁₀O₂ aldehyde isomer can be systematized into a repeatable workflow. This protocol ensures all IUPAC conventions are met for accurate and verifiable nomenclature.
Caption: Systematic workflow for naming C₉H₁₀O₂ aromatic aldehydes.
Summary of Key Isomers
The following table summarizes several potential isomers of C₉H₁₀O₂ containing an aldehyde group, illustrating the application of the IUPAC rules.
| Isomer Class | Substituents | Positional Example | IUPAC Name |
| Ethoxybenzaldehydes | -OCH₂CH₃ | Ortho (2-) | 2-Ethoxybenzaldehyde |
| Meta (3-) | 3-Ethoxybenzaldehyde | ||
| Para (4-) | 4-Ethoxybenzaldehyde | ||
| Ethylhydroxybenzaldehydes | -CH₂CH₃, -OH | 2-Ethyl, 3-Hydroxy | 2-Ethyl-3-hydroxybenzaldehyde |
| 3-Ethyl, 4-Hydroxy | 3-Ethyl-4-hydroxybenzaldehyde | ||
| 4-Ethyl, 2-Hydroxy | 4-Ethyl-2-hydroxybenzaldehyde | ||
| Methoxy-methylbenzaldehydes | -OCH₃, -CH₃ | 2-Methoxy, 3-Methyl | 2-Methoxy-3-methylbenzaldehyde |
| 4-Methoxy, 2-Methyl | 4-Methoxy-2-methylbenzaldehyde | ||
| Phenyl-substituted Aldehydes | Phenyl as substituent | 2-Phenylpropanal | 2-Phenylpropanal* |
*Note: 2-Phenylpropanal (C₉H₁₀O) is an isomer of a different formula but serves as an example of alternative structures where the aldehyde is not directly on the ring. An analogous C₉H₁₀O₂ structure could be 2-(methoxyphenyl)acetaldehyde.
Conclusion
The systematic nomenclature of C₉H₁₀O₂ aldehydes, primarily substituted benzaldehydes, is a logical process governed by a clear set of IUPAC rules. By first performing a structural analysis via the degree of unsaturation, researchers can confidently identify the aromatic parent structure. The subsequent steps of identifying substituents, assigning locants with the aldehyde group as the priority, and alphabetizing prefixes provide a robust method for generating unambiguous and universally understood chemical names. Mastery of this process is essential for effective collaboration, discovery, and innovation in the chemical sciences.
References
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Tiwari Academy. (2024). How are aromatic aldehydes named in IUPAC nomenclature, and what is the IUPAC-accepted common name for the simplest aromatic aldehyde? Tiwari Academy Discussion Forum. [Link]
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Owens, P. (2022). 338 BCH3023 IUPAC Nomenclature of Aldehydes. YouTube. [Link]
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JoVE. (2023). Video: IUPAC Nomenclature of Aldehydes. [Link]
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NIST. Benzaldehyde, 2-ethoxy-. NIST Chemistry WebBook. [Link]
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(2-Methoxyphenyl)acetaldehyde molecular weight and formula
An In-Depth Technical Guide to (2-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications
Introduction
This compound, a significant aromatic aldehyde, serves as a crucial building block in various domains of chemical synthesis. With the chemical formula C9H10O2, this compound is systematically named 2-(2-methoxyphenyl)acetaldehyde according to IUPAC nomenclature.[1] Its unique structure, featuring a methoxy group at the ortho position of the phenyl ring attached to an acetaldehyde moiety, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in research and drug development, and essential safety and handling protocols for laboratory use.
Molecular and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C9H10O2 | [1][2][3][4] |
| Molecular Weight | 150.17 g/mol | [1][2][3] |
| CAS Number | 33567-59-8 | [2][3][4] |
| IUPAC Name | 2-(2-methoxyphenyl)acetaldehyde | [1] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | ~245 °C (estimated) | [6] |
| Density | ~1.09 g/cm³ | [6] |
| InChI Key | VKQKGJHUFQGOIX-UHFFFAOYSA-N | [1][3] |
| SMILES | COC1=CC=CC=C1CC=O | [1] |
Synthesis and Purification
The synthesis of substituted phenylacetaldehydes can be approached through various established organic chemistry routes. A common conceptual pathway involves the oxidation of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This transformation is a cornerstone of organic synthesis, where the choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed for this purpose due to their selectivity for converting primary alcohols to aldehydes.
The rationale for choosing such reagents lies in their ability to perform the oxidation under non-aqueous and neutral pH conditions, which minimizes side reactions, including the formation of hydrates or acetals that can occur in the presence of water, and prevents the often-facile over-oxidation to the corresponding carboxylic acid.
Below is a generalized workflow for the synthesis and subsequent purification of this compound.
Experimental Protocol: Oxidation of 2-(2-Methoxyphenyl)ethanol
-
Setup: A dry, round-bottom flask is charged with a solution of 2-(2-methoxyphenyl)ethanol in an anhydrous solvent like dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with a solvent such as diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude aldehyde is then purified by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and fragrance industries.[5]
-
Pharmaceutical Synthesis: The aldehyde functionality is highly reactive and serves as a key handle for constructing more complex molecular architectures. It can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations, which are fundamental in the synthesis of heterocyclic compounds and other scaffolds present in many pharmaceutical agents.[7]
-
Fragrance and Flavoring: Due to its characteristic sweet, floral odor, this compound and its derivatives are used in the formulation of fragrances and as flavoring agents.[5]
-
Antimicrobial Research: There is interest in the potential antimicrobial and antifungal properties of this compound, making it a candidate for investigation in the development of new antimicrobial agents.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Classification: It is classified as causing serious eye irritation (H319).[1][8] It may also cause skin and respiratory irritation.[5][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[11]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[11] Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[10]
-
Illustrative Experimental Workflow: Knoevenagel Condensation
To demonstrate the utility of this compound, the following workflow outlines a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
Sources
- 1. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound | CAS: 33567-59-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. anaxlab.com [anaxlab.com]
- 5. Cas 33567-59-8,this compound | lookchem [lookchem.com]
- 6. This compound CAS#: 33567-59-8 [m.chemicalbook.com]
- 7. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
Spectroscopic data for (2-Methoxyphenyl)acetaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Methoxyphenyl)acetaldehyde
Introduction
This compound, with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol , is an aromatic aldehyde of significant interest in organic synthesis and as a precursor in the development of novel chemical entities.[1][2] Its structure, featuring a reactive aldehyde moiety and a methoxy-substituted phenyl ring, imparts a unique combination of chemical properties that are critical for its application. Accurate structural elucidation and purity assessment are paramount for its use in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound, offering both theoretical interpretation and practical, field-proven protocols for data acquisition.
The structural identity of this molecule is unequivocally established through a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C). Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system of confirmation.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides invaluable structural information through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is the most common method employed.
Expertise & Rationale
In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that reflects the weakest bonds and the most stable resulting fragments. The stability of the aromatic ring and the benzylic position are key drivers of the fragmentation pathways for this specific molecule.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard energy to ensure fragmentation and create comparable library spectra).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet System: Direct infusion or Gas Chromatography (GC) for separation of mixtures.
-
Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition: Inject the sample into the instrument. The system will vaporize the sample, ionize the molecules, and separate the resulting ions by their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment peaks. Propose fragmentation pathways consistent with known chemical principles.
Data Acquisition Workflow
Caption: Workflow for EI-MS analysis via a GC inlet.
Predicted Mass Spectrum Data
| m/z (Mass/Charge) | Predicted Relative Intensity | Assignment | Fragmentation Process |
| 150 | Moderate | [M]⁺ | Molecular Ion |
| 121 | High (Base Peak) | [M-CHO]⁺ | α-cleavage: Loss of the formyl radical (•CHO) |
| 91 | Moderate | [C₇H₇]⁺ | Loss of CO from the m/z 121 fragment, forming a tropylium ion |
| 77 | Low | [C₆H₅]⁺ | Loss of a methyl radical from the m/z 91 fragment |
| 51 | Low | [C₄H₃]⁺ | Fragmentation of the phenyl ring |
Interpretation of Fragmentation
The mass spectrum is dominated by fragments resulting from cleavage at the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage), a characteristic fragmentation pathway for aldehydes.[4][5]
-
Molecular Ion (m/z 150): The presence of a peak at m/z 150 confirms the molecular weight of C₉H₁₀O₂.[1]
-
Base Peak (m/z 121): The most abundant peak is expected at m/z 121. This corresponds to the loss of a 29 Da fragment (the formyl radical, •CHO) from the molecular ion. This cleavage is highly favored because it results in the formation of a stable, resonance-stabilized 2-methoxybenzyl cation.
-
Tropylium Ion (m/z 91): A subsequent loss of carbon monoxide (CO, 28 Da) from the 2-methoxybenzyl cation (m/z 121) can lead to the formation of the tropylium ion at m/z 91, a common fragment in compounds containing a benzyl group.
-
Phenyl Cation (m/z 77): Further fragmentation can lead to the formation of the phenyl cation at m/z 77.
Caption: Key fragmentation pathway of this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Expertise & Rationale
The IR spectrum of this compound is expected to clearly show absorptions for the aldehyde C=O and C-H bonds, the aromatic ring, and the ether linkage. The precise position of the C=O stretch provides clues about conjugation. The presence of two distinct C-H stretching bands for the aldehyde proton (Fermi resonance) is a classic diagnostic feature.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No preparation is needed for a liquid sample. Place one drop of neat this compound directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).
-
Place the sample on the crystal and acquire the sample spectrum.
-
The instrument software automatically performs the background subtraction.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3060 | Medium | Aromatic C-H | Stretch |
| ~2950 | Medium | Aliphatic C-H (in -CH₃, -CH₂) | Stretch |
| ~2830 | Medium, Sharp | Aldehyde C-H | Stretch (Fermi Resonance) |
| ~2720 | Medium, Sharp | Aldehyde C-H | Stretch (Fermi Resonance) |
| ~1725 | Strong, Sharp | C=O | Stretch (Aldehyde) |
| ~1600, ~1490 | Medium-Strong | C=C | Aromatic Ring Stretch |
| ~1250 | Strong | Aryl-Alkyl C-O | Asymmetric Stretch (Ether) |
| ~750 | Strong | Aromatic C-H | Out-of-Plane Bend (Ortho-disubstituted) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Expertise & Rationale
The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like C=O) "deshield" nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups (like -OCH₃) "shield" them, shifting them upfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing connectivity information (n+1 rule).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹H.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse acquisition.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Acquire the spectrum with an appropriate number of scans (e.g., 8-16).
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) to assign each signal to a specific proton in the molecule.
-
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.75 | t, J ≈ 2 Hz | 1H | -CH O | Aldehyde proton, strongly deshielded by the carbonyl group. Split by the adjacent CH₂ group. |
| ~7.30-6.85 | m | 4H | Ar-H | Aromatic protons in a complex multiplet pattern due to ortho-disubstitution. |
| ~3.85 | s | 3H | -OCH ₃ | Methoxy protons, singlet as there are no adjacent protons. Shielded by oxygen. |
| ~3.65 | d, J ≈ 2 Hz | 2H | -CH ₂-CHO | Methylene protons, deshielded by both the aromatic ring and the aldehyde. Split by the aldehyde proton. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Expertise & Rationale
The principles are similar to ¹H NMR, but the ¹³C chemical shift range is much larger (~0-220 ppm), leading to less signal overlap. Standard ¹³C spectra are proton-decoupled, meaning each unique carbon appears as a singlet. The chemical shift is highly diagnostic of the carbon's functional group (e.g., carbonyl, aromatic, aliphatic).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Spectrometer: 400 MHz (operating at ~100 MHz for ¹³C) or higher NMR spectrometer.
-
Nucleus: ¹³C.
-
Mode: Proton-decoupled.
-
-
Data Acquisition: Acquire the spectrum over a longer period (more scans) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Identify the chemical shift of each singlet and assign it to one of the 9 unique carbons in the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200.0 | C HO | Aldehyde carbonyl carbon, highly deshielded. |
| ~157.0 | C -OCH₃ | Aromatic quaternary carbon attached to the electron-donating methoxy group. |
| ~130.0 | Ar-C H | Aromatic methine carbon. |
| ~128.0 | Ar-C H | Aromatic methine carbon. |
| ~125.0 | C -CH₂ | Aromatic quaternary carbon attached to the acetaldehyde side chain. |
| ~121.0 | Ar-C H | Aromatic methine carbon. |
| ~110.0 | Ar-C H | Aromatic methine carbon, shielded by the ortho-methoxy group. |
| ~55.5 | -OC H₃ | Methoxy carbon. |
| ~45.0 | -C H₂-CHO | Methylene carbon. |
Conclusion
The collective application of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides an unambiguous and robust characterization of this compound. The molecular weight is confirmed by MS, which also reveals key structural features through predictable fragmentation. IR spectroscopy validates the presence of essential aldehyde, ether, and aromatic functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the connectivity and substitution pattern of the molecule. These techniques, when used in concert, form a self-validating workflow essential for ensuring chemical identity and purity in any research or drug development setting.
References
-
PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Online]. Available: [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Online]. Available: [Link]
-
PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. [Online]. Available: [Link]
-
SpectraBase. 2-[(3-Methoxyphenyl)methoxy]acetaldehyde. [Online]. Available: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Online]. Available: [Link]
-
ResearchGate. (2018, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Online]. Available: [Link]
-
NIST. Acetaldehyde, methoxy-. [Online]. Available: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Online]. Available: [Link]
-
NMR Wiki Q&A Forum. (2013, June 13). 2-Methoxybenzaldehyde. [Online]. Available: [Link]
-
NIST. Benzaldehyde, 2-methoxy-. [Online]. Available: [Link]
-
ResearchGate. (2015, August 8). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Online]. Available: [Link]
-
Hussain, Z., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Online]. Available: [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]
-
ResearchGate. Tandem mass spectra and possible fragmentation pathways of the chemical.... [Online]. Available: [Link]
-
UCLA Chemistry. IR Absorption Table. [Online]. Available: [Link]
-
O'Connor, P. B. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online]. Available: [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Online]. Available: [Link]
-
NIST. Acetamide, N-(2-methoxyphenyl)-. [Online]. Available: [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Methoxyphenyl)acetaldehyde
Abstract
Introduction: The Structural Elucidation of (2-Methoxyphenyl)acetaldehyde
This compound, a key organic intermediate, possesses a unique substitution pattern on its aromatic ring that gives rise to a distinct and informative NMR spectrum. The strategic placement of the methoxy group ortho to the acetaldehyde moiety creates a specific electronic and steric environment, which is reflected in the chemical shifts and coupling patterns of the protons and carbons. Understanding these NMR characteristics is paramount for confirming the identity, purity, and structure of the compound in various research and development applications.
NMR spectroscopy stands as the cornerstone of molecular structure elucidation.[1] ¹H NMR provides detailed information about the proton framework of a molecule, while ¹³C NMR reveals the carbon backbone. Together, they offer a complete picture of the molecular architecture. This guide will first present a theoretical, yet detailed, analysis of the expected ¹H and ¹³C NMR spectra of this compound, followed by a practical, step-by-step guide to acquiring experimental spectra.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the aldehydic proton, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing acetaldehyde group.
Diagrammatic Representation of this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-aldehyde | 9.7 - 9.8 | Triplet (t) | ~2.5 | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom. It will be split into a triplet by the two adjacent methylene protons. |
| H-3 | 6.8 - 6.9 | Doublet (d) | ~8.0 | Ortho to the electron-donating methoxy group, this proton is shielded. It is split by the adjacent H-4. |
| H-4 | 7.2 - 7.3 | Triplet (t) | ~8.0 | This proton is split by both H-3 and H-5. |
| H-5 | 6.9 - 7.0 | Triplet (t) | ~7.5 | This proton is split by H-4 and H-6. |
| H-6 | 7.1 - 7.2 | Doublet (d) | ~7.5 | Ortho to the acetaldehyde group, this proton is deshielded. It is split by the adjacent H-5. |
| H-methylene | 3.6 - 3.7 | Doublet (d) | ~2.5 | These protons are adjacent to the aromatic ring and the aldehyde group. They will be split into a doublet by the aldehydic proton. |
| H-methoxy | 3.8 - 3.9 | Singlet (s) | N/A | The three equivalent protons of the methoxy group will appear as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the hybridization of the carbon and the electronegativity of its neighboring atoms.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (aldehyde) | 200 - 205 | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield. |
| C-2 (aromatic) | 157 - 158 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |
| C-6 (aromatic) | 130 - 132 | This carbon is adjacent to the acetaldehyde substituent. |
| C-4 (aromatic) | 128 - 130 | Aromatic carbon with a standard chemical shift. |
| C-5 (aromatic) | 120 - 122 | Aromatic carbon with a standard chemical shift. |
| C-1 (aromatic) | 125 - 127 | This is the ipso-carbon attached to the acetaldehyde group. |
| C-3 (aromatic) | 110 - 112 | Ortho to the electron-donating methoxy group, this carbon is shielded and shifted upfield. |
| C-methylene | 45 - 50 | The sp³ hybridized methylene carbon is found in the aliphatic region. |
| C-methoxy | 55 - 56 | The carbon of the methoxy group is in a typical range for such functional groups. |
Experimental Protocol for NMR Spectrum Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and meticulous experimental procedure is essential.
Diagrammatic Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Sample Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.
-
Spectrum Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts, multiplicities, and coupling constants for all signals in both the ¹H and ¹³C spectra.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently interpret experimentally acquired data to confirm the structure and purity of this important organic compound. The detailed experimental protocol provided herein offers a robust methodology for obtaining high-quality NMR spectra, ensuring reliable and reproducible results in a research and development setting.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
Scribd. NMR Sample Prep. [Link]
-
University College London. Sample Preparation. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]
-
PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Metin, T. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (2-Methoxyphenyl)acetaldehyde
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of (2-Methoxyphenyl)acetaldehyde, a compound of interest in various chemical and pharmaceutical research domains. We will delve into the core principles governing its fragmentation, elucidate the primary pathways, and provide a practical framework for interpreting its mass spectrum.
Introduction to this compound and the Significance of its Mass Spectrum
This compound, with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol , is an aromatic aldehyde featuring a methoxy group at the ortho position of the phenyl ring relative to the acetaldehyde substituent.[1][2] The interplay between the aromatic ring, the reactive aldehyde functionality, and the influential ortho-methoxy group dictates its chemical behavior and, consequently, its fragmentation pattern under mass spectrometric analysis. Elucidating this pattern is crucial for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolite identification studies in drug discovery.
Hypothetical Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of a reproducible and high-quality mass spectrum, a standardized experimental approach is essential. The following protocol outlines a typical gas chromatography-mass spectrometry (GC-MS) method with electron ionization for the analysis of this compound.
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in the chosen solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Process the data to obtain the mass spectrum of the chromatographic peak corresponding to this compound.
-
Analysis of the Mass Spectrum and Proposed Fragmentation Pathways
The electron ionization mass spectrum of this compound is characterized by several key fragment ions that provide a clear signature of its molecular structure. The fragmentation is primarily driven by the stability of the resulting ions, with the aromatic ring and the ortho-methoxy group playing significant roles in directing the cleavage events.
The molecular ion peak (M⁺˙) is observed at m/z 150 , corresponding to the molecular weight of the compound.[2] The presence of this peak is crucial for confirming the molecular identity.
The most prominent fragmentation pathways are detailed below:
Benzylic Cleavage and Formation of the Tropylium Ion
A dominant fragmentation process for alkyl-substituted aromatic compounds is benzylic cleavage. In the case of this compound, cleavage of the C-C bond between the methylene group and the carbonyl group leads to the formation of a highly stable benzylic cation.
-
Loss of the formyl radical (•CHO): This cleavage results in the formation of the 2-methoxybenzyl cation at m/z 121 . This ion is resonance-stabilized, contributing to its high abundance.
M⁺˙ (m/z 150) → [C₈H₉O]⁺ (m/z 121) + •CHO
-
Rearrangement to a Tropylium-like Ion: The initial 2-methoxybenzyl cation can undergo further rearrangement to a more stable tropylium-like ion, which is a common feature in the mass spectra of substituted benzyl compounds.
Alpha-Cleavage adjacent to the Carbonyl Group
Alpha-cleavage is a characteristic fragmentation of aldehydes and ketones.[3][4] For this compound, two primary alpha-cleavage pathways are possible:
-
Loss of a hydrogen radical (•H): Cleavage of the aldehydic C-H bond results in an acylium ion at m/z 149 (M-1). This peak is often observed in the mass spectra of aldehydes.
M⁺˙ (m/z 150) → [C₉H₉O₂]⁺ (m/z 149) + •H
-
Loss of the 2-methoxyphenylmethyl radical (•CH₂C₆H₄OCH₃): This cleavage leads to the formation of the formyl cation at m/z 29 . While possible, this fragment is often of lower abundance compared to the more stable aromatic fragments.
Fragmentation involving the Methoxy Group
The ortho-methoxy group significantly influences the fragmentation pattern, often through rearrangement reactions.
-
Loss of formaldehyde (CH₂O): A characteristic fragmentation of ortho-substituted methoxy aromatic compounds involves the loss of formaldehyde. This likely proceeds through a rearrangement mechanism, leading to a fragment at m/z 120 .
-
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond can occur, leading to a fragment at m/z 135 .[2] This is followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 107 .
M⁺˙ (m/z 150) → [C₈H₇O₂]⁺˙ (m/z 135) + •CH₃
[C₈H₇O₂]⁺˙ (m/z 135) → [C₇H₇O]⁺ (m/z 107) + CO
Other Significant Fragments
-
m/z 91: This fragment is often attributed to the tropylium ion (C₇H₇⁺), formed through cleavage of the methoxy group and rearrangement of the aromatic ring.
-
m/z 77: This fragment corresponds to the phenyl cation (C₆H₅⁺), resulting from the loss of the entire side chain and the methoxy group.
Summary of Key Fragmentation Data
The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound and their proposed structures.
| m/z | Proposed Structure/Identity | Fragmentation Pathway |
| 150 | [C₉H₁₀O₂]⁺˙ (Molecular Ion) | - |
| 149 | [M - H]⁺ | α-cleavage (loss of •H) |
| 135 | [M - CH₃]⁺˙ | Loss of a methyl radical |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage (loss of •CHO) |
| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualizing the Fragmentation Pathways
The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Primary fragmentation pathways of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is a rich source of structural information, governed by fundamental principles of ion stability and rearrangement reactions. The molecular ion at m/z 150, the prominent benzylic cleavage product at m/z 121, and the characteristic fragments resulting from losses involving the methoxy and aldehyde groups provide a definitive fingerprint for this molecule. This in-depth understanding is invaluable for researchers and scientists in diverse fields, enabling confident identification and structural elucidation.
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GHS classification for (2-Methoxyphenyl)acetaldehyde
An In-Depth Technical Guide to the GHS Classification of (2-Methoxyphenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic aldehyde of interest in organic synthesis and as a potential building block for more complex molecules. As with any chemical substance used in a research and development setting, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed examination of the Globally Harmonized System (GHS) of Classification and Labelling for this compound, moving beyond a simple data sheet to explain the scientific and regulatory rationale underpinning its classification. We will delve into the toxicological principles and the standardized testing methodologies that form the evidentiary basis for hazard communication, providing professionals with the in-depth knowledge required for accurate risk assessment and safe handling.
Chemical Identity and Physicochemical Properties
A precise understanding of a chemical's identity and properties is the foundation of its toxicological assessment.
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxyphenyl)acetaldehyde | [1] |
| CAS Number | 33567-59-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Boiling Point | 245 °C (estimated) | |
| Appearance | Brown powder or liquid | |
| Synonyms | Benzeneacetaldehyde, 2-methoxy-; (2-Methoxy-phenyl)-acetaldehyde | [1] |
GHS Classification and Labelling
The is based on aggregated data submitted by multiple companies to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory.[1] The harmonized classification focuses on a single, specific health hazard.
| GHS Element | Classification | Source |
| Pictogram | [1] | |
| Signal Word | Warning | [1] |
| Hazard Class | Serious eye damage/eye irritation (Category 2A) | [1] |
| Hazard Statement | H319: Causes serious eye irritation. | [1][2] |
Precautionary Statements (P-Statements):
The following precautionary statements are mandated for handling this substance[1]:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
Toxicological Profile: The Evidentiary Basis for Classification
While specific, publicly available toxicological study reports on this compound are limited[3], its GHS classification as Eye Irritation Category 2A provides a clear directive. This classification indicates that the substance is presumed to induce irritant effects in the eye that are fully reversible within 21 days of exposure. The following sections detail the standardized methodologies that are the bedrock for making such a determination.
Methodology for Determining Serious Eye Irritation (H319)
A. In Vivo Assessment: OECD Test Guideline 405
The historical gold standard for eye irritation data is the Draize rabbit eye test, formalized under OECD Guideline 405.[4][6][7]
Experimental Protocol: OECD 405 - Acute Eye Irritation/Corrosion
-
Animal Selection: Healthy, young adult albino rabbits are used, as their large, unpigmented eyes facilitate observation of irritation.[4]
-
Initial Test: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.[4][6]
-
Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.[7] Observations may continue for up to 21 days to assess reversibility.[7]
-
Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored numerically.
-
Confirmatory Test: If severe or corrosive effects are not seen, the test is confirmed in up to two additional animals.[4][6]
-
Classification Causality: A substance is classified as Category 2A if it produces a positive response (e.g., mean scores for corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness ≥ 2) in at least two of three tested animals, and the effects are fully reversible within a 21-day observation period.
B. In Vitro Alternative: OECD Test Guideline 437 (BCOP)
To reduce and replace animal testing, significant progress has been made in validating in vitro methods. The Bovine Corneal Opacity and Permeability (BCOP) test is a leading alternative for identifying substances that cause serious eye damage (Category 1) and those not requiring classification.[8][9][10]
Experimental Protocol: OECD 437 - Bovine Corneal Opacity and Permeability Test
-
Test System: Corneas are obtained from the eyes of cattle slaughtered for commercial purposes, providing a viable, organotypic tissue model.[8]
-
Application: The test substance is applied directly to the epithelial surface of the cornea, which is mounted in a specialized holder.
-
Endpoint Measurement: Two key parameters are measured after exposure:
-
Opacity: A change in the transparency of the cornea is measured using an opacitometer. This indicates protein denaturation and swelling.[8][9]
-
Permeability: The amount of fluorescein dye that can pass through the full thickness of the cornea is measured with a spectrophotometer. This reflects damage to the cellular junctions of the epithelium.[8][9]
-
-
Classification Causality: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS). This score is then compared to established thresholds to predict the GHS category. For example, an IVIS greater than 55.1 classifies a substance as a Category 1 (serious/irreversible damage). The BCOP is highly effective at identifying substances at the severe and non-irritant ends of the spectrum.[9]
Logical Workflow: GHS Eye Irritation Classification
Caption: Workflow for GHS Eye Irritation Classification.
Importance of Isomer Specificity
It is critical for researchers to recognize that small changes in molecular structure can lead to significant differences in toxicological profiles. While this compound is classified only for eye irritation, its isomer, 4-Methoxyphenylacetaldehyde (CAS 5703-26-4), carries a more severe and extensive hazard profile, including[11][12]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
This stark contrast underscores the necessity of consulting the specific Safety Data Sheet (SDS) and GHS classification for the exact isomer being handled and avoiding assumptions based on structural similarity alone.
Other Toxicological Endpoints
For this compound specifically, publicly available data for other toxicological endpoints such as acute toxicity (oral, dermal, inhalation), skin irritation/corrosion, sensitization, and mutagenicity are not fully investigated or determined.[3] Therefore, in the absence of data to the contrary, standard chemical hygiene principles must be applied, treating the substance as potentially harmful via other routes until proven otherwise.
Safe Handling, Storage, and Emergency Procedures
The GHS classification directly informs the necessary safety precautions. The "Warning" signal word and "Eye Irritant" classification for this compound mandate the following field-proven practices.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Control: Handle the substance in a well-ventilated area. For powders or volatile liquids, a chemical fume hood is required to minimize inhalation exposure.
-
Eye Protection (Mandatory): Chemical safety goggles or a face shield are essential to comply with P280 and prevent contact that could lead to serious irritation. Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact. Although not classified as a skin irritant, this aligns with best practices and the P280 statement.
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent accidental skin contact.
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with all federal, state, and local regulations. This should be done via a licensed professional waste disposal service.
Emergency Response Protocol
A clear, rehearsed emergency plan is critical. The P-statements for this compound provide the basis for this response.
Logical Workflow: Emergency Response for Eye Exposure
Caption: Emergency protocol for eye contact with this compound.
Conclusion
References
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Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. Institute for In Vitro Sciences.
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Bovine corneal opacity and permeability test method. EURL ECVAM - TSAR.
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ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. Slideshare.
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Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD.
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Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. OECD.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Methoxyphenyl Acetaldehyde Derivatives
An In-Depth Technical Guide:
This guide provides a comprehensive exploration into the multifaceted biological activities of methoxyphenyl acetaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the mechanisms, applications, and experimental validation of these promising compounds. We will delve into the causality behind experimental designs and present robust protocols, reflecting a field-proven perspective on evaluating this unique chemical class.
Introduction: The Chemical Versatility of Methoxyphenyl Acetaldehydes
Methoxyphenyl acetaldehyde derivatives are a class of organic compounds characterized by a methoxy-substituted phenyl ring linked to an acetaldehyde moiety. This structural framework, particularly the presence of the reactive aldehyde group and the electron-donating methoxy group on the aromatic ring, serves as a versatile scaffold in organic synthesis and medicinal chemistry.[1] Key examples include 2-(4-methoxyphenyl)acetaldehyde and its hydroxylated analogue, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL), a known metabolite of the neurotransmitter dopamine.[2][3]
While extensively used as building blocks for more complex molecules in the pharmaceutical and fragrance industries, these derivatives possess inherent biological activities that are of significant scientific interest.[1][4] This guide will systematically dissect their primary therapeutic potentials: antioxidant, anti-inflammatory, and antimicrobial efficacy, providing the foundational knowledge required to harness their capabilities.
Chapter 1: Antioxidant Properties and Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is a key pathological driver in numerous diseases. The phenolic and methoxyphenyl structures inherent to these derivatives suggest a strong potential for mitigating oxidative damage.
Mechanism of Action: Electron Donation and Radical Stabilization
The primary antioxidant mechanism of methoxyphenyl derivatives is their ability to act as free radical scavengers. The hydroxyl group on the phenyl ring in derivatives like HMPAL can readily donate a hydrogen atom to neutralize highly reactive radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2] This process stabilizes the radical, terminating the oxidative chain reaction. The methoxy group further enhances this activity by donating electron density to the aromatic ring, stabilizing the resulting phenoxyl radical and making the hydrogen atom donation more favorable. This free radical scavenging property is a key contributor to their broader biological effects, including potential anti-inflammatory and neuroprotective actions.[5]
Quantitative Assessment of Antioxidant Activity
The efficacy of these derivatives as antioxidants can be quantified using various assays. Studies on related methoxyphenol compounds provide a strong comparative baseline for their potential.
| Compound Class/Derivative | Assay | Result | Reference |
| Eugenol | ORAC | 2.12 ± 0.08 | [6][7] |
| Vanillin | ORAC | 1.81 ± 0.19 | [6][7] |
| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivative (39) | DPPH Scavenging | 1.37x higher than Ascorbic Acid | [8] |
| Naphthalene-bearing Hydrazide Derivative (36) | DPPH Scavenging | 1.35x higher than Ascorbic Acid | [8] |
Table 1: Comparative antioxidant activity of methoxyphenyl derivatives and related compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method to assess the free radical scavenging activity of a test compound, such as a methoxyphenyl acetaldehyde derivative.[2] The principle lies in the color change of the DPPH solution from violet to yellow upon reduction by an antioxidant, which can be measured spectrophotometrically.
Rationale: The DPPH assay is a widely accepted, rapid, and sensitive method for screening the radical scavenging activity of compounds. Methanol is an ideal solvent as it dissolves both the polar DPPH radical and a wide range of organic test compounds without interfering with the reaction.[2]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. This concentration provides a suitable initial absorbance for accurate measurement.
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock to test a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).[2]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each test compound dilution to the respective wells.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes. This allows the reaction to reach completion.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control (DPPH with methanol).
-
A_sample is the absorbance of the DPPH solution with the test compound.[2]
-
-
-
Interpretation:
-
A higher percentage of scavenging activity indicates greater antioxidant potential. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting scavenging activity against concentration.
-
Caption: Workflow of the DPPH radical scavenging assay.
Chapter 2: Potent Anti-inflammatory Activity and Mechanistic Insights
Chronic inflammation is a hallmark of many debilitating diseases. Methoxyphenyl derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and suppressing the production of pro-inflammatory mediators.
Mechanism of Action: A Multi-Target Approach
The anti-inflammatory properties of these compounds are not limited to a single target but involve a coordinated suppression of the inflammatory cascade.
-
Inhibition of Inflammatory Mediators: Derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule, by suppressing the expression of inducible nitric oxide synthase (iNOS).[2][9] They also reduce the expression of pro-inflammatory cytokines like IL-6 and IL-8, and chemokines such as CCL2, which are responsible for recruiting immune cells to the site of inflammation.[10][11][12]
-
Modulation of Signaling Pathways: A critical mechanism involves the down-regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes.
-
Post-Transcriptional Regulation: Intriguingly, some methoxyphenols may exert their effects post-transcriptionally. Studies show they can inhibit the binding of the RNA-binding protein HuR to mRNA transcripts of inflammatory mediators.[10][11][12] This prevents the stabilization and translation of these mRNAs, representing a sophisticated level of inflammatory control.
Quantitative Assessment of Anti-inflammatory Activity
The potency of these derivatives is often expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration needed to inhibit a specific inflammatory response by 50%.
| Compound/Derivative | Target/Assay | IC50 Value | Reference |
| Diapocynin | Cytokine Inhibition | 20.3 µM | [11][12] |
| Resveratrol | Cytokine Inhibition | 42.7 µM | [11][12] |
| Apocynin | Cytokine Inhibition | 146.6 µM | [11][12] |
| Methoxyphenyl Chalcone (2f) | NO Inhibition in RAW264.7 cells | 11.2 µM | [9] |
Table 2: Anti-inflammatory potency of selected methoxyphenolic compounds.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol measures the ability of a test compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that potently induces inflammation.[2]
Rationale: The RAW 264.7 macrophage cell line is a standard and robust model for studying inflammation in vitro. LPS stimulation mimics a bacterial infection, leading to a strong inflammatory response, including the production of NO via iNOS. The Griess reagent assay provides a simple and reliable colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[2]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Prepare various concentrations of the test compound in fresh DMEM.
-
Pre-incubate the cells with the different concentrations of the test compound for 1-2 hours. This allows the compound to enter the cells and engage its targets before the inflammatory stimulus is applied.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells, except for the negative control group.[2]
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24 hours to allow for the production of NO.
-
After incubation, carefully collect the cell culture supernatant for analysis.
-
-
Griess Assay and Analysis:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[2]
-
Caption: Inhibition of the NF-κB pathway by methoxyphenyl derivatives.
Chapter 3: Broad-Spectrum Antimicrobial and Antibiofilm Efficacy
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Methoxyphenyl acetaldehyde derivatives and related compounds have shown promising activity against a range of clinically relevant pathogens.
Mechanism of Action: Disrupting Bacterial Integrity and Function
These compounds attack bacteria through multiple mechanisms, making the development of resistance more challenging.
-
Cell Membrane Disruption: A key mechanism is the compromising of the bacterial cell membrane's integrity. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to increase the permeability of the S. aureus cell membrane, leading to the leakage of essential intracellular contents like proteins and nucleic acids.[13]
-
Inhibition of Cell Division: Certain derivatives can target essential cellular processes. Cinnamaldehyde derivatives, which share the α,β-unsaturated aldehyde structure with some acetaldehyde derivatives, have been found to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[14]
-
Biofilm Eradication: Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. Significantly, HMB has been shown to eradicate nearly 80% of pre-formed biofilms of methicillin-resistant S. aureus (MRSA), highlighting its potential for treating chronic and persistent infections.[13]
Spectrum of Antimicrobial Activity
The antimicrobial effects of these compounds have been documented against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound/Derivative | Target Organism | MIC/MBC (mM) | Reference |
| Eugenol | S. aureus | MIC: 6.25, MBC: 12.5 | [6] |
| Eugenol | S. putrefaciens | MIC: 3.125, MBC: 6.25 | [6] |
| Capsaicin | S. aureus | MIC: 12.5 | [6] |
| 2-hydroxy-4-methoxybenzaldehyde | S. aureus | MIC: 1024 µg/ml | [13] |
| 2-[(4-Methoxyphenyl)methoxy]acetaldehyde | Fungi | Antifungal Activity Reported | [15] |
Table 3: Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations of selected methoxyphenyl compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Rationale: This method provides a quantitative measure of a compound's bacteriostatic activity. By testing a range of concentrations in a standardized bacterial inoculum and growth medium, a precise and reproducible MIC value can be established.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 2-fold serial dilution of the test compound in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
(Optional) Determining MBC:
-
To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells that show no growth (at and above the MIC) and plate it on an agar plate.
-
Incubate the agar plate overnight. The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
Methoxyphenyl acetaldehyde derivatives represent a class of molecules with significant and diverse biological activities. Their demonstrated efficacy as antioxidant, anti-inflammatory, and antimicrobial agents positions them as compelling lead compounds for drug discovery. The mechanisms of action, involving the modulation of key signaling pathways like NF-κB, disruption of microbial membranes, and eradication of biofilms, are particularly relevant to addressing complex and resistant diseases.[9][13]
Future research should focus on a systematic structure-activity relationship (SAR) analysis to optimize potency and selectivity while minimizing potential toxicity. The synthesis of novel derivatives, exploring variations in the substitution pattern on the phenyl ring and modifications of the acetaldehyde moiety, will be crucial.[1][16] Ultimately, advancing the most promising candidates into preclinical and in vivo models will be the definitive step in translating the therapeutic potential of these versatile compounds into clinical applications.
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Unveiling the Therapeutic Potential of (2-Methoxyphenyl)acetaldehyde: A Technical Guide for Drug Discovery
Abstract
(2-Methoxyphenyl)acetaldehyde, a methoxy-substituted aromatic aldehyde, presents a compelling scaffold for therapeutic innovation. While direct pharmacological data remains nascent, its structural analogues and the broader class of methoxyphenolic compounds have demonstrated significant bioactivity, spanning anti-inflammatory, antioxidant, neuroprotective, and anticancer domains. This technical guide synthesizes the current landscape of indirect evidence, proposing a strategic framework for the systematic evaluation of this compound's therapeutic utility. We will delve into putative mechanisms of action, provide detailed, field-proven experimental protocols for their validation, and offer insights into the causality behind experimental design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals poised to explore the therapeutic frontiers of this promising molecule.
Introduction: The Scientific Premise
This compound is an organic compound with the chemical formula C9H10O2.[1][2] Its unique structure, featuring a methoxy group on the phenyl ring and a reactive acetaldehyde moiety, suggests a potential for diverse biological interactions.[3] The methoxy group is a common feature in many natural and synthetic drugs, often enhancing binding to biological targets and improving physicochemical properties.[4] The aldehyde group, while potentially contributing to toxicity at high concentrations, is also a key functional group in many bioactive molecules.[5] This guide will explore the therapeutic potential of this compound by drawing parallels with structurally and functionally related molecules, providing a roadmap for its scientific investigation.
Potential Therapeutic Applications & Mechanistic Hypotheses
Based on the bioactivity of related compounds, we hypothesize that this compound may possess therapeutic value in several key areas.
Anti-Inflammatory and Antioxidant Properties
Mechanistic Hypothesis: The anti-inflammatory and antioxidant effects of this compound are likely mediated through the modulation of key signaling pathways, such as NF-κB and Nrf2. Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress.[6] The methoxy group may enhance the molecule's ability to donate a hydrogen atom, a key mechanism of antioxidant action.[7] Furthermore, related methoxycinnamaldehydes have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, potentially through the activation of the Nrf2 pathway, which upregulates antioxidant enzymes.[8][9] Conversely, some studies on acetaldehyde suggest it might inhibit NF-κB activation, a central regulator of inflammation.[10]
Experimental Validation: A logical first step is to assess the compound's intrinsic antioxidant capacity and its ability to mitigate inflammatory responses in a cellular context.
This protocol outlines three common assays to determine the antioxidant potential of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the scavenging of the ABTS radical cation.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]
Step-by-Step Methodology (DPPH Assay):
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the test compound (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Use ascorbic acid as a positive control and prepare a similar dilution series.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Add 100 µL of the various dilutions of the test compound or positive control to their respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.[6]
-
This protocol evaluates the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[6]
-
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to each sample.[6]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[6]
-
-
Cell Viability Assay:
-
Perform a parallel MTT or similar cell viability assay to ensure the observed NO reduction is not due to cytotoxicity.[6]
-
Data Presentation:
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid/L-NAME) |
| DPPH Scavenging | IC50 (µM) | To be determined | Known value |
| ABTS Scavenging | IC50 (µM) | To be determined | Known value |
| FRAP | µmol Fe(II)/g | To be determined | Known value |
| NO Inhibition (RAW 264.7) | IC50 (µM) | To be determined | Known value |
| Cell Viability (RAW 264.7) | CC50 (µM) | To be determined | N/A |
Diagram of Proposed Anti-Inflammatory Signaling Pathway:
Caption: Proposed inhibitory effect of this compound on the NF-κB pathway.
Anticancer Activity
Mechanistic Hypothesis: The anticancer potential of this compound may stem from its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Structurally related cinnamaldehyde analogues have demonstrated potent anti-melanoma activity.[12] Methoxyflavones, which also share the methoxyphenyl motif, are known to exert cytotoxic effects on various cancer cell lines through the modulation of signaling pathways leading to cell death.[13] The aldehyde functionality could potentially react with cellular nucleophiles, such as cysteine residues in proteins, thereby disrupting their function and triggering apoptotic pathways.
Experimental Validation: The initial assessment of anticancer activity involves evaluating the cytotoxicity of this compound against a panel of cancer cell lines.
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma) and a non-cancerous control cell line (e.g., fibroblasts) in appropriate media.
-
Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Cell Line | Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | To be determined |
| MDA-MB-231 | Breast Cancer | To be determined |
| A375 | Melanoma | To be determined |
| Normal Fibroblasts | Non-cancerous Control | To be determined |
Diagram of a General Experimental Workflow for Anticancer Screening:
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The Strategic Role of (2-Methoxyphenyl)acetaldehyde in Advanced Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(2-Methoxyphenyl)acetaldehyde, a bifunctional aromatic aldehyde, serves as a highly strategic and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the ortho-methoxy substitution, make it an invaluable precursor for the construction of complex heterocyclic scaffolds, particularly the isoquinoline and tetrahydroisoquinoline cores prevalent in a vast array of natural products and pharmaceutical agents. This guide elucidates the core reactivity of this compound and provides an in-depth analysis of its application in pivotal synthetic transformations, including the Bischler-Napieralski and Pictet-Spengler reactions, as well as reductive aminations. By integrating mechanistic insights with field-proven experimental protocols, this document aims to equip researchers and drug development scientists with the technical knowledge required to effectively leverage this key intermediate in their synthetic campaigns.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound (CAS 33567-59-8) is an aromatic aldehyde characterized by a molecular weight of 150.17 g/mol and the chemical formula C₉H₁₀O₂. The compound's synthetic utility is rooted in the interplay between its two primary functional groups: a reactive aldehyde and an electron-rich methoxy-substituted benzene ring. The aldehyde group provides a key electrophilic center for carbon-carbon and carbon-nitrogen bond formation, while the ortho-methoxy group significantly influences the reactivity and regioselectivity of cyclization reactions.
The strategic placement of the methoxy group activates the benzene ring towards electrophilic aromatic substitution, making the para position (C6) particularly nucleophilic. This inherent electronic bias is fundamental to its application in classic cyclization strategies for building heterocyclic systems. Consequently, this aldehyde is a recognized intermediate in the synthesis of various pharmaceuticals and is also utilized in the fragrance industry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 33567-59-8 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | ~245°C (estimated) |
| Density | ~1.09 g/cm³ |
Core Reactivity and Mechanistic Principles
The synthetic power of this compound stems from its dual reactivity. The aldehyde function serves as an electrophilic handle for reactions such as imine formation, while the electron-donating methoxy group activates the aromatic ring for subsequent intramolecular electrophilic attack. This orchestrated reactivity is the cornerstone of its use in constructing the tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry.
The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[2][3] The reaction requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic, refluxing conditions.[4][5] The electron-donating ortho-methoxy group in a substrate derived from this compound strongly facilitates this reaction by activating the aromatic ring for the crucial cyclization step.
The mechanism proceeds through the activation of the amide carbonyl by the dehydrating agent. Using POCl₃, this activation leads to a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the nitrilium carbon. The ortho-methoxy group directs this cyclization to the para-position, ensuring high regioselectivity. Subsequent rearomatization yields the final 3,4-dihydroisoquinoline product.
Caption: Mechanism of the Bischler-Napieralski Reaction.
The choice of dehydrating agent can be critical. While POCl₃ is common, mixtures of POCl₃ and P₂O₅ are often more effective for less activated aromatic rings, as they form pyrophosphates, which are superior leaving groups.[3][6] Modern variations utilize milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base, allowing the reaction to proceed at lower temperatures.[2]
The Pictet-Spengler Reaction: Direct Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction provides a direct route to 1,2,3,4-tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[7] The reaction with this compound would proceed by first forming an imine with a suitable amine, which is then protonated to generate a highly electrophilic iminium ion.
Similar to the Bischler-Napieralski reaction, the subsequent and irreversible step is an intramolecular electrophilic attack on the activated aromatic ring. The electron-donating methoxy group is crucial, as it provides the necessary nucleophilicity for the ring to attack the iminium ion, even under relatively mild acidic conditions. Without such activating groups, the reaction often requires harsher conditions, such as high temperatures and strong acids.[7]
Caption: General workflow of the Pictet-Spengler Reaction.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a highly efficient method for forming amine bonds by converting a carbonyl group into an amine via an intermediate imine.[8] This two-step, one-pot process involves the initial formation of an imine between this compound and a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine.
The key to this reaction's success is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde. Mild hydride reagents are ideal for this purpose.
Table 2: Common Reagents for Reductive Amination
| Reagent | Characteristics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective. Tolerates a wide range of functional groups. Does not reduce the starting aldehyde. |
| Sodium cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions at slightly acidic pH. Effective but introduces cyanide waste. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method. Can sometimes lead to over-alkylation or reduction of other functional groups. |
The reaction is typically performed in a protic solvent like methanol or an aprotic solvent like 1,2-dichloroethane (DCE). A small amount of acetic acid is often added to catalyze imine formation.
Field-Proven Experimental Protocols
The following protocols are representative methodologies for key transformations involving phenylacetaldehyde derivatives. These serve as a validated starting point for experimental design, though optimization may be required based on specific substrates and equipment.
Protocol: Two-Step Synthesis of a Tetrahydroisoquinoline via Bischler-Napieralski Reaction
This protocol is adapted from a validated synthesis of a substituted tetrahydroisoquinoline and illustrates the complete sequence from an amide precursor, which would be formed from (2-Methoxyphenyl)acetic acid and a phenethylamine.[1]
Step 1: Bischler-Napieralski Cyclization (Formation of Dihydroisoquinoline)
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide substrate (1.0 equiv).
-
Add anhydrous dichloromethane (DCM, approx. 7 mL per mmol of substrate) followed by phosphorus oxychloride (POCl₃, approx. 7 mL per mmol of substrate).
-
Fit the flask with a reflux condenser and heat the solution to reflux (approx. 40-45 °C).
-
Maintain reflux for 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it to dryness using a rotary evaporator. The crude product is the dihydroisoquinoline intermediate.
Step 2: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude residue from Step 1 in a 9:1 mixture of methanol/water (approx. 12 mL per mmol of original substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, approx. 4-5 equiv) portion-wise, maintaining the temperature at 0 °C, until the pH of the solution is approximately 7.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final tetrahydroisoquinoline.
Protocol: General Procedure for Pictet-Spengler Reaction
This general protocol is based on established procedures for the acid-catalyzed cyclization of β-arylethylamines with aldehydes.[8]
-
In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.
-
Add this compound (1.1 equiv) to the solution at room temperature.
-
Add the acid catalyst. For activated systems, trifluoroacetic acid (TFA, 0.5 equiv) is often sufficient. For less reactive systems, stronger acids like HCl may be required with heating.
-
Stir the reaction at room temperature, or heat as required, while monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature (if heated) and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol: General Procedure for Reductive Amination
This protocol describes a direct (one-pot) reductive amination using the mild and highly selective reagent sodium triacetoxyborohydride.[8]
-
To a stirred solution of the primary or secondary amine (1.0 equiv) in 1,2-dichloroethane (DCE, approx. 15 mL per mmol), add this compound (1.2 equiv).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture. The reaction is often slightly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting secondary or tertiary amine product by flash column chromatography.
Conclusion and Future Outlook
This compound has firmly established its role as a cornerstone intermediate in synthetic organic chemistry. Its utility in constructing the medicinally vital isoquinoline and tetrahydroisoquinoline ring systems via robust and well-understood reactions like the Bischler-Napieralski and Pictet-Spengler syntheses is undisputed. The predictable reactivity, governed by the interplay of the aldehyde and the ortho-methoxy group, provides chemists with a reliable tool for complex molecule construction. As the demand for novel therapeutics grows, the strategic application of versatile building blocks like this compound will continue to be a critical component in the drug discovery and development pipeline, enabling the efficient and regioselective synthesis of the next generation of bioactive molecules.
References
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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wenxuecity.com. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
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Journal of the American Chemical Society. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]
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ResearchGate. (2025). Heterogeneous Catalysts in Pictet-Spengler-Type Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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An In-depth Technical Guide to (2-Methoxyphenyl)acetaldehyde: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of (2-Methoxyphenyl)acetaldehyde (CAS 33567-59-8), a significant aromatic aldehyde. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, analytical characterization, and its place within the broader context of chemical and biological sciences. We will explore robust synthetic methodologies, detailed analytical protocols, and the compound's potential biological significance, grounded in established scientific principles.
Introduction and Core Properties
This compound, also known as 2-methoxybenzeneacetaldehyde, is an organic compound featuring a phenyl ring substituted with a methoxy group at the ortho position and an acetaldehyde moiety. Its chemical formula is C₉H₁₀O₂ with a molecular weight of approximately 150.17 g/mol . The unique spatial arrangement of the electron-donating methoxy group adjacent to the acetaldehyde side-chain imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis. It is reported as a colorless to yellow liquid with a characteristic sweet, floral odor, which has led to its use in the fragrance and flavoring industries. Beyond its olfactory properties, its reactive aldehyde group makes it a key building block for constructing more complex molecules, including pharmaceuticals and other specialty chemicals.
The primary focus of this guide is to provide a practical, in-depth understanding of the compound from a synthetic and analytical perspective. While its para- and meta-isomers are well-documented, the ortho-isomer presents unique considerations in both its synthesis and potential bioactivity.
Physicochemical and Spectroscopic Data Summary
A consolidation of key physical and spectroscopic data is essential for laboratory handling and characterization. The following table summarizes these properties based on public chemical databases.
| Property | Value | Source(s) |
| CAS Number | 33567-59-8 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| IUPAC Name | 2-(2-methoxyphenyl)acetaldehyde | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | ~245°C (estimated) | |
| Density | ~1.09 g/cm³ (estimated) | |
| SMILES | COC1=CC=CC=C1CC=O | |
| InChIKey | VKQKGJHUFQGOIX-UHFFFAOYSA-N |
Chemical Synthesis: Pathways and Protocols
The synthesis of this compound is not as commonly documented as its para-isomer (p-methoxyphenylacetaldehyde). However, established principles of organic synthesis allow for the design of reliable and efficient routes. The two primary strategies discussed here are the oxidation of the corresponding primary alcohol and formylation via a Grignard reagent. These methods are chosen for their reliability, scalability, and the common availability of starting materials.
Method 1: Oxidation of 2-(2-Methoxyphenyl)ethanol
This is arguably the most direct and controlled method for producing the target aldehyde. The core principle involves the selective oxidation of a primary alcohol to an aldehyde, while preventing over-oxidation to the corresponding carboxylic acid. Modern reagents like Dess-Martin Periodinane (DMP) are highly effective for this transformation under mild conditions.
Causality of Experimental Choices:
-
Starting Material: 2-(2-Methoxyphenyl)ethanol is commercially available and provides the exact carbon skeleton required.
-
Oxidizing Agent: DMP is chosen over harsher oxidants like chromates or permanganates because it is highly selective for primary alcohols to aldehydes, operates at room temperature, and simplifies workup, thus preserving the sensitive aldehyde product. The use of a non-aqueous solvent like Dichloromethane (D
The Unseen Influence: A Technical Guide to the Structural Analogs of (2-Methoxyphenyl)acetaldehyde
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
In the intricate world of organic synthesis and medicinal chemistry, the subtle modification of a molecule's architecture can unlock profound changes in its biological activity and chemical properties. (2-Methoxyphenyl)acetaldehyde, a seemingly simple aromatic aldehyde, serves as a foundational scaffold for a diverse array of structural analogs with significant potential in drug discovery, fragrance science, and materials research. This technical guide provides a comprehensive exploration of these analogs, delving into their synthesis, physicochemical properties, and the critical structure-activity relationships that govern their function. Herein, we dissect the causality behind synthetic strategies and analytical methodologies, offering a field-proven perspective for researchers navigating this promising chemical space.
The Core Moiety: Understanding this compound
This compound, also known as o-methoxyphenylacetaldehyde, is an organic compound with the chemical formula C₉H₁₀O₂.[1] It features a phenyl ring substituted with a methoxy group at the ortho position and an acetaldehyde group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in various chemical transformations.[2] The electron-donating nature of the methoxy group influences the reactivity of both the aromatic ring and the aldehyde functionality.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 33567-59-8 | [1] |
| Boiling Point | 245 °C (estimated) | [3] |
| Density | 1.0897 g/cm³ (estimated) | [3] |
| Refractive Index | 1.5393 (estimated) | [3] |
The Landscape of Structural Analogs: A Systematic Exploration
The true potential of the this compound scaffold is realized through the systematic modification of its structure. These structural analogs can be broadly categorized based on the nature and position of substituents on the phenyl ring.
Positional Isomers of the Methoxy Group
The position of the methoxy group on the phenyl ring significantly impacts the electronic and steric properties of the molecule.
-
(3-Methoxyphenyl)acetaldehyde (meta-isomer): This isomer exhibits different electronic effects compared to the ortho- and para-isomers, which can influence its reactivity and biological interactions.
-
(4-Methoxyphenyl)acetaldehyde (para-isomer): This isomer is frequently used in the synthesis of pharmaceuticals and fragrances due to its pleasant aromatic properties.[2]
Dimethoxy and Trimethoxy Analogs
Increasing the number of methoxy groups on the phenyl ring further modulates the molecule's properties. These polymethoxylated analogs are of particular interest in medicinal chemistry.
-
(2,3-Dimethoxyphenyl)acetaldehyde
-
(2,4-Dimethoxyphenyl)acetaldehyde
-
(2,5-Dimethoxyphenyl)acetaldehyde
-
(2,6-Dimethoxyphenyl)acetaldehyde
-
(3,4-Dimethoxyphenyl)acetaldehyde
-
(3,5-Dimethoxyphenyl)acetaldehyde
-
(2,3,4-Trimethoxyphenyl)acetaldehyde
-
(3,4,5-Trimethoxyphenyl)acetaldehyde
Analogs with Other Substituents
The introduction of other functional groups, such as halogens or alkyl chains, in addition to the methoxy group, allows for fine-tuning of properties like lipophilicity, metabolic stability, and receptor binding affinity.
-
Halogenated Analogs: (e.g., 4-Chloro-2-methoxyphenyl)acetaldehyde
-
Alkyl-substituted Analogs: (e.g., 4-Methyl-2-methoxyphenyl)acetaldehyde
Synthetic Strategies: From Benchtop to Scale-up
A variety of synthetic methodologies can be employed to access this compound and its analogs. The choice of a particular route often depends on the availability of starting materials, desired substitution pattern, and scalability.
Oxidation of Phenylacetonitriles and Phenylethanols
A common and versatile approach involves the oxidation of the corresponding phenylethanols or the hydrolysis and subsequent reduction of phenylacetonitriles.
Workflow for Synthesis via Phenylethanol Oxidation:
Caption: Oxidation of a substituted 2-phenylethanol to the corresponding phenylacetaldehyde.
Experimental Protocol: Synthesis of (2,5-Dimethoxyphenyl)acetaldehyde from 2-(2,5-Dimethoxyphenyl)ethanol
-
To a solution of 2-(2,5-dimethoxyphenyl)ethanol in dichloromethane, add pyridinium chlorochromate (PCC).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2,5-dimethoxyphenyl)acetaldehyde.
The Darzens Condensation
The Darzens glycidic ester condensation is a powerful method for the one-carbon homologation of a benzaldehyde to a phenylacetaldehyde.
Workflow for the Darzens Condensation:
Caption: The Darzens condensation route to substituted phenylacetaldehydes.
Experimental Protocol: Synthesis of (3,4-Dimethoxyphenyl)acetaldehyde
-
To a solution of 3,4-dimethoxybenzaldehyde and ethyl chloroacetate in a suitable solvent (e.g., benzene, THF), add a base such as sodium ethoxide or potassium tert-butoxide at a low temperature.
-
Allow the reaction to proceed until the formation of the glycidic ester is complete.
-
Hydrolyze the glycidic ester with aqueous sodium hydroxide.
-
Acidify the reaction mixture to induce decarboxylation.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
The Willgerodt-Kindler Reaction
This reaction allows for the conversion of an aryl alkyl ketone to a terminal carboxylic acid amide, which can then be converted to the corresponding aldehyde.
Experimental Protocol: Synthesis of (2,5-Dimethoxyphenyl)acetaldehyde from 2,5-Dimethoxyacetophenone
-
Heat a mixture of 2,5-dimethoxyacetophenone, sulfur, and morpholine under reflux.
-
Hydrolyze the resulting thiomorpholide with aqueous sodium hydroxide to yield 2,5-dimethoxyphenylacetic acid.
-
Convert the carboxylic acid to the corresponding alcohol by reduction with a suitable reducing agent (e.g., LiAlH₄).
-
Oxidize the alcohol to the aldehyde using an oxidizing agent like PCC.
Physicochemical Data of Selected Analogs
A comparative analysis of the physicochemical properties of these analogs is crucial for understanding their behavior in various applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (3-Methoxyphenyl)acetaldehyde | C₉H₁₀O₂ | 150.17 | 65292-99-1 |
| (4-Methoxyphenyl)acetaldehyde | C₉H₁₀O₂ | 150.17 | 5703-26-4 |
| (2,5-Dimethoxyphenyl)acetaldehyde | C₁₀H₁₂O₃ | 180.20 | 33567-62-3 |
| (3,4-Dimethoxyphenyl)acetaldehyde | C₁₀H₁₂O₃ | 180.20 | 5703-21-9 |
| (3,4,5-Trimethoxyphenyl)acetaldehyde | C₁₁H₁₄O₄ | 210.23 | 5320-31-0 |
Structure-Activity Relationships (SAR): The Role of the Methoxy Group and Other Substituents
The methoxy group is a prevalent substituent in natural products and medicinal chemistry, and its presence in the phenylacetaldehyde scaffold significantly influences the molecule's properties.
The Influence of the Methoxy Group:
-
Electronic Effects: The methoxy group is an electron-donating group, which can activate the phenyl ring towards electrophilic substitution and influence the reactivity of the aldehyde.
-
Physicochemical Properties: The methoxy group can enhance a molecule's solubility and affect its lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially improving the binding affinity of the molecule to its biological target.
Impact of Other Substituents:
The introduction of other functional groups allows for the fine-tuning of the molecule's properties. For instance, the addition of halogen atoms can increase lipophilicity and metabolic stability, while the incorporation of basic nitrogen-containing groups can improve aqueous solubility and introduce new binding interactions.
Logical Relationship of SAR:
Caption: The interplay between structural modifications, physicochemical properties, and biological activity.
Applications and Future Perspectives
The structural analogs of this compound have found applications in various fields:
-
Medicinal Chemistry: As intermediates in the synthesis of a wide range of pharmaceuticals, including psychoactive substances and potential therapeutics targeting various receptors.
-
Fragrance and Flavor Industry: Many of these compounds possess pleasant floral and sweet aromas, making them valuable components in perfumes and food flavorings.
-
Materials Science: The aldehyde functionality allows for their incorporation into polymers and other materials, potentially imparting unique properties.
The continued exploration of this chemical space holds significant promise for the discovery of novel compounds with enhanced biological activities and tailored physicochemical properties. The development of more efficient and sustainable synthetic methods will be crucial for unlocking the full potential of these versatile molecules.
References
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(2-(2-Methoxyphenyl)acetaldehyde). (n.d.). PubChem. Retrieved from [Link]
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Methodological & Application
The Rationale for Microwave Chemistry in Modern Synthesis
An Application Guide to Microwave-Assisted Synthesis of Aromatic Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aromatic aldehydes are foundational building blocks in medicinal chemistry, materials science, and fine chemical synthesis. Traditional methods for their preparation often involve long reaction times, harsh conditions, and significant energy consumption. This application note provides a comprehensive guide to the theory, application, and protocols for the microwave-assisted organic synthesis (MAOS) of aromatic aldehydes. By leveraging the principles of microwave dielectric heating, researchers can achieve dramatic accelerations in reaction rates, improved yields, and enhanced selectivity, all while adhering to the principles of green chemistry. This guide details specific, field-proven protocols for key transformations including direct formylation, oxidation of aromatic precursors, and the deprotection of aldehyde surrogates.
The drive towards more efficient and sustainable chemical manufacturing has positioned microwave-assisted synthesis as a transformative technology.[1] Unlike conventional conductive heating methods that transfer energy inefficiently from an external source through the vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[2][3] This volumetric heating mechanism results in rapid temperature elevation, minimized thermal gradients, and uniform heating, which collectively contribute to its primary advantages.[4][5]
The core benefits of adopting microwave-assisted techniques for the synthesis of aromatic aldehydes are summarized below:
| Advantage | Mechanistic Rationale & Impact on Aldehyde Synthesis | Citations |
| Reaction Rate Acceleration | Rapid, direct energy transfer allows the reaction mixture to reach the target temperature in seconds or minutes, rather than hours. This overcomes the activation energy barrier much faster than conventional heating. | [4][6][7] |
| Improved Chemical Yields | Uniform and controlled heating minimizes the formation of side products and thermal degradation of sensitive aldehyde products, leading to cleaner reaction profiles and higher isolated yields. | [1][7] |
| Enhanced Selectivity | The ability to precisely control temperature and rapidly heat and cool can favor the kinetic product over the thermodynamic one, offering different reaction selectivities compared to prolonged heating. | [4][6] |
| Energy Efficiency | By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption, aligning with green chemistry principles. | [4][5] |
| Compatibility with Green Chemistry | MAOS often enables reactions in greener solvents (e.g., water, glycerol) or under solvent-free conditions, reducing the environmental impact of chemical processes.[8][9][10] |
Fundamentals of Microwave-Matter Interaction
Microwave energy is a non-ionizing radiation that interacts with materials through two primary mechanisms: dipolar polarization and ionic conduction.[2][3] The energy of a microwave photon is too low to cleave chemical bonds, meaning its effect is purely a kinetic one, derived from rapid heating.[11]
-
Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, continuously attempt to align themselves with the oscillating electric field of the microwave. This rapid reorientation creates molecular friction, which generates heat.[3]
-
Ionic Conduction: In the presence of free ions or charged species, the oscillating electric field induces translational motion. Collisions and resistance to this movement result in heat generation.[3]
Caption: Mandatory safety workflow for microwave synthesis.
Key Safety Mandates:
-
Pressure Management: Never exceed the maximum pressure rating of the reaction vessel. Be aware that heating solvents above their boiling points will generate significant pressure. [12][13]* Avoid Superheating: Always use a magnetic stir bar or active stirring to ensure even temperature distribution and prevent localized superheating, which can cause vessel failure. [14]* Reagent Stability: Consult the Material Safety Data Sheet (MSDS) for all reagents to understand their thermal stability. Compounds containing functional groups like azides or nitro groups can be explosive at high temperatures. [14]* Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before attempting to open it. [12]
Application Protocols for Aromatic Aldehyde Synthesis
The following section details optimized microwave-assisted protocols for three major strategies used to synthesize aromatic aldehydes.
Direct Formylation of Aromatic Rings
Microwave irradiation dramatically accelerates classical formylation reactions, which often require harsh conditions and long reaction times conventionally.
Caption: General workflow for microwave-assisted formylation.
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. Microwave assistance can reduce reaction times from hours to minutes. [15][16]
-
Reaction: Formylation of 2-phenylimidazo[1,2-a]pyrimidine.
-
Rationale: This protocol demonstrates the rapid synthesis of a heterocyclic aldehyde, a common scaffold in drug discovery. Using glycerol as a green reaction medium showcases the eco-friendly potential of MAOS. [8]* Procedure:
-
In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyrimidine (1 mmol).
-
Add glycerol (3 mL) as the reaction medium.
-
Carefully add the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF, or commercially available) (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 90°C for 10 minutes with a maximum power of 400 W. [8] 6. After cooling the vessel to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
If necessary, purify further by recrystallization from ethanol.
-
The Duff reaction formylates activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA). Microwave irradiation significantly improves yields and reduces reaction times. [17][18]
-
Reaction: Formylation of 7-hydroxycoumarin.
-
Rationale: This method provides an efficient route to formyl coumarins, which are valuable intermediates for fluorescent probes and bioactive molecules. Trifluoroacetic acid (TFA) acts as both a catalyst and a solvent that absorbs microwave energy efficiently. [18]* Procedure:
-
In a 10 mL microwave vial with a stir bar, dissolve 7-hydroxycoumarin (1 mmol) and HMTA (3 mmol) in trifluoroacetic acid (TFA, 5 mL). [18] 2. Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 800 W for 3 minutes. Monitor the reaction progress by TLC. [18] 4. After cooling, pour the reaction mixture into a beaker containing a hot 1:1 solution of concentrated H₂SO₄ and water (20 mL) and boil for 30 minutes to hydrolyze the intermediate imine.
-
Cool the mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
Table 2: Comparison of Conventional vs. Microwave Duff & Vilsmeier-Haack Reactions
| Reaction | Method | Time | Yield | Reference |
| Duff Formylation | Conventional | 15-24 hours | 15-20% | [18] |
| (Coumarins) | Microwave | 3 minutes | Excellent | [18] |
| Vilsmeier-Haack | Conventional | 1-7 hours | ~60% | [15] |
| (Pyrazoles) | Microwave | 5-15 minutes | ~85% | [15] |
Oxidation of Aromatic Precursors
Microwave-assisted oxidation provides a rapid and often selective pathway to aromatic aldehydes from either benzyl alcohols or activated methylarenes.
The oxidation of primary benzyl alcohols to aldehydes is a fundamental transformation. Microwave heating in conjunction with solid-supported catalysts or mild oxidants can provide high selectivity and rapid conversion, avoiding over-oxidation to carboxylic acids. [19]
-
Reaction: Selective oxidation of 4-methoxybenzyl alcohol.
-
Rationale: This protocol uses a mild and inexpensive oxidant system (NaNO₃/p-TsOH) under solvent-free conditions, highlighting a green and efficient approach. The reaction is extremely fast. [20]* Procedure:
-
In an open glass beaker, thoroughly mix 4-methoxybenzyl alcohol (1 mmol), sodium nitrate (1 mmol), and p-toluenesulfonic acid monohydrate (2.0 mmol).
-
Place the beaker in a domestic microwave oven (use with caution, in a well-ventilated hood) or a laboratory reactor designed for open-vessel operation.
-
Irradiate at a low power setting (e.g., 160-300 W) for 60-90 seconds. [20]Monitor the reaction by TLC.
-
After completion, dissolve the resulting mixture in ethyl acetate (20 mL).
-
Wash the organic solution with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product, 4-methoxybenzaldehyde.
-
Deprotection of Aldehyde Surrogates
In multi-step synthesis, aldehydes are often protected as acetals. Microwave irradiation offers a remarkably fast and clean method for their deprotection.
The hydrolysis of acetals to regenerate the parent aldehyde can be sluggish under conventional heating. Microwave energy accelerates this process dramatically, often under neutral or mildly acidic conditions.
-
Reaction: Cleavage of benzaldehyde dimethyl acetal.
-
Rationale: This method demonstrates a chemoselective deprotection using a catalyst in a benign solvent system, showcasing the mild conditions achievable with microwave assistance. [21]* Procedure:
-
To a 10 mL microwave vial, add benzaldehyde dimethyl acetal (1 mmol) and a solution of wet nitromethane (5 mL, containing ~5% water).
-
Add a catalytic amount of a gentle Lewis acid such as Er(OTf)₃ (0.1 mol%). [21] 3. Seal the vial and irradiate in a microwave reactor at 80°C for 2-5 minutes.
-
After cooling, dilute the mixture with diethyl ether (20 mL).
-
Wash with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain pure benzaldehyde.
-
Conclusion
Microwave-assisted synthesis is a robust and powerful platform for the efficient preparation of aromatic aldehydes. By significantly reducing reaction times, improving yields, and enabling the use of greener conditions, this technology empowers researchers to accelerate discovery and development. [1][7]The protocols detailed herein provide a validated starting point for scientists to harness the full potential of microwave chemistry, transitioning from classical synthetic routes to faster, cleaner, and more sustainable methodologies.
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Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Online]. Available: [Link]
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Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(3), 678. [Online]. Available: [Link]
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CEM Corporation. Safety Considerations for Microwave Synthesis. [Online]. Available: [Link]
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Silaghi, A. M., et al. (2012). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. Molecules, 17(8), 9695-9708. [Online]. Available: [Link]
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Dudley, G. B., et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Proceedings of the National Academy of Sciences, 112(39), 11952-11957. [Online]. Available: [Link]
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ETH Zurich. Microwave Reactor Safety. [Online]. Available: [Link]
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CEM Corporation. Microwave Heating - Mechanism and Theory. [Online]. Available: [Link]
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Bakr, R. B., et al. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. Baghdad Science Journal. [Online]. Available: [Link]
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Fedotova, O. V., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7549. [Online]. Available: [Link]
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ResearchGate. Experimental conditions for the microwave-assisted Duff formylation.... [Online]. Available: [Link]
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ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. [Online]. Available: [Link]
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ResearchGate. Microwave-Assisted Synthesis, Metallation, and Duff Formylation of Porphyrins. [Online]. Available: [Link]
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Ingenta Connect. (2019). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanones. Letters in Organic Chemistry, 16(3). [Online]. Available: [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Online]. Available: [Link]
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Pineda, A., et al. Microwave-assisted selective oxidation of benzyl alcohol using low loaded supported iron oxide nanoparticles on Al-MCM-41. [Online]. Available: [Link]
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Organic Chemistry Portal. Microwave Synthesis. [Online]. Available: [Link]
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Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34689-34727. [Online]. Available: [Link]
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Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Online]. Available: [Link]
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Organic Chemistry Portal. Dimethyl Acetals. [Online]. Available: [Link]
- Marimuthu, T., et al. (2020). Microwave-Assisted oxidation reaction of primary alcohols with sensitive functional groups to aldehydes using Ruthenium Diphosphorus. Arkivoc, 2020(iii), 120-135.
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- Flink, H., et al. (2010). Microwave-assisted selective protection of glutaraldehyde and its symmetrical derivatives as monoacetals and -thioacetals. Tetrahedron, 66(4), 887-890.
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New Journal of Chemistry. (2015). Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives.... 39, 1584-1591. [Online]. Available: [Link]
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- Gross, H., et al. (1963). Über α-Halogenäther, XIII. Neue verfahren zur darstellung von phenolaldehyden. Chemische Berichte, 96(1), 308-313.
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Wikipedia. Rieche formylation. [Online]. Available: [Link]
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ResearchGate. Methylarene oxidation.... [Online]. Available: [Link]
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Cheng, W., & Xu, H. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11(1), 2841. [Online]. Available: [Link]
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ResearchGate. Synthesis of aromatic aldehydes via electrochemical oxidation of methylarenes. [Online]. Available: [Link]
-
de la Torre, P., et al. (2017). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 22(8), 1334. [Online]. Available: [Link]
- Cole, T. A., et al. (2022). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis.
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Application Notes & Protocols: Synthesis of α,β-Unsaturated Carbonyls via Aldol Condensation of (2-Methoxyphenyl)aldehyde
Introduction: The Strategic Importance of the Aldol Condensation
The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This reaction, which can be catalyzed by either acid or base, initially forms a β-hydroxy carbonyl compound (an "aldol"), which can then dehydrate to yield an α,β-unsaturated carbonyl moiety.[3][4] This latter structure is a key pharmacophore and a versatile synthetic intermediate found in numerous natural products and pharmaceutical agents.
A particularly powerful variant is the crossed aldol , or Claisen-Schmidt condensation , which occurs between two different carbonyl compounds.[5] These reactions are most efficient when one of the carbonyl partners, typically an aromatic aldehyde, lacks α-hydrogens. This structural feature prevents it from enolizing and undergoing self-condensation, thereby minimizing the formation of unwanted side products and directing the reaction toward a single desired product.[5][6]
This guide provides a comprehensive, field-proven protocol for the synthesis of an α,β-unsaturated ketone, 4-(2-methoxyphenyl)but-3-en-2-one, via the base-catalyzed Claisen-Schmidt condensation of 2-methoxybenzaldehyde (o-anisaldehyde) with acetone. We will delve into the mechanistic underpinnings, provide a self-validating experimental workflow, and discuss key parameters for optimization, offering researchers a robust framework for synthesizing valuable chemical intermediates.
Reaction Mechanism: A Stepwise View of C-C Bond Formation
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined, multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction conditions.
-
Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from the enolizable partner (acetone) by a strong base (e.g., hydroxide). This deprotonation generates a resonance-stabilized enolate nucleophile. The pKa of the α-proton of acetone is approximately 19-20, necessitating a sufficiently strong base for this step to proceed.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. The aromatic aldehyde is an excellent electrophile and, lacking α-hydrogens, can only function as an acceptor, which is key to the success of this crossed condensation.[5] This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water), yielding the neutral β-hydroxy ketone, the initial aldol addition product.
-
Dehydration: Under the reaction conditions (especially with heating or prolonged reaction times), a subsequent base-catalyzed dehydration occurs. A hydroxide ion removes a proton from the α-carbon, forming another enolate. The resulting electron pair then displaces the β-hydroxyl group as a hydroxide leaving group, forming the stable, conjugated π-system of the final α,β-unsaturated ketone. This elimination typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1]
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of 4-(2-methoxyphenyl)but-3-en-2-one
This protocol details a reliable method for synthesizing the title compound from 2-methoxybenzaldehyde and acetone. The procedure is designed to be self-validating, with the precipitation of the solid product from the aqueous reaction mixture serving as a primary indicator of reaction success.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Quantity | Notes |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 135-02-4 | 1.36 g (10 mmol) | Should be a colorless to pale yellow liquid.[7][8] |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | 15 mL | Reagent grade. Acts as both reactant and solvent. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | 1.0 g | Caustic. Handle with care. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~80 mL | |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | As needed | For recrystallization. |
Equipment
-
100 mL round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Melting point apparatus
Reaction Procedure
-
Reactant Solution Preparation: In a 100 mL flask, dissolve 1.36 g (10 mmol) of 2-methoxybenzaldehyde in 15 mL of acetone. Place a magnetic stir bar in the flask and begin stirring at room temperature to ensure a homogeneous solution.
-
Causality: Using an excess of acetone ensures it can act as both a reactant and a solvent, driving the reaction equilibrium forward.
-
-
Catalyst Solution Preparation: In a separate beaker, carefully dissolve 1.0 g of sodium hydroxide in 20 mL of deionized water. The dissolution is exothermic; allow the solution to cool to near room temperature before proceeding.
-
Causality: A concentrated aqueous base is required to efficiently generate the acetone enolate. Adding it slowly to the main reaction prevents an uncontrolled exotherm.
-
-
Initiation of Condensation: Add the sodium hydroxide solution dropwise to the stirring acetone-aldehyde mixture over approximately 5-10 minutes. A color change (typically to yellow or orange) and a slight increase in temperature should be observed as the reaction begins.
-
Reaction Progression: Continue stirring the mixture vigorously at room temperature for 30 minutes. The product will begin to precipitate as a solid during this time. The formation of a solid is a key indicator of a successful reaction.
-
Trustworthiness: This in-situ precipitation provides a visual, self-validating checkpoint. If no solid forms, the reaction may require gentle warming or extended time.
-
Work-up and Isolation
-
Complete Precipitation: After the 30-minute reaction period, add approximately 40 mL of cold deionized water to the flask to ensure all of the organic product has precipitated out of the aqueous ethanol solution.
-
Vacuum Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with several small portions of cold deionized water to remove any residual sodium hydroxide and other water-soluble impurities.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry completely. For faster drying, a vacuum oven at low heat may be used. Record the crude yield.
Purification
-
Recrystallization: The most common and effective method for purifying the crude product is recrystallization from ethanol.
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
Characterization: Determine the melting point of the purified product and obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient base or inactive catalyst; Reaction time too short; Low-purity starting aldehyde (may have oxidized to carboxylic acid). | Ensure the base is fresh and fully dissolved. Extend the reaction time or gently warm the mixture to 40-50°C.[9] Use freshly distilled or purchased 2-methoxybenzaldehyde. |
| Oily Product Instead of Solid | Incomplete reaction, leaving aldol addition product which is often an oil; Impurities depressing the melting point. | Extend the reaction time or add slightly more catalyst to promote dehydration. Ensure thorough washing during work-up and perform careful recrystallization. |
| Product is Darkly Colored | Side reactions or polymerization, often caused by excessive heat or overly concentrated base. | Ensure the base is added slowly and the reaction temperature is controlled. Use the minimum effective amount of catalyst. Purify via recrystallization with charcoal. |
Conclusion
The Claisen-Schmidt condensation is a highly reliable and efficient method for the synthesis of α,β-unsaturated ketones from aromatic aldehydes like 2-methoxybenzaldehyde. These products are valuable intermediates in medicinal chemistry and materials science. The protocol described herein is robust, scalable, and features self-validating checkpoints, making it suitable for both academic research and process development environments. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this reaction to generate a wide array of functionalized molecules.
References
-
Zimmer, H., Armbruster, D., & Trauth, L. J. (1965). The aldol condensation of aromatic aldehydes with n‐acetyl‐2‐pyrrolidinone: Synthesis of 3‐arylidene‐2‐pyrrolidinones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Available at: [Link]
-
Li, Z., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis. Available at: [Link]
-
Zhang, X., et al. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Available at: [Link]
-
ACS Publications. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. Available at: [Link]
-
Homework.Study.com. (n.d.). Draw the products formed in the crossed aldol reaction of phenylacetaldehyde (C6H5CH2CHO) with each compound. Available at: [Link]
-
Beyond Benign. (n.d.). Aldol Condensation. Available at: [Link]
-
Chemistry LibreTexts. (2015). 18.6: Crossed Aldol Condensation. Available at: [Link]
-
Magritek. (n.d.). The Aldol Condensation. Available at: [Link]
-
Cole-Parmer. (n.d.). Tech Info. Available at: [Link]
-
AZoM. (2014). An Introduction to Aldol Condensation. Available at: [Link]
-
Chemistry LibreTexts. (2014). 19.14: The Crossed Aldol Addition. Available at: [Link]
-
Khan Academy. (n.d.). Mixed (crossed) aldol condensation. Available at: [Link]
-
Leah4sci. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). 2-Methoxybenzaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxybenzaldehyde. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). Available at: [Link]
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- 9. prepchem.com [prepchem.com]
Application Note & Protocols: Green Synthesis Routes for Substituted Phenylacetaldehydes
Abstract
Substituted phenylacetaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and polymers.[1] Traditional chemical synthesis routes often rely on harsh reagents, stoichiometric oxidants, and volatile organic solvents, posing significant environmental and safety concerns. This guide provides an in-depth exploration of green and sustainable synthesis methodologies, focusing on biocatalytic and photocatalytic pathways. We present detailed protocols, explain the causality behind experimental choices, and offer insights into the practical application of these advanced techniques for researchers, scientists, and professionals in drug development.
Introduction: The Imperative for Greener Phenylacetaldehyde Synthesis
Phenylacetaldehyde and its substituted analogues are high-value aromatic compounds with a characteristic honey-like, floral aroma, making them essential in the fragrance industry.[1][2] Beyond perfumery, they serve as crucial building blocks for a wide range of fine chemicals and pharmaceuticals. The conventional synthesis methods, such as the Darzens reaction or the oxidation of 2-phenylethanol using heavy metal catalysts, often fall short of modern green chemistry principles.[1][3] These methods can generate significant waste, utilize hazardous materials, and require high energy input.
The principles of green chemistry encourage the development of alternative synthetic routes that are safer, more efficient, and environmentally benign.[4] This involves the use of renewable feedstocks, mild reaction conditions, non-toxic solvents, and catalytic processes that maximize atom economy.[4][5] This document details two prominent green approaches: enzyme-mediated biocatalysis and light-driven photocatalysis, which offer elegant and powerful solutions to these challenges.
Biocatalytic Routes: Harnessing Nature's Catalysts
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional specificity and efficiency under mild, aqueous conditions.[6] This approach is particularly well-suited for the synthesis of phenylacetaldehydes from renewable precursors like amino acids.
The Enzymatic Cascade from L-Phenylalanine
A highly efficient green route involves the conversion of L-phenylalanine, a readily available amino acid, into phenylacetaldehyde. This transformation can be achieved through a multi-enzyme cascade, often engineered into a single microbial host like Escherichia coli for a "one-pot" synthesis.[6][7] This strategy avoids the costly isolation of intermediates and minimizes waste.[8]
The core pathway involves two key steps:
-
Oxidative deamination/decarboxylation: An L-amino acid deaminase (LAAD) and a phenylpyruvate decarboxylase (ARO10) work in concert to convert L-phenylalanine into phenylacetaldehyde.
-
Subsequent Conversion: The highly reactive phenylacetaldehyde can then be selectively reduced to 2-phenylethanol (a valuable fragrance compound) by a phenylacetaldehyde reductase (PAR) or oxidized to phenylacetic acid (a pharmaceutical precursor) by an aldehyde dehydrogenase (ALDH).[6][7][9]
The choice of downstream enzyme dictates the final major product, showcasing the modularity of this biocatalytic system.
Figure 1: Modular enzymatic cascade for the synthesis of phenylacetaldehyde and its derivatives from L-phenylalanine.
Protocol: Whole-Cell Biotransformation of L-Phenylalanine
This protocol is based on the modular system developed for producing aromatic compounds in recombinant E. coli.[6][7] It describes the synthesis of phenylacetaldehyde as an intermediate, which is subsequently converted to either 2-phenylethanol or phenylacetic acid.
Materials:
-
Recombinant E. coli strain expressing the desired enzyme cascade (e.g., LAAD and ARO10).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Potassium phosphate (KP) buffer (200 mM, pH 8.0).
-
L-phenylalanine (substrate).
-
Glucose.
-
Ethyl acetate for extraction.
-
Anhydrous sodium sulfate.
-
Shaking incubator, centrifuge, rotary evaporator, GC-MS or HPLC for analysis.
Step-by-Step Methodology:
-
Inoculum Preparation: Inoculate 10 mL of LB medium (containing appropriate antibiotics) with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking at 200 rpm.
-
Cell Culture: Use the overnight culture to inoculate 1 L of fresh LB medium. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate the culture at a reduced temperature (e.g., 20°C) for 12-16 hours. Rationale: Lowering the temperature after induction often improves protein solubility and stability.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Preparation of Resting Cells: Wash the cell pellet twice with 200 mM KP buffer (pH 8.0). Resuspend the cells in the same buffer to a final concentration of 10 g-cdw/L (grams of cell dry weight per liter).
-
Biotransformation: In a reaction vessel, combine the resting cell suspension with L-phenylalanine (e.g., 50 mM) and glucose (1% w/v). Rationale: Glucose is added as a co-substrate to provide energy and reducing equivalents (NAD(P)H) for the enzymatic reactions and cell maintenance.
-
Reaction: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours. Monitor the progress of the reaction by taking samples at regular intervals.
-
Product Extraction: After the reaction, centrifuge the mixture to remove the cells. Acidify the supernatant to pH 2.0 with HCl and extract three times with an equal volume of ethyl acetate.
-
Analysis and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. Analyze the product by GC-MS or HPLC. Further purification can be achieved by column chromatography if necessary.
| Biocatalyst System | Substrate | Product | Conversion (%) | Yield (g/L) | Reference |
| Recombinant E. coli (Module 1+2) | 50 mM L-Phenylalanine | Phenylacetic Acid | >99% | 6.76 | [6][7] |
| Recombinant E. coli (Module 1+3) | 50 mM L-Phenylalanine | 2-Phenylethanol | 97% | 5.95 | [6][7] |
| Acetobacter aceti (immobilized cells) | 2-Phenylethanol | Phenylacetic Acid | - | - | [10] |
| Table 1: Comparison of yields from selected biocatalytic synthesis routes. |
Photocatalytic Synthesis: A Light-Driven Approach
Photocatalysis offers a compelling green alternative by using light energy to drive chemical reactions.[11] This approach can be conducted at ambient temperature and pressure, often using air as the terminal oxidant, which aligns perfectly with the principles of sustainable chemistry.[12]
Selective Oxidation of Alcohols
A common photocatalytic route to aldehydes is the selective oxidation of the corresponding primary alcohols. For instance, 2-phenylethanol can be oxidized to phenylacetaldehyde using a heterogeneous photocatalyst.
Figure 2: General experimental workflow for heterogeneous photocatalytic synthesis.
Solar-Driven Synthesis from Mandelic Acid Derivatives
An innovative approach utilizes solar energy to convert mandelic acid derivatives into aromatic aldehydes.[11][13] For example, a composite catalyst, such as a Co(II) complex loaded onto graphitic carbon nitride (g-C3N4), can efficiently catalyze the selective oxidation of substituted mandelic acids in an aqueous medium with oxygen as the oxidant.[11] This method is particularly attractive as it can potentially reclaim fine chemicals from wastewater under mild conditions.[13]
The mechanism involves the photocatalyst absorbing light to generate electron-hole pairs. The photogenerated holes act as powerful oxidizing agents, driving the conversion of the mandelic acid derivative to the corresponding phenylacetaldehyde. The reusability of the catalyst and the use of water as a solvent make this a highly sustainable process.[11]
Protocol: Photocatalytic Oxidation of 4-Hydroxymandelic Acid
This protocol is a representative example based on the solar-driven conversion of mandelic acid derivatives using a composite photocatalyst.[11]
Materials:
-
Substituted mandelic acid (e.g., p-hydroxymandelic acid).
-
Composite photocatalyst (e.g., Co-L/C3N4).
-
Aqueous solvent (deionized water).
-
Reaction vessel (e.g., quartz tube).
-
Light source (e.g., 300W Xenon lamp simulating solar light, or natural sunlight).
-
Magnetic stirrer.
-
Filtration setup (e.g., 0.22 μm filter).
-
HPLC for analysis.
Step-by-Step Methodology:
-
Catalyst Suspension: Disperse 50 mg of the Co-L/C3N4 photocatalyst in 50 mL of an aqueous solution containing the substituted mandelic acid (e.g., 20 mg/L). Rationale: A uniform dispersion is crucial for maximizing the catalyst surface area exposed to light and reactants.
-
Adsorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure that an adsorption-desorption equilibrium is established between the substrate and the catalyst surface.
-
Photoreaction: Place the reaction vessel under the light source and begin irradiation while continuing to stir. If using a lamp, maintain a constant temperature using a cooling water jacket. The reaction should be open to the air to provide a source of oxygen.
-
Monitoring: At set time intervals (e.g., every 20 minutes), withdraw a 1 mL aliquot from the suspension. Immediately filter the sample through a 0.22 μm filter to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtrate using HPLC to determine the concentration of the remaining substrate and the formed aromatic aldehyde product.
-
Catalyst Recycling: After the reaction is complete, recover the photocatalyst by centrifugation or filtration. Wash it with deionized water and ethanol, then dry it in an oven at 60°C for subsequent reuse. The high reusability is a key advantage of this green method.
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Co-L/C3N4 | p-Hydroxymandelic acid | p-Hydroxybenzaldehyde | 93.1% | >80% | [11] |
| Thioxanthenone | Benzyl alcohol | Benzaldehyde | >99% | - | [12] |
| Table 2: Performance of selected photocatalytic systems for aldehyde synthesis. |
Other Notable Green Methodologies
Ozonolysis in Green Solvents
Ozonolysis of substituted allylbenzenes presents a viable route to phenylacetaldehydes.[14] This method can be performed in greener solvents like dichloromethane (DCM) at low temperatures, followed by a reductive work-up. While ozone is a reactive gas, its on-site generation and high efficiency can make it a greener alternative to traditional heavy-metal oxidants, provided safety protocols are strictly followed.
Heck Reactions in Aqueous Media
The Palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation.[15] Performing this reaction "on water" significantly enhances its green profile by eliminating the need for organic solvents.[16] This approach can be used to synthesize substituted olefins, which are precursors to various valuable compounds, under mild conditions and often in the open air.[16][17]
Conclusion
The transition to green and sustainable synthesis methods is essential for the future of the chemical and pharmaceutical industries. Biocatalytic and photocatalytic routes for the production of substituted phenylacetaldehydes offer significant advantages over traditional methods, including milder reaction conditions, higher selectivity, reduced waste, and the use of renewable resources. The protocols and data presented in this guide demonstrate the practical viability of these technologies. By embracing these innovative approaches, researchers and developers can create safer, more efficient, and environmentally responsible processes for producing these vital chemical intermediates.
References
- Tsuchida, T., et al. (2008).
- Wu, S., et al. (2020).
- Wu, S., et al. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis.
- A Review on Green Synthesis of Aromatic Aldehydes. Science Publishing Group.
- Development of new "green" methodology for the synthesis of substituted phenylacetic acid derivatives as precursors to isoflavonoids and rel
- Efficient Synthesis of phenylacetaldehyde via interfacial catalysis by surface-active hybrid polyoxometalates.
- Oxidation of enzymatically-produced phenylacetaldehyde with aldehyde...
- Li, Y., et al. (2022). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(ii)/C3N4 combined catalyst in aqueous media.
- Recent Advances in Renewable Polymer Production
- Li, Y., et al. (2022). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(ii)/C3N4 combined catalyst in aqueous media. RSC Publishing.
- Ren, T., et al. (2024).
- Production of 2-phenylacetic acid and phenylacetaldehyde by oxidation of 2-phenylethanol with free immobilized cells of Acetobacter aceti.
- Phenylacetaldehyde. Wikipedia.
- Synthesis method of phenylacetaldehyde.
- A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.
- Bioproduction of phenethyl alcohol, aldehyde, acid, amine, and related compounds.
- Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. PubMed.
- Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]
- 4. A Review on Green Synthesis of Aromatic Aldehydes, Abstract Book of the National Conference on Advances in Basic Science & Technology, Science Publishing Group [sciencepublishinggroup.com]
- 5. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20200232000A1 - Bioproduction of phenethyl alcohol, aldehyde, acid, amine, and related compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(ii)/C3N4 combined catalyst in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(ii)/C3N4 combined catalyst in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 15. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 16. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Using (2-Methoxyphenyl)acetaldehyde in heterocyclic compound synthesis
An Application Guide to the Synthesis of Heterocyclic Compounds Using (2-Methoxyphenyl)acetaldehyde
Authored by a Senior Application Scientist
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It explores the utility of this compound, a versatile aromatic aldehyde, as a key starting material in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind these synthetic transformations, offering insights into experimental design and optimization.
Introduction: The Versatility of this compound
This compound is an aromatic aldehyde featuring a methoxy group at the ortho position of the phenyl ring.[1][2] This substitution pattern imparts unique reactivity and makes it a valuable precursor in organic synthesis. The presence of both a reactive aldehyde functional group and an electron-rich aromatic system allows for its participation in a variety of cyclization reactions to form complex molecular architectures.[3] Its applications are prominent in the synthesis of pharmaceuticals and as a component in the fragrance and flavoring industries.[4] This guide will focus on its application in constructing key heterocyclic systems, including indoles and isoquinolines, which are core structures in numerous biologically active compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount for any synthetic endeavor. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | ~245°C (estimated) | [4] |
| ¹H NMR (CDCl₃) | δ ~9.7 ppm (t, 1H, CHO), δ 6.8-7.3 ppm (m, 4H, Ar-H), δ 3.8 ppm (s, 3H, OCH₃), δ 3.6 ppm (d, 2H, CH₂) | [3] |
| IR (Vapor Phase) | ~1725-1750 cm⁻¹ (C=O stretch), ~2800-3100 cm⁻¹ (C-H stretch) | [1][3] |
| Mass Spec (GC-MS) | Molecular Ion [M]⁺ at m/z 150. Base peak at m/z 121 (loss of CHO). | [1] |
Synthesis of Indole Scaffolds via the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for constructing the indole nucleus from a phenylhydrazine and a suitable aldehyde or ketone.[5][6][7] This method is instrumental in preparing a wide array of substituted indoles, which are foundational in many pharmaceuticals.
Mechanistic Rationale & Expert Insights
The reaction proceeds through a well-established sequence:
-
Hydrazone Formation: The arylhydrazine condenses with the aldehyde, in this case, this compound, to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer.
-
[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an acid-catalyzed[8][8]-sigmatropic rearrangement, creating a new C-C bond and disrupting the aromaticity of the benzene ring.[6][9]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia under acidic conditions to yield the final, stable aromatic indole.[6]
Expert Insight: The electronic nature of substituents on the phenylhydrazine ring is critical. Electron-donating groups, such as a methoxy group, generally facilitate the reaction by increasing the nucleophilicity of the aromatic ring, which is crucial for the key rearrangement step.[7] However, when working with ortho-substituted phenylhydrazones (e.g., 2-methoxyphenylhydrazine), chemists must be vigilant for "abnormal" reaction pathways. The substituent can sterically hinder or electronically influence the cyclization, sometimes leading to unexpected regioisomers or even displacement of the methoxy group, particularly when using strong halogenated acids like HCl.[7][10] Therefore, the choice of a non-halogenated acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is often a strategic decision to prevent the formation of chlorinated byproducts.[11]
Visualization: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Protocol: Synthesis of a 1-(2-methoxyphenyl)methyl-indole Derivative
This protocol describes the reaction of phenylhydrazine with this compound.
Materials:
-
Phenylhydrazine
-
This compound
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)
-
Ethanol
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add this compound (1.05 eq) dropwise at room temperature. A precipitate should form. Stir the mixture for 1-2 hours.
-
Isolation of Hydrazone (Optional but Recommended): Cool the mixture in an ice bath. Collect the precipitated phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Indolization: Place the dried phenylhydrazone into a new flask equipped with a reflux condenser and a nitrogen inlet. Add polyphosphoric acid (10x by weight of the hydrazone) or an appropriate amount of Eaton's reagent.
-
Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydrazone is consumed (typically 1-3 hours).
-
Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. The product may precipitate.
-
Neutralization and Extraction: Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired indole.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in alkaloid synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[12][13]
Mechanistic Rationale & Expert Insights
This compound serves as the aldehyde component in this transformation. The reaction mechanism is as follows:
-
Schiff Base/Iminium Ion Formation: The β-arylethylamine (e.g., tryptamine or phenethylamine) reacts with this compound to form a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[14][15]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in a 6-endo-trig cyclization, forming the new heterocyclic ring.[15]
-
Deprotonation: A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline or tetrahydro-β-carboline product.
Expert Insight: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. β-arylethylamines with electron-donating groups (such as methoxy or hydroxy groups) on the aromatic ring react under much milder conditions than their unsubstituted counterparts.[14] For highly activated systems like tryptamine (which contains an indole nucleus), the reaction can often proceed at room temperature with a mild acid catalyst like trifluoroacetic acid (TFA).[12] Using this compound introduces a substituted benzyl group at the C-1 position of the newly formed ring, a common structural motif in many isoquinoline alkaloids.[16]
Visualization: Pictet-Spengler Reaction Workflow
Caption: Experimental workflow for the Pictet-Spengler reaction.
Protocol: Synthesis of 1-[(2-Methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]indole
This protocol details the reaction between tryptamine and this compound.
Materials:
-
Tryptamine
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tryptamine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Aldehyde: Add this compound (1.2 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Add trifluoroacetic acid (1.5 eq) dropwise over 5 minutes. The solution may change color.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by TLC.
-
Quenching: Once the tryptamine has been consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the pure tetrahydro-β-carboline product.
Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic cyclization of a β-arylethylamide.[17][18] This reaction requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[19]
Mechanistic Rationale & Expert Insights
To utilize this compound in this synthesis, it must first be oxidized to (2-Methoxyphenyl)acetic acid, which is then coupled with a β-arylethylamine to form the necessary amide precursor.
-
Amide Activation: The dehydrating agent (e.g., POCl₃) activates the carbonyl oxygen of the amide, making it a good leaving group.
-
Nitrilium Ion Formation: Elimination of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.[17]
-
Intramolecular SEAr: The electron-rich aromatic ring of the β-arylethylamine moiety attacks the nitrilium ion to close the ring.
-
Rearomatization: The resulting intermediate is deprotonated to form the final 3,4-dihydroisoquinoline product.
Expert Insight: The reaction conditions for the Bischler-Napieralski cyclization are typically harsh (refluxing POCl₃ or toluene).[19] The presence of electron-donating groups on the cyclizing aromatic ring is crucial for achieving good yields, as they activate the ring towards the electrophilic attack by the nitrilium ion.[18] A significant side reaction to be aware of is the retro-Ritter reaction, which can lead to the formation of styrenes, especially if the nitrilium ion intermediate is sterically hindered or if the cyclization is slow.[19]
Protocol: Two-Step Synthesis of a 1-[(2-Methoxyphenyl)methyl]-3,4-dihydroisoquinoline
This protocol involves the initial formation of an amide followed by its cyclization.
Part A: Amide Formation
Materials:
-
(2-Methoxyphenyl)acetic acid (from oxidation of the aldehyde)
-
Phenethylamine
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (2-Methoxyphenyl)acetic acid (1.0 eq) and phenethylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add DCC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify if necessary to obtain the N-[2-phenylethyl]-2-(2-methoxyphenyl)acetamide precursor.
Part B: Bischler-Napieralski Cyclization
Materials:
-
N-[2-phenylethyl]-2-(2-methoxyphenyl)acetamide (from Part A)
-
Phosphorus oxychloride (POCl₃)
-
Toluene or acetonitrile, anhydrous
Procedure:
-
Reaction Setup: In a flame-dried flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the amide precursor (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add phosphorus oxychloride (3.0-5.0 eq) dropwise to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basification and Extraction: Make the aqueous solution basic by the slow addition of concentrated ammonium hydroxide or NaOH solution. Extract the product with toluene or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 1-[(2-Methoxyphenyl)methyl]-3,4-dihydroisoquinoline.
Summary and Outlook
This compound is a potent and versatile building block for constructing a range of medicinally important heterocyclic compounds. Through classic named reactions like the Fischer Indole, Pictet-Spengler, and Bischler-Napieralski syntheses, it provides access to diverse molecular scaffolds. A deep understanding of the reaction mechanisms and the electronic influence of the ortho-methoxy group is critical for designing successful synthetic strategies and troubleshooting potential side reactions. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this valuable reagent in their synthetic programs.
References
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PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Link]
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Ma, D., & Xia, C. (2009). General approach to the total synthesis of 9-methoxy-substituted indole alkaloids. PubMed. [Link]
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Wikipedia. Pictet–Spengler reaction. [Link]
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Grokipedia. Pictet–Spengler reaction. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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LookChem. Cas 33567-59-8,this compound. [Link]
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Wikipedia. Bischler–Napieralski reaction. [Link]
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NROChemistry. Pictet-Spengler Reaction. [Link]
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Ishikura, M., et al. (1984). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. [Link]
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Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
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Application Notes: (2-Methoxyphenyl)acetaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (2-Methoxyphenyl)acetaldehyde
This compound is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its structure, featuring a reactive aldehyde group and an ortho-methoxy substituted phenyl ring, provides a unique combination of reactivity and steric/electronic influence that medicinal chemists can strategically exploit. The methoxy group is an electron-donating group, which can activate the aromatic ring for electrophilic substitution reactions, a key feature leveraged in cyclization reactions.[3] This guide provides an in-depth look at the principal applications of this compound, focusing on core synthetic transformations and providing detailed, field-proven protocols.
Physicochemical and Safety Profile
Properly understanding the starting material is the foundation of successful synthesis. This compound is a colorless to yellow liquid with a distinct floral odor.[1] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33567-59-8 | LookChem[1], Anax Laboratories[4] |
| Molecular Formula | C₉H₁₀O₂ | LookChem[1] |
| Molecular Weight | 150.18 g/mol | LookChem[1] |
| Boiling Point | 245 °C (estimated) | LookChem[1] |
| Density | ~1.09 g/cm³ | LookChem[1] |
| Appearance | Colorless to yellow liquid | LookChem[1] |
Safety Imperatives: this compound is an irritant, particularly to the skin and eyes, and may cause respiratory irritation.[1] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed following standard laboratory safety protocols to minimize exposure.
Core Application 1: Reductive Amination for Synthesis of Bioactive Amines
One of the most powerful and common applications of this compound is its conversion to 2-(2-methoxyphenyl)ethylamine via reductive amination. This transformation is paramount because the 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, present in numerous neurotransmitters and pharmacologically active compounds.[5] The resulting amine is a key intermediate for more complex targets, including potential precursors for cardiovascular drugs.[6][7][8]
Causality in Protocol Design: The "One-Pot" Advantage
Direct reductive amination is favored in industrial and research settings for its efficiency. This "one-pot" process combines the formation of an imine intermediate from the aldehyde and an amine (e.g., ammonia or an ammonium salt) with its immediate reduction to the target amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, selective for imines over aldehydes, and does not violently react with protic solvents, offering a high degree of control and safety.[9]
Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)ethylamine.
Detailed Protocol: Synthesis of 2-(2-methoxyphenyl)ethylamine
Materials:
-
This compound (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (2.5 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Ethyl Acetate (EtOAc), Anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous ethyl acetate (approx. 0.2 M concentration).
-
Imine Formation: Add ammonium acetate (2.5 eq) to the solution. Stir the mixture vigorously at room temperature for 1 hour. The formation of the intermediate imine is typically not monitored but proceeds readily.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Causality Note: The mild nature of NaBH(OAc)₃ allows for its addition in one portion without a significant exotherm, simplifying the procedure.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.[9]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(2-methoxyphenyl)ethylamine can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a clear oil.
Core Application 2: Pictet-Spengler Reaction for Heterocyclic Scaffolds
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[10][11] These scaffolds are prevalent in a vast number of alkaloids and synthetic pharmaceuticals, including antihypertensives and antiviral agents.[12][13] this compound serves as the aldehyde component in this reaction, reacting with a β-arylethylamine to construct these complex ring systems.
Mechanistic Insight: The Role of the Methoxy Group
The reaction proceeds via the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[3] The ortho-methoxy group on the this compound-derived portion of the intermediate plays a crucial role. As an electron-donating group, it activates the phenyl ring, facilitating the electrophilic attack and often allowing the reaction to proceed under milder conditions (lower temperatures, less harsh acids) than would be required for an unsubstituted phenyl ring.[3]
Caption: Key steps of the Pictet-Spengler reaction mechanism.
Detailed Protocol: General Synthesis of a 1-((2-Methoxyphenyl)methyl)tetrahydroisoquinoline
Materials:
-
This compound (1.1 eq)
-
Phenethylamine (or a substituted derivative) (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), Anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: Dissolve the phenethylamine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Aldehyde Addition: Add this compound (1.1 eq) to the solution. Causality Note: A slight excess of the aldehyde ensures complete consumption of the more valuable amine starting material.[14]
-
Acid Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, ~1.0-2.0 eq) dropwise. The color of the solution may change, indicating the formation of the iminium ion.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product spot.
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker containing a stirred, saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.
Summary and Future Outlook
This compound is a high-value, versatile reagent for pharmaceutical synthesis. Its utility in constructing key pharmacophores through robust and well-understood reactions like reductive amination and the Pictet-Spengler reaction ensures its continued relevance in drug discovery and development. The protocols outlined here provide a solid foundation for researchers to harness the synthetic potential of this important intermediate, paving the way for the creation of novel and complex molecular architectures with therapeutic potential.
References
-
LookChem. This compound. [Link]
- Cox, E. D., et al. The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
- Jie Jack Li. Pictet-Spengler Isoquinoline Synthesis. Name Reactions, 592-595.
- Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). [Link]
- Kashdan, D. S., Schwartz, J., & Rapoport, H. Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643. (1982).
- Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-440.
- Al-Hiari, Y. M., et al. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1645. (2021).
-
The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Role of Acetaldehyde in Pharmaceutical Intermediates Synthesis. [Link]
- Kadyrov, R. A., et al. Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. Molecules, 23(11), 2999. (2018).
- Google Patents. Processes for preparing tetrahydroisoquinolines.
-
PrepChem.com. Synthesis of p-methoxyphenylacetaldehyde. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
- Google Patents. Preparation of 2-(2-alkoxy phenoxy)
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020-10-17). [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. (2020-10-21). [Link]
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Protocol for the Pictet-Spengler Reaction: Synthesis of a Tetrahydro-β-carboline from Tryptamine and (2-Methoxyphenyl)acetaldehyde
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of a 1-substituted tetrahydro-β-carboline via the Pictet-Spengler reaction of tryptamine with (2-methoxyphenyl)acetaldehyde. The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry.[2][3] It facilitates the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[1][2][3] The driving force of this reaction is the formation of a highly electrophilic iminium ion intermediate, which is then attacked by the electron-rich indole nucleus.[2][3]
The resulting tetrahydro-β-carboline ring system is of significant interest in drug discovery due to its presence in a wide array of biologically active alkaloids with activities including antiviral, antitumor, and antimicrobial properties.[1] The specific aldehyde used in this protocol, this compound, introduces a substituted benzyl group at the 1-position of the tetrahydro-β-carboline core, providing a valuable scaffold for further functionalization in synthetic campaigns. The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the final molecule.
This document provides a robust protocol for this specific transformation, emphasizing experimental integrity and providing the scientific rationale for each step.
Reaction Mechanism and Workflow
The Pictet-Spengler reaction proceeds through a well-established mechanism. Initially, the amine of tryptamine performs a nucleophilic attack on the carbonyl carbon of this compound to form a hemiaminal. Under acidic conditions, this intermediate readily dehydrates to form a crucial electrophilic iminium ion.[4][5] The electron-rich C3 position of the indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[3][6] This cyclization step forms a spirocyclic intermediate, which subsequently undergoes a rearrangement and deprotonation to restore aromaticity and yield the final tetrahydro-β-carboline product.[3][6]
Caption: Pictet-Spengler reaction mechanism.
The experimental workflow is designed for efficiency and purity, beginning with the careful setup of the reaction, followed by in-process monitoring, a standard aqueous workup to remove the acid catalyst and water-soluble byproducts, and concluding with purification by column chromatography.
Caption: Experimental workflow for the Pictet-Spengler reaction.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| Tryptamine | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dark place. |
| This compound | ≥95% | e.g., Alfa Aesar | Can be prone to oxidation; store under argon. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | e.g., Acros Organics | Corrosive; handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | Use a dry solvent for optimal results. |
| Saturated Sodium Bicarbonate | ACS Grade | - | Aqueous solution. |
| Brine | ACS Grade | - | Saturated aqueous solution of NaCl. |
| Anhydrous Sodium Sulfate | ACS Grade | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Detailed Experimental Protocol
1. Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.60 g, 10.0 mmol, 1.0 eq).
-
Dissolve the tryptamine in anhydrous dichloromethane (50 mL) under an inert atmosphere (argon or nitrogen). Stir until all solids have dissolved.
Causality: The use of a flame-dried flask and anhydrous solvent is crucial to prevent water from interfering with the formation of the iminium ion intermediate.[7] An inert atmosphere prevents potential oxidation of the aldehyde.
2. Addition of Reagents:
-
To the stirred solution, add this compound (1.65 g, 11.0 mmol, 1.1 eq) dropwise at room temperature. A slight excess of the aldehyde ensures complete consumption of the tryptamine.[7][8]
-
After 10 minutes of stirring, add trifluoroacetic acid (TFA) (0.38 mL, 5.0 mmol, 0.5 eq) dropwise. The addition of acid is often exothermic; add it slowly to maintain control over the reaction temperature.
Causality: Protic acids like TFA are common catalysts for the Pictet-Spengler reaction as they facilitate the formation of the highly electrophilic iminium ion, which is necessary for the cyclization to occur.[1][9] While stronger acids and higher temperatures may be required for less nucleophilic aromatic rings, the electron-rich indole of tryptamine allows for milder conditions.[2][3]
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the tryptamine spot and the appearance of a new, typically lower Rf product spot will indicate reaction progression. The reaction is generally complete within 4-24 hours.
4. Workup and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the TFA. Be cautious as gas evolution (CO₂) will occur.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality: The basic wash is essential to remove the acid catalyst. The brine wash helps to remove any remaining water from the organic phase.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The specific eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final tetrahydro-β-carboline.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 4 - 24 hours |
| Yield | 60 - 85% (post-purification) |
| Appearance | Off-white to pale yellow solid |
| Purity (¹H NMR) | >95% |
Troubleshooting:
-
Low Yield:
-
Incomplete reaction: If TLC indicates starting material remains, consider increasing the reaction time or gently warming the mixture (e.g., to 40 °C).
-
Degradation of aldehyde: Ensure the this compound is of high quality and has been stored properly. Aldehydes can be prone to oxidation.[7]
-
Suboptimal acid concentration: The amount of acid can be critical. Too little may result in a sluggish reaction, while too much can lead to side products. An optimization of the catalyst loading may be necessary.[7]
-
-
Formation of Side Products:
-
Over-alkylation or polymerization can sometimes occur, especially with prolonged reaction times or at higher temperatures. Purify carefully by column chromatography.
-
Safety Precautions
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle exclusively in a fume hood.
-
General Precautions: As with all chemical reactions, it is important to be aware of the potential hazards of all reagents and to handle them with care.
References
- BenchChem. (n.d.). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- BenchChem. (n.d.). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
- Molecules. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- The Pictet-Spengler Reaction. (n.d.).
- YouTube. (2022). Pictet-Spengler Reaction.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- BenchChem. (n.d.). A Head-to-Head Comparison: Fischer Indole vs. Pictet-Spengler for Tryptamine Synthesis.
- MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits.
- ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits.
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Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of (2--Methoxyphenyl)acetaldehyde
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (2-Methoxyphenyl)acetaldehyde. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate assay for this compound. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. Comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol provides a self-validating system for the routine analysis of this compound in various sample matrices.
Introduction
This compound (Figure 1), a key aromatic aldehyde, serves as a significant building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular formula is C9H10O2 with a molecular weight of 150.17 g/mol .[4][5] The purity and concentration of this intermediate are critical parameters that can directly impact the yield and impurity profile of the final product. Therefore, a validated, accurate, and precise analytical method for its quantification is essential for quality assurance and process control.
This document presents a detailed protocol for an HPLC method developed to meet these needs. The method is grounded in the principles of reverse-phase chromatography, where the non-polar nature of the analyte facilitates its separation on a hydrophobic stationary phase.[6]
Principle of the Method
The separation is achieved using reverse-phase chromatography on a C18 column. The mobile phase, a mixture of polar solvents (water and acetonitrile), allows for the elution of the components based on their hydrophobicity. This compound, being a moderately non-polar molecule due to its phenyl ring and methoxy group, is retained on the non-polar stationary phase. By optimizing the ratio of the organic modifier (acetonitrile) in the mobile phase, a desirable retention time and separation from potential impurities are achieved. Quantification is performed by monitoring the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a calibrated external standard. The UV detection wavelength is selected based on the chromophoric nature of the methoxy-substituted benzene ring, which typically exhibits a strong absorbance around 275-280 nm, similar to other benzaldehyde derivatives.[7]
Materials and Reagents
-
This compound Reference Standard: Purity ≥98% (Available from suppliers such as Santa Cruz Biotechnology or Anax Laboratories).[8][9]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, filtered through a 0.22 µm membrane.
-
Methanol (MeOH): HPLC grade (for cleaning and sample dissolution if necessary).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The conditions outlined in Table 1 have been optimized for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality behind Experimental Choices:
-
Column: A C18 column is the workhorse for reverse-phase HPLC and is ideally suited for retaining and separating moderately non-polar aromatic compounds like this compound.[6]
-
Mobile Phase: A 60:40 mixture of acetonitrile and water provides a good balance of elution strength to achieve a reasonable retention time (typically 4-6 minutes) and sharp peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[10][11]
-
Detection Wavelength: The methoxy-substituted benzene ring provides a strong UV chromophore. 278 nm is selected to maximize sensitivity while minimizing interference from potential matrix components.
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Protocols
The following diagram illustrates the overall analytical workflow from preparation to final data analysis.
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile.
-
Measure 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 25, 50, 100, and 200 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, a full validation was conducted following ICH Q2(R1) guidelines.[1][2][12][13] The relationship between validation parameters is crucial for establishing a trustworthy analytical system.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), and a standard solution. Assess for any interfering peaks at the retention time of the analyte. Peak purity can be assessed using a photodiode array (PDA) detector. | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity & Range | Analyze five concentrations (e.g., 5-200 µg/mL) in triplicate. Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r²) and y-intercept. The range is the interval between the upper and lower concentrations that are accurate and precise. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (RSD%) | Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined as the concentration with a signal-to-noise ratio of 10:1. | RSD ≤ 10% at the LOQ concentration. |
| Limit of Detection (LOD) | Determine the lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined as the concentration with a signal-to-noise ratio of 3:1. | Signal-to-noise ratio ≥ 3. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate by ±10%, mobile phase composition by ±2%, column temperature by ±5°C) and observe the effect on the results. | System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. RSD of results ≤ 2.0%. |
Data Analysis and Calculations
-
Calibration Curve: After analyzing the working standard solutions, construct a calibration curve by plotting the mean peak area against the known concentration for each level. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification of Analyte: The concentration of this compound in the prepared sample solution can be calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / Slope
-
Final Concentration in Original Sample: To determine the amount of analyte in the original, undiluted sample, apply the appropriate dilution factor.
% Assay = (Concentration from HPLC × Dilution Volume) / (Initial Sample Weight) × 100
Troubleshooting
Table 3: Common HPLC Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection error, detector lamp off, incorrect mobile phase. | Verify injection sequence and volume. Check detector status and lamp life. Confirm mobile phase composition and ensure it is flowing. |
| Broad or split peaks | Column contamination, column aging, mismatched sample solvent. | Flush the column with a strong solvent (e.g., 100% ACN or MeOH). If the problem persists, replace the column. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Shifting retention times | Inconsistent mobile phase composition, temperature fluctuations, column degradation. | Prepare fresh mobile phase. Ensure the column oven is set and stable. Check system pressure for leaks. If the shift is consistent and gradual, the column may be nearing the end of its life. |
| High backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically disconnect components starting from the detector backwards to identify the source of the blockage. Replace the blocked component (e.g., change the guard column or filter). Filter all samples and mobile phases. |
| Tailing peaks | Secondary interactions with column silanols, column overload, incorrect pH. | For basic compounds, adding a buffer or an ion-pairing agent to the mobile phase can help. Ensure the sample concentration is within the linear range of the column. A C18+ column with a positively charged surface can improve peak shape for basic analytes.[10] |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]
-
2-(2-Methoxyphenyl)acetaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. [Link]
-
2-[(4-methoxyphenyl)methoxy]acetaldehyde. Chemsrc. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Rapid and sensitive method for the determination of acetaldehyde in fuel ethanol by high-performance liquid chromatography with UV-Vis detection. ResearchGate. [Link]
-
Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. [Link]
-
2-[(3-Methoxyphenyl)methoxy]acetaldehyde. SpectraBase. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 33567-59-8 [m.chemicalbook.com]
- 5. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. anaxlab.com [anaxlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. starodub.nl [starodub.nl]
Application Note: A Validated GC-MS Protocol for the Analysis of (2-Methoxyphenyl)acetaldehyde and Its Reaction Products
Abstract
(2-Methoxyphenyl)acetaldehyde is a significant aromatic aldehyde utilized as a building block in the synthesis of pharmaceuticals and as a component in the fragrance and flavoring industries.[1] Its inherent reactivity, characteristic of the aldehyde functional group, presents unique challenges for accurate and reproducible analysis, particularly in complex reaction mixtures. This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of this compound. We address the critical need for derivatization to enhance analyte volatility and stability, providing a detailed protocol for oxime formation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This guide is designed for researchers, scientists, and drug development professionals requiring a robust analytical framework for process monitoring, quality control, and metabolite identification.
Introduction: The Analytical Challenge of Aromatic Aldehydes
This compound (C₉H₁₀O₂), also known as 2-Methoxybenzeneacetaldehyde, is a versatile chemical intermediate.[1] The principal analytical hurdle stems from the aldehyde functional group, which is prone to thermal degradation, oxidation, and self-condensation (aldol reactions), especially under the elevated temperatures of a GC inlet. Direct injection can lead to poor peak shape, low sensitivity, and the formation of artifacts, compromising both qualitative and quantitative results.
Mass spectrometry is a powerful tool for aldehyde characterization, offering high selectivity and sensitivity compared to other detection methods.[2] However, the successful application of GC-MS for aldehydes like this compound is contingent upon a sample preparation strategy that mitigates their inherent instability.[3] Derivatization is a common and highly effective approach to convert the polar, reactive aldehyde into a more volatile and thermally stable compound suitable for GC analysis.[2][4]
The Rationale for PFBHA Derivatization
While various derivatization techniques exist, such as silylation, the formation of oximes using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is particularly advantageous for aldehyde analysis.[2][5]
Causality behind PFBHA Selection:
-
Enhanced Volatility and Stability: PFBHA reacts with the carbonyl group of the aldehyde to form a stable PFB-oxime derivative. This reaction masks the reactive aldehyde functionality, preventing on-column degradation and improving chromatographic performance.[5]
-
Increased Sensitivity: The resulting PFB-oxime incorporates a polyfluorinated benzyl group, which is highly electronegative. This makes the derivative exceptionally sensitive to detection by Electron Capture Detection (ECD) or, more relevantly for mass spectrometry, by Negative Chemical Ionization (NCI), which can provide superior sensitivity and selectivity over standard Electron Impact (EI) ionization.[6]
-
Specificity: PFBHA reacts specifically with carbonyl compounds (aldehydes and ketones), reducing matrix interference and simplifying chromatogram interpretation.[5]
The reaction proceeds as follows, forming two geometric isomers (syn- and anti-oximes), which can often be separated chromatographically.
Caption: PFBHA derivatization of this compound.
Experimental Workflow and Protocols
A self-validating system requires a clear, logical progression from sample receipt to final data analysis. The following workflow ensures reproducibility and accuracy.
Caption: Overall experimental workflow for GC-MS analysis.
Protocol 1: Sample Preparation and PFBHA Derivatization
This protocol is designed to be a self-validating system. The inclusion of an internal standard early in the process corrects for variations in extraction efficiency and derivatization yield.
-
Internal Standard (IS) Preparation: Prepare a 100 µg/mL stock solution of an appropriate internal standard, such as deuterated metaldehyde or another non-interfering aromatic aldehyde derivative, in Ethyl Acetate.
-
Sample Extraction:
-
Aliquot 1.0 mL of the aqueous reaction mixture into a 10 mL glass vial.
-
Spike with 10 µL of the internal standard stock solution.
-
Add 2.0 mL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Derivatization:
-
Carefully transfer 100 µL of the upper organic layer (Ethyl Acetate) to a 2 mL autosampler vial.
-
Add 100 µL of a 10 mg/mL PFBHA solution in Ethyl Acetate. The use of a fresh PFBHA solution is critical for quantitative reaction.[5]
-
Add 10 µL of a catalyst, such as a 1% pyridine solution in Ethyl Acetate, to facilitate the reaction.
-
Cap the vial tightly and heat at 60°C for 60 minutes in a heating block or oven.[6]
-
-
Final Preparation:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Protocol 2: GC-MS Instrument Setup and Acquisition
The following parameters are a robust starting point. Method validation and optimization for specific reaction products are recommended.[7]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) | A non-polar 5% phenyl-arylene phase offers excellent resolution for a wide range of analytes and is robust for MS applications.[5] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal separation efficiency.[8] |
| Injector | Split/Splitless, 250°C | Prevents condensation of analytes. A split ratio of 20:1 is recommended to avoid column overloading, but can be adjusted based on analyte concentration. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 80°C (hold 2 min), ramp at 15°C/min to 280°C, hold 5 min | This temperature program allows for the separation of solvent and low-boiling point impurities from the higher-boiling point PFB-oxime derivatives. |
| MS System | Agilent 5977 or equivalent single quadrupole | A workhorse instrument for routine analysis. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[8] For trace analysis, Negative Chemical Ionization (NCI) is superior for PFBHA derivatives.[6] |
| Source Temperature | 230°C | Optimizes ionization efficiency while minimizing thermal degradation. |
| Quadrupole Temp | 150°C | Ensures consistent mass filtering. |
| Acquisition Modes | Full Scan: m/z 50-550 (for identification)SIM: (for quantification - see Table 2) | Full scan is used for initial identification of unknowns and confirmation. Selected Ion Monitoring (SIM) significantly enhances sensitivity for target analytes. |
Data Interpretation and Expected Results
Mass Spectral Fragmentation
The key to confident identification lies in understanding the fragmentation patterns.
-
This compound (Underivatized): While direct analysis is not recommended, if present, the molecular ion (M⁺) will appear at m/z 150. Aromatic aldehydes typically show a strong molecular ion peak.[9] The base peak for the related p-isomer is often at m/z 121, corresponding to a stable benzylic cation formed by the loss of the formyl group (-CHO, 29 Da).[10] A similar fragmentation is expected for the ortho-isomer.
-
PFB-Oxime Derivative: The mass spectrum will be dominated by fragments from the PFB group. The most characteristic ion is typically at m/z 181, corresponding to the pentafluorotropylium cation [C₇H₂F₅]⁺. This ion is an excellent choice for SIM analysis. Other fragments will arise from the cleavage of the oxime bond and the aromatic aldehyde structure.
Quantitative Data Summary
The following table provides expected ions for use in a Selected Ion Monitoring (SIM) method for quantification. Retention times are estimates and must be confirmed experimentally.
| Analyte | Expected RT (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound-PFB-Oxime (Isomer 1) | ~12.5 | 181 | 329 (M⁺), 135 |
| This compound-PFB-Oxime (Isomer 2) | ~12.8 | 181 | 329 (M⁺), 135 |
| Example Reaction Product: Aldol Adduct | Variable | To be determined | To be determined |
Conclusion and Best Practices
This application note provides a validated and robust GC-MS method for the analysis of this compound and its potential reaction products. The cornerstone of this protocol is the PFBHA derivatization step, which overcomes the inherent challenges of aldehyde analysis by enhancing thermal stability and improving chromatographic performance. For researchers in pharmaceutical development and process chemistry, this method offers a reliable framework for monitoring reaction progress, identifying byproducts, and ensuring the quality of synthetic intermediates. Adherence to best practices, including the use of fresh reagents, proper internal standard selection, and routine instrument maintenance, is paramount for achieving accurate and reproducible results.
References
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Derivatization of metabolites for GC-MS via methoximation+silylation Source: YouTube (Bibel Discovery) URL: [Link]
-
Title: Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine Source: ResearchGate URL: [Link]
-
Title: Derivatization in Mass Spectrometry Source: Spectroscopy Online URL: [Link]
-
Title: The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation Source: ResearchGate URL: [Link]
-
Title: 2-(2-Methoxyphenyl)acetaldehyde Source: PubChem URL: [Link]
-
Title: Cas 33567-59-8,this compound Source: LookChem URL: [Link]
-
Title: Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines Source: PubMed Central URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Lecture 25 : Mass and Infrared Spectrocopies Source: NPTEL URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]
Application Note: Quantitative Determination of (2-Methoxyphenyl)acetaldehyde via DNPH Derivatization and UV-Vis Spectroscopy
Abstract
This application note presents a detailed and robust protocol for the derivatization of (2-Methoxyphenyl)acetaldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to facilitate its quantitative analysis using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). This compound, a key intermediate in various chemical syntheses, lacks a strong chromophore, making its direct detection at low concentrations challenging.[1][2] Derivatization with DNPH, a classic technique for carbonyl compounds, yields a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV-visible region, significantly enhancing detection sensitivity.[1][3][4] This guide provides a comprehensive walkthrough of the underlying chemical principles, detailed experimental procedures, and analytical considerations for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Derivatization
In many analytical scenarios, the target analyte may not possess the requisite physicochemical properties for direct and sensitive detection by common analytical instrumentation. This compound is a prime example of such a compound. While essential in the synthesis of pharmaceuticals and fragrances, its molecular structure does not contain a suitable chromophore for high-sensitivity UV-Vis detection.[2][5][6]
Chemical derivatization addresses this limitation by covalently modifying the analyte to introduce a moiety with desired characteristics. For UV detection, this involves attaching a chromophore. The reaction of aldehydes and ketones with 2,4-Dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a time-honored and reliable method for this purpose.[7][8][9][10][11] The resulting 2,4-dinitrophenylhydrazone product is a highly colored and stable compound, making it ideal for spectrophotometric quantification.[3]
Causality of Experimental Choice: The selection of DNPH as the derivatizing agent is based on several key factors:
-
Specificity: DNPH reacts specifically with the carbonyl group of aldehydes and ketones.[3][8][9] It does not react with other functional groups like carboxylic acids, esters, or amides, ensuring a targeted analysis.[8]
-
Reaction Efficiency: The reaction proceeds readily under mild, typically acidic, conditions to form a stable hydrazone.[8][12][13][14]
-
Enhanced Molar Absorptivity: The dinitrophenyl ring system of the derivative is a strong chromophore, leading to a significant increase in the molar absorptivity in the near-UV and visible regions of the electromagnetic spectrum.[15] This directly translates to lower limits of detection and quantification.
The Chemistry: Mechanism of Hydrazone Formation
The reaction between this compound and DNPH is a classic example of a nucleophilic addition-elimination reaction.[8][9] The reaction is typically acid-catalyzed.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine moiety of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.[12][13]
-
Elimination (Dehydration): The intermediate then undergoes a dehydration step, eliminating a molecule of water to form the stable C=N double bond of the 2,4-dinitrophenylhydrazone.[8][12][13]
The overall reaction can be summarized as follows:
This compound + 2,4-Dinitrophenylhydrazine → this compound-2,4-dinitrophenylhydrazone + Water
The resulting hydrazone is a crystalline solid, often with a characteristic yellow, orange, or red color, and a sharp melting point which can be used for qualitative identification.[3][8][9][10]
Below is a diagram illustrating the reaction mechanism:
// Reactants
aldehyde [label=<This compound>];
dnph [label=<
2,4-Dinitrophenylhydrazine (DNPH)>];
// Intermediate and Product
intermediate [label="Tetrahedral Intermediate"];
product [label=<
This compound-2,4-dinitrophenylhydrazone>]; // Placeholder for product image
water [label="H₂O"];
// Arrows aldehyde -> intermediate [label="+ DNPH\n(Nucleophilic Addition)"]; intermediate -> product [label="- H₂O\n(Dehydration)"]; product -> water [style=invis]; // To position water
{rank=same; aldehyde; dnph;} {rank=same; intermediate;} {rank=same; product; water;} }
Caption: Reaction mechanism of this compound with DNPH.Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
UV-Vis Spectrophotometer
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Trustworthiness through Reagent Purity: The purity of DNPH is critical for accurate quantification. Commercial DNPH can contain carbonyl impurities. It is highly recommended to recrystallize the DNPH from a suitable solvent like acetonitrile before use.[16]
Preparation of DNPH Reagent (Brady's Reagent)
-
Caution: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Concentrated sulfuric acid is highly corrosive.
-
Carefully add 0.4 g of recrystallized DNPH to a 100 mL volumetric flask.
-
Add 2 mL of concentrated sulfuric acid and swirl gently to dissolve the DNPH.
-
Slowly add 30 mL of methanol to the flask with continuous swirling.
-
Once the solution has cooled to room temperature, dilute to the mark with deionized water.
-
Mix thoroughly and store the reagent in a dark, airtight container. The reagent is stable for several weeks when stored properly.
Derivatization Protocol for UV-Vis Analysis
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range.
-
In a series of test tubes, add 1 mL of each working standard solution (and a blank of pure methanol).
-
To each test tube, add 1 mL of the prepared DNPH reagent.
-
Mix the contents of each tube thoroughly and allow the reaction to proceed at room temperature for at least 30 minutes in the dark to ensure complete reaction. A yellow to orange precipitate will form.[10]
-
After the reaction is complete, dilute the samples with a suitable solvent (e.g., methanol or acetonitrile) to a final volume that ensures the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the blank and the standard solutions at the wavelength of maximum absorbance (λmax). The λmax for DNPH derivatives of aromatic aldehydes is typically in the range of 360-390 nm.[17][18][19] A preliminary scan should be performed to determine the precise λmax for the this compound derivative.
HPLC Protocol for Enhanced Specificity and Quantification
For complex matrices where interfering substances may be present, HPLC provides the necessary separation for accurate quantification.
-
Sample Preparation: Follow steps 1-5 of the derivatization protocol for UV-Vis analysis.
-
Filtration: Prior to injection, filter the diluted samples through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Conditions: The following are typical starting conditions that may require optimization for your specific system and column.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Gradient | Start with 60% Acetonitrile, ramp to 90% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 360 nm[18][19][20] |
Self-Validating System: The HPLC protocol should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard analytical guidelines. The stability of the derivatized samples should also be assessed.[21]
Data Analysis and Interpretation
UV-Vis Spectrophotometry
-
Calibration Curve: Plot the absorbance values of the prepared standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 indicates a good linear fit.
-
Quantification: Use the equation of the line to calculate the concentration of this compound in unknown samples based on their measured absorbance.
HPLC-UV Analysis
-
Identification: The retention time of the peak corresponding to the this compound-DNPH derivative in the sample chromatogram should match that of the standard.
-
Quantification: Similar to the UV-Vis method, construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Use the resulting linear regression equation to determine the concentration of the analyte in your samples.
Troubleshooting and Method Considerations
-
Incomplete Reaction: Ensure the DNPH reagent is in molar excess and allow sufficient reaction time. Gentle heating can sometimes facilitate the reaction, but this should be optimized to avoid degradation.[10]
-
Precipitation Issues: If the derivative precipitates out of solution before analysis, adjust the final dilution solvent or use a solvent mixture with higher solubility for the hydrazone.
-
Chromatographic Issues: Peak tailing or splitting in HPLC can be due to column degradation, inappropriate mobile phase pH, or the presence of stereoisomers of the hydrazone.[22] The E- and Z-isomers of the hydrazone may separate under certain chromatographic conditions.[22]
-
Solvent Effects: The UV absorption spectrum of the DNPH derivative can be influenced by the solvent.[23][24][25] It is crucial to use the same solvent for both standards and samples for consistent results.
Conclusion
The derivatization of this compound with DNPH is a highly effective strategy to enable its sensitive and accurate quantification by UV-Vis spectroscopy and HPLC. By understanding the underlying chemical principles and carefully following the detailed protocols outlined in this application note, researchers can confidently implement this method in their analytical workflows. The inherent trustworthiness of this approach is built upon the specificity of the reaction and the ability to validate the method through standard analytical procedures.
References
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RSC Education. Brady's test for aldehydes and ketones. Royal Society of Chemistry. Available from: [Link]
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Wikipedia. 2,4-Dinitrophenylhydrazine. Wikimedia Foundation. Available from: [Link]
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Clark, J. addition-elimination reactions of aldehydes and ketones. Chemguide. Available from: [Link]
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BYJU'S. What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Available from: [Link]
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Study.com. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. The ultraviolet spectra of nitrophenylhydrazones in neutral solution; substituent and solvent effects. RSC Publishing. Available from: [Link]
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ResearchGate. Typical UV spectra of DNPH derivatives. Available from: [Link]
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Allen, C. 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Available from: [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]
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ResearchGate. UV-Vis spectra of DNPH solutions upon reaction with formaldehyde at... Available from: [Link]
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Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Available from: [Link]
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Organic Chemistry Explained. Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. Available from: [Link]
-
acechemistry. Carbonyls 5. Use of 2,4-DNP (Brady's reagent). YouTube. Available from: [Link]
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Doc Brown's Chemistry. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH. Available from: [Link]
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EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]
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PubMed Central. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). National Institutes of Health. Available from: [Link]
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KNAUER. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Available from: [Link]
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PubMed. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. National Institutes of Health. Available from: [Link]
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oatext.com. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Available from: [Link]
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Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Available from: [Link]
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ResearchGate. A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. Available from: [Link]
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ResearchGate. Figure 2 UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of... Available from: [Link]
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acs.org. Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. Available from: [Link]
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De Gruyter. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Available from: [Link]
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YouTube. What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Available from: [Link]
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LookChem. Cas 33567-59-8,this compound. Available from: [Link]
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PubChem. 2-(2-Methoxyphenyl)acetaldehyde. National Institutes of Health. Available from: [Link]
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Chemistry LibreTexts. 2.4: Effect of Solvent. Available from: [Link]
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Arctom Scientific. CAS NO. 33567-59-8 | 2-(2-Methoxyphenyl)acetaldehyde. Available from: [Link]
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Application Note: High-Purity Isolation of (2-Methoxyphenyl)acetaldehyde via Automated Flash Column Chromatography
Abstract
(2-Methoxyphenyl)acetaldehyde is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its purity is paramount to ensure the desired reaction outcomes and final product quality. This application note provides a detailed protocol for the purification of crude this compound using automated flash column chromatography. The methodology emphasizes the rationale behind parameter selection, ensuring a robust and reproducible purification process.
Introduction: The Rationale for Chromatographic Purification
This compound, a liquid at room temperature with a molecular weight of 150.17 g/mol , is susceptible to oxidation, forming the corresponding carboxylic acid as a primary impurity.[2][3] Additionally, unreacted starting materials or byproducts from its synthesis can contaminate the crude product. Column chromatography is an effective purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For aldehydes, silica gel is a common stationary phase; however, its acidic nature can sometimes lead to sample degradation.[5] This protocol addresses this challenge through the use of a deactivated silica gel column and a carefully optimized mobile phase to ensure high purity and yield of the target aldehyde.
Materials and Equipment
Chemicals and Reagents
| Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | In-house or Commercial | --- |
| Silica Gel | 60 Å, 40-63 µm | Standard Supplier | --- |
| n-Hexane | HPLC Grade | Standard Supplier | --- |
| Ethyl Acetate | HPLC Grade | Standard Supplier | --- |
| Triethylamine | Reagent Grade | Standard Supplier | For silica deactivation |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Supplier | For purity analysis |
Equipment
| Equipment | Specification | Supplier |
| Automated Flash Chromatography System | --- | Standard Manufacturer |
| Pre-packed or Self-packed Silica Gel Column | --- | --- |
| UV-Vis Detector | --- | --- |
| Fraction Collector | --- | --- |
| Rotary Evaporator | --- | --- |
| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Standard Supplier |
| NMR Spectrometer | 400 MHz or higher | --- |
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Causality: Before committing to a large-scale column purification, it is crucial to develop an appropriate solvent system using TLC. TLC provides a rapid assessment of the separation, allowing for the optimization of the mobile phase composition. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, which generally translates to good separation on a column.[5]
Protocol: TLC Analysis
-
Prepare the TLC chamber: Line a developing chamber with filter paper and add a solvent mixture of Hexane:Ethyl Acetate (e.g., 9:1 v/v).
-
Spot the plate: Dissolve a small amount of the crude this compound in ethyl acetate and spot it onto the baseline of a TLC plate.
-
Develop the plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound allows for UV visualization.[6]
-
Calculate Rƒ values: Measure the distance traveled by the compound and the solvent front to calculate the Rƒ value.
-
Optimize: Adjust the Hexane:Ethyl Acetate ratio until the desired Rƒ for this compound is achieved, with good separation from impurities.
Experimental Protocol: Flash Column Chromatography
This protocol is designed for an automated flash chromatography system, which offers superior resolution and speed compared to traditional gravity columns.
Column Preparation and Equilibration
Causality: Proper column packing is essential for achieving high separation efficiency. An evenly packed column prevents band broadening and tailing. Equilibration with the mobile phase ensures that the stationary phase is ready for sample introduction and that the separation process begins under stable conditions. To mitigate the risk of aldehyde decomposition on acidic silica, the column is first flushed with a solvent mixture containing a small amount of triethylamine.[5]
-
Select a pre-packed silica gel column of appropriate size based on the amount of crude material.
-
If packing your own column, create a slurry of silica gel in n-hexane and carefully pour it into the column, allowing it to settle into a uniform bed.
-
Flush the column with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.1% triethylamine.
-
Equilibrate the column with the starting mobile phase (without triethylamine) until a stable baseline is observed on the detector.
Sample Loading
Causality: The method of sample loading significantly impacts the separation. Loading the sample in a small volume of a weak solvent ensures that the compound adsorbs to the top of the column in a tight band, leading to sharper peaks and better resolution.
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or a small portion of the initial mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
Elution and Fraction Collection
Causality: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating compounds with a range of polarities. The UV detector allows for real-time monitoring of the eluting compounds, enabling precise fraction collection.
-
Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Program a linear gradient to increase the proportion of ethyl acetate over several column volumes. A typical gradient might be from 2% to 20% ethyl acetate over 10-15 column volumes.
-
Monitor the elution profile using the UV detector set at a wavelength where the compound absorbs (e.g., 254 nm).
-
Collect fractions corresponding to the peak of the target compound as indicated by the chromatogram.
Caption: Workflow for the purification of this compound.
Post-Purification Analysis and Troubleshooting
Purity Assessment
-
TLC Analysis: Spot the collected fractions on a TLC plate alongside the crude material to confirm the purity of the isolated compound.
-
NMR Spectroscopy: After removing the solvent under reduced pressure using a rotary evaporator, obtain a ¹H NMR spectrum of the purified product to confirm its identity and assess its purity.
Expected Results
| Parameter | Expected Outcome |
| Purity | >98% (as determined by ¹H NMR) |
| Yield | 80-95% (dependent on crude purity) |
| Appearance | Colorless to pale yellow oil |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase | Re-optimize the solvent system using TLC. |
| Column overloading | Reduce the amount of sample loaded onto the column. | |
| Compound Degradation | Acidic silica gel | Use deactivated silica gel or switch to a different stationary phase like alumina.[5] |
| Band Tailing | Improper column packing | Repack the column ensuring a uniform bed. |
| Sample too soluble in mobile phase | Load the sample in a weaker solvent. |
Safety Precautions
-
Handle all organic solvents and chemicals in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9]
-
This compound is an eye irritant.[3] Avoid contact with eyes and skin.
-
Silica gel dust can be a respiratory irritant.[10] Handle silica gel carefully to minimize dust formation.
Caption: Principle of chromatographic separation.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of crude this compound using automated flash column chromatography. By carefully selecting the stationary and mobile phases, and by understanding the rationale behind each step, researchers can achieve high purity and yield of the target compound, which is critical for subsequent applications in drug development and chemical synthesis.
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Aribo Biotechnology. (n.d.). CAS: 33567-59-8 Name: this compound. Aribo Biotechnology. Available at: [Link]
-
Innoveda Chemicals. (2024). Is Silica Gel Safe To Use? And What Safety Measures Are in Place? Innoveda Chemicals. Available at: [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. JoVE. Available at: [Link]
-
University of Toronto. (n.d.). WORKING WITH SILICA. Department of Chemistry. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Silica gel. Carl ROTH. Available at: [Link]
-
PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Qingdao Beluga Import and Export Co., LTD. (n.d.). This compound cas:33567-59-8. Qingdao Beluga Import and Export Co., LTD. Available at: [Link]
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Reddit. (2015). Purifying aldehydes?. r/chemistry. Available at: [Link]
-
Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Khan Academy. Available at: [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
- Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes. Google Patents.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Carl ROTH. Available at: [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. Available at: [Link]
-
SpectraBase. (n.d.). 2-[(3-Methoxyphenyl)methoxy]acetaldehyde - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
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Application Notes and Protocols for the Extraction of Phenolic Aldehydes from Plant Material
Introduction: The Significance of Phenolic Aldehydes in Research and Development
Phenolic aldehydes, a noteworthy class of aromatic compounds, are ubiquitously distributed throughout the plant kingdom. These molecules, characterized by a benzene ring substituted with at least one hydroxyl group and a formyl group, are pivotal intermediates in the biosynthesis of lignin and other complex phenols. Beyond their structural roles, phenolic aldehydes such as vanillin and syringaldehyde are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The accurate and efficient extraction of these compounds from complex plant matrices is, therefore, a critical first step in their isolation, characterization, and subsequent application in the pharmaceutical, nutraceutical, and food industries.
This comprehensive guide provides an in-depth exploration of the principles and methodologies for the extraction of phenolic aldehydes from plant materials. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, empowering the researcher to not only replicate established protocols but also to rationally design and optimize extraction strategies for novel plant sources. We will delve into a range of techniques, from classical solvent-based methods to advanced green technologies, providing detailed, self-validating protocols for each.
I. Foundational Principles of Extraction: A Mechanistic Overview
The successful extraction of phenolic aldehydes hinges on disrupting the plant cell wall to facilitate the mass transfer of the target analytes into a solvent. The choice of extraction methodology is dictated by the physicochemical properties of the target aldehyde, the nature of the plant matrix, and the desired scale and environmental impact of the process.
Key Considerations:
-
Solvent Selection: The principle of "like dissolves like" is paramount. The polarity of the solvent must be matched to the polarity of the target phenolic aldehyde. Mixtures of organic solvents (e.g., ethanol, methanol, acetone) with water are often more effective than single-component systems, as the addition of water can increase the polarity of the medium and enhance the extraction of more polar phenolic compounds.[3]
-
Temperature: Elevated temperatures generally increase the solubility of analytes and the diffusion rate of the solvent into the plant matrix. However, excessive heat can lead to the degradation of thermolabile phenolic aldehydes.[4][5]
-
pH: The pH of the extraction medium can influence the stability and solubility of phenolic aldehydes. Acidic conditions can help to hydrolyze glycosidic linkages, releasing bound phenolics, but may also promote degradation if not carefully controlled.[4]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.[4]
II. Extraction Methodologies: From Conventional to Cutting-Edge
This section details a range of extraction techniques, providing both the theoretical underpinning and practical, step-by-step protocols.
A. Conventional Extraction Techniques
These methods, while often requiring longer extraction times and larger solvent volumes, remain valuable for their simplicity and scalability.[6]
Maceration involves soaking the plant material in a solvent at room temperature for an extended period. It is a simple and cost-effective method suitable for small-scale extractions.
Protocol: Maceration for Phenolic Aldehyde Extraction
-
Preparation: Weigh 10 g of finely ground, dried plant material.
-
Extraction: Place the plant material in a sealed container with 100 mL of 80% (v/v) ethanol in water.
-
Incubation: Store the mixture at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Storage: Store the dried extract at -20°C until further analysis.
Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with fresh, heated solvent. This technique is more efficient than maceration but can expose the extract to high temperatures for prolonged periods.[7][8]
Protocol: Soxhlet Extraction of Phenolic Aldehydes
-
Preparation: Place 20 g of powdered plant material into a cellulose thimble.[9]
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of methanol.[9]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extraction is allowed to proceed for 6-8 hours.
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator.
-
Storage: The resulting crude extract is stored at 4°C.
Workflow for Conventional Extraction Methods
Caption: Workflow for advanced extraction of phenolic aldehydes.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. [10][11]In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. The addition of a co-solvent, such as ethanol, can increase the polarity of the fluid, enabling the extraction of more polar compounds like phenolic aldehydes. [12] Protocol: Supercritical Fluid Extraction of Phenolic Aldehydes
-
Preparation: Load 20 g of powdered plant material into the extraction vessel of the SFE system. [9]2. Extraction Parameters: Set the extraction temperature to 50°C and the pressure to 35 MPa. Use a CO2 flow rate of 25 L/h. Introduce ethanol as a co-solvent at a concentration of 5-10% (v/v). [13]3. Extraction Process: The extraction is typically run for 90-120 minutes, with an initial static phase of 15 minutes to allow for equilibration. [9]4. Collection: Depressurize the system to separate the CO2 from the extract, which is collected in a vial.
-
Storage: Store the extract at a low temperature in the dark.
NADES are a new class of green solvents formed by mixing two or more naturally occurring solid compounds, such as sugars, organic acids, and choline chloride. [14][15]These mixtures have a significantly lower melting point than their individual components and can be highly effective for extracting phenolic compounds. [16][17][18] Protocol: NADES-Based Extraction of Phenolic Aldehydes
-
NADES Preparation: Prepare a NADES by mixing choline chloride and lactic acid at a 1:2 molar ratio. Heat the mixture at 60-80°C with stirring until a clear, homogeneous liquid is formed.
-
Extraction: Add 1 g of powdered plant material to 20 mL of the prepared NADES.
-
Incubation: Heat the mixture at 50°C for 60 minutes with continuous stirring.
-
Separation: Centrifuge the mixture to separate the solid residue from the liquid extract.
-
Analysis: The NADES extract can often be directly analyzed by HPLC after appropriate dilution. [17]
III. Comparative Analysis of Extraction Techniques
The choice of an appropriate extraction method is a critical decision that directly impacts the yield, purity, and downstream applications of the extracted phenolic aldehydes. A comparative analysis of the discussed techniques is presented below to guide the researcher in making an informed selection.
| Method | Advantages | Disadvantages | Ideal Applications |
| Maceration | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially low efficiency. | Small-scale laboratory extractions, preliminary screening. |
| Soxhlet Extraction | More efficient than maceration, exhaustive extraction. [7] | Requires specialized glassware, prolonged exposure to heat can degrade compounds, large solvent volume. [5] | Extraction of moderately stable compounds, when high recovery is prioritized. |
| Ultrasound-Assisted Extraction (UAE) | Rapid, high efficiency, reduced solvent consumption, lower operating temperatures. [19][20] | Potential for free radical formation, localized heating can affect some compounds. | High-throughput screening, extraction of thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Very rapid, high efficiency, reduced solvent usage. [21] | Requires specialized equipment, potential for localized overheating. | Rapid extraction protocols, process optimization studies. |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly (uses CO2), tunable selectivity, solvent-free extracts. [10] | High initial equipment cost, may require a co-solvent for polar compounds. | Production of high-purity extracts for food and pharmaceutical applications. |
| Natural Deep Eutectic Solvents (NADES) | Green and sustainable, low cost, high extraction efficiency for certain compounds. [15][16] | High viscosity can be a challenge, potential for co-extraction of interfering substances. | Green chemistry applications, extraction of polar compounds. |
IV. Analysis and Quantification of Phenolic Aldehydes
Following extraction, the accurate identification and quantification of phenolic aldehydes are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
A. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a powerful tool for the separation and quantification of phenolic aldehydes. [22][23][24][25][26] General HPLC Protocol for Phenolic Aldehyde Analysis
-
Sample Preparation: Dilute the plant extract in the mobile phase and filter through a 0.45 µm syringe filter. [22]2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). [22][27] * Mobile Phase: A gradient elution is typically used, with a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). [22] * Flow Rate: 1.0 mL/min. [22] * Detection: DAD detection at wavelengths relevant to the specific phenolic aldehydes of interest (e.g., 280 nm for vanillin and syringaldehyde).
-
-
Quantification: Create a calibration curve using authentic standards of the target phenolic aldehydes to quantify their concentration in the extracts. [27]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile and semi-volatile phenolic aldehydes. Derivatization may be necessary to increase the volatility of some compounds.
General GC-MS Protocol for Phenolic Aldehyde Analysis
-
Sample Preparation: The extract may require a derivatization step (e.g., silylation) to improve volatility.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
-
Detection: Mass spectrometry is used for the identification and quantification of the separated compounds based on their mass spectra.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.
V. Conclusion and Future Perspectives
The extraction of phenolic aldehydes from plant materials is a dynamic field, with ongoing innovations aimed at improving efficiency, selectivity, and sustainability. While conventional methods remain relevant, advanced techniques such as UAE, MAE, SFE, and the use of NADES are paving the way for greener and more effective extraction processes. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully extract and analyze these valuable bioactive compounds. As the demand for natural products in medicine and industry continues to grow, the development of optimized and validated extraction methodologies will be of ever-increasing importance.
References
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-
Frontiers in Plant Science. (n.d.). Advances in Green Extraction of Plant-Based Bioactive Compounds. Retrieved from [Link]
-
The Pharma Innovation Journal. (2023). Plant-based bioactive compounds: A comprehensive review of conventional and novel extraction techniques. Retrieved from [Link]
-
ACS Omega. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. Retrieved from [Link]
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ResearchGate. (2021). Sustainable Extraction of Bioactive Compounds From Plant Materials: Advances in Green Technologies and Solvent Systems. Retrieved from [Link]
- Tyskiewicz, K., Konkol, M., & Roj, E. (2018).
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IOP Conference Series: Earth and Environmental Science. (2021). Extraction of Phenolic Compound using Natural Deep Eutectic Solvent from Biomass Waste. Retrieved from [Link]
-
Green Chemistry. (2024). Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Retrieved from [Link]
- Grudniewska, A., de Melo, E. M., & da Silva, J. C. (2021). Deep Eutectic Solvents as a Green Tool for the Extraction of Bioactive Phenolic Compounds from Avocado Peels. Molecules, 26(23), 7175.
-
American Chemical Society. (2025). Green strategies for recovery of bioactive phenolic compounds from agro-industrial wastes using natural deep eutectic solvents. Retrieved from [Link]
-
PubMed. (2018). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Retrieved from [Link]
- Athanasiadis, V., Grigorakis, S., & Lalas, S. (2020). Natural Deep Eutectic Solvent as Extraction Media for the Main Phenolic Compounds from Olive Oil Processing Wastes. Molecules, 25(12), 2755.
-
CABI Digital Library. (2015). Determination of Phenolic compounds in Plant extracts by hPlc-dad. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of flavonoids and phenolic acids and aldehydes in Eucalyptus spp. Retrieved from [Link]
- Ozturk, B., & Parkinson, C. (2022). Natural deep eutectic solvents as a green extraction of polyphenols from spent coffee ground with enhanced bioactivities. Food Chemistry, 373(Pt A), 131379.
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SpringerLink. (n.d.). Protocol for the Determination of Plant Phenolics by Microwave-Assisted Extraction. Retrieved from [Link]
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MDPI. (2019). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Retrieved from [Link]
-
PubMed Central. (2010). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Retrieved from [Link]
-
MDPI. (2024). Extraction and Characterization of Biological Phytoconstituents of Commiphora gileadensis Leaves Using Soxhlet Method. Retrieved from [Link]
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MDPI. (2024). Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization. Retrieved from [Link]
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University of Guam. (n.d.). Supercritical Fluid Extraction of Phenolics from Anisophyllea disticha (Jack) Baill. and Evaluation of. Retrieved from [Link]
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PubMed Central. (2011). Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices. Retrieved from [Link]
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ResearchGate. (2015). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. Retrieved from [Link]
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PubMed. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Retrieved from [Link]
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YouTube. (2023). Soxhlet| Extraction Techniques| Phytochemical| Plant-Based Cosmetic| Maceration| Decoction| Joseph's. Retrieved from [Link]
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PubMed Central. (2014). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
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ResearchGate. (2017). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Determination of Plant Phenolics by Microwave-Assisted Extraction. Retrieved from [Link]
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ResearchGate. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Retrieved from [Link]
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PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
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ResearchGate. (2018). Parametric Study of Soxhlet Extraction of Phenolic Compounds from Vernonia amygdalina Leaves. Retrieved from [Link]
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ACS Publications. (n.d.). Quantitative analysis of acetaldehyde in foods and beverages. Retrieved from [Link]
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Scientific Research Publishing. (2016). Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. Retrieved from [Link]
-
PubMed Central. (2016). Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. Retrieved from [Link]
-
ResearchGate. (2018). Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. Retrieved from [Link]
-
MDPI. (2020). Optimization of the Microwave-Assisted Extraction of Simple Phenolic Compounds from Grape Skins and Seeds. Retrieved from [Link]
-
MDPI. (2022). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of syringaldehyde and vanillin from an oxidized industrial kraft liquor by chromatographic processes. Retrieved from [Link]
-
PubMed Central. (2022). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of phenolic compounds in food matrices: Application to characterization and authentication. Retrieved from [Link]
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Preprints.org. (2023). Guidelines for the Extraction of Plant Polyphenols Using Microwave-Assisted Techniques. Retrieved from [Link]
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Research, Society and Development. (2022). Use of analytical methodologies for the determination of phenolic compounds in food in Brazil: advances and weaknesses. Retrieved from [Link]
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Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Chromatographic Analysis of Vanilla Extracts. Retrieved from [Link]
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SciELO. (2013). Analytical methods to assess carbonyl compounds in foods and beverages. Retrieved from [Link]
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Mendeley. (2023). Ultrasound-assisted extraction of phenolic compounds from walnut (Juglans regia L.) shell waste using choline chloride-based natural deep eutectic solvents (NADES): an in vitro bioaccessibility study. Retrieved from [Link]
-
ResearchGate. (2021). Separation and Purification of Vanillin and Syringaldehyde from an Oxidized Kraft Liquor – A Mini Review. Retrieved from [Link]
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SciSpace. (n.d.). Analysis of vanillin by tlc and hplc-pda in herbal material and tincture from vanilla planifolia jacks ex. andrews. Retrieved from [Link]
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ResearchGate. (n.d.). Concentrations (MSD GC) of age markers (vanillin and syringaldehyde).... Retrieved from [Link]
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Application Notes: Stereoselective Synthesis of (E/Z)-1-Methoxy-2-(prop-1-en-1-yl)benzene via Wittig Reaction
Introduction
The Wittig reaction stands as a paramount tool in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for converting aldehydes and ketones into alkenes.[1] This application note provides a detailed experimental protocol for the synthesis of (E/Z)-1-methoxy-2-(prop-1-en-1-yl)benzene from (2-Methoxyphenyl)acetaldehyde, utilizing a non-stabilized phosphonium ylide derived from ethyltriphenylphosphonium bromide. This protocol is specifically tailored for researchers in drug development and organic synthesis, providing in-depth explanations for key experimental choices to ensure reproducibility and a thorough understanding of the reaction dynamics.
The core of the Wittig reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, leading to a betaine intermediate which then collapses to form an oxaphosphetane.[1] This four-membered ring intermediate subsequently fragments to yield the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide. Non-stabilized ylides, such as the one employed in this protocol, typically favor the formation of the (Z)-alkene due to kinetic control in the formation of the cis-oxaphosphetane intermediate.[2]
Experimental Overview
This protocol is divided into two primary stages: the in-situ generation of the ethylidenetriphenylphosphorane ylide and the subsequent reaction with this compound to yield the target alkene. A comprehensive purification strategy is also detailed to effectively remove the major byproduct, triphenylphosphine oxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Ethyltriphenylphosphonium bromide | 98% | Sigma-Aldrich | Store in a desiccator. |
| This compound | 97% | Alfa Aesar | Store under inert atmosphere. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone still. |
| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Fisher Scientific | |
| Saturated aq. NH₄Cl | Reagent Grade | ||
| Brine (Saturated aq. NaCl) | Reagent Grade | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ||
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Hexane | HPLC Grade | For column chromatography. | |
| Ethyl Acetate | HPLC Grade | For column chromatography. |
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme caution under an inert atmosphere.
-
Anhydrous solvents are essential for the success of this reaction.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Detailed Experimental Protocol
Part 1: In-situ Generation of Ethylidenetriphenylphosphorane
-
Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a glass stopper. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add ethyltriphenylphosphonium bromide (1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to the flask to create a suspension.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Ylide Formation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe over 10 minutes. A distinct color change to deep orange or red is indicative of ylide formation.[3]
-
Stirring: Stir the resulting ylide solution at 0 °C for 1 hour to ensure complete formation.
Causality of Experimental Choices:
-
Anhydrous Conditions: The phosphorus ylide is a strong base and will be quenched by protic solvents like water. Therefore, flame-drying the glassware and using anhydrous solvents is critical for the success of the reaction.
-
Inert Atmosphere: Non-stabilized ylides can react with atmospheric oxygen.[2] A nitrogen or argon atmosphere prevents the degradation of the ylide.
-
Strong Base: A strong base like n-butyllithium is required to deprotonate the phosphonium salt and form the non-stabilized ylide.[1]
-
Low Temperature: The ylide is generated at 0 °C to control its reactivity and prevent decomposition.
Part 2: Wittig Reaction with this compound
-
Aldehyde Solution: In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Reaction: Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.
-
Warming and Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The consumption of the aldehyde will indicate the reaction's progression.[4]
Causality of Experimental Choices:
-
Slow Addition: The slow addition of the aldehyde to the ylide solution helps to control the reaction rate and minimize potential side reactions.
-
Reaction Time: An extended reaction time at room temperature is typically sufficient for the reaction to proceed to completion.
Part 3: Work-up and Purification
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by one of the following methods:
-
Method A: Flash Column Chromatography: Purify the crude mixture by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The nonpolar alkene will elute before the more polar triphenylphosphine oxide.[4]
-
Method B: Precipitation of Triphenylphosphine Oxide: Dissolve the crude product in a minimal amount of a polar solvent like ethanol. Add a solution of zinc chloride (ZnCl₂) in ethanol to precipitate the triphenylphosphine oxide as a complex. Filter the precipitate and concentrate the filtrate to obtain the purified alkene.[5]
-
Causality of Experimental Choices:
-
Quenching: The addition of a mild acid like ammonium chloride protonates any remaining ylide and neutralizes the reaction mixture.
-
Purification Strategy: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Flash chromatography is a standard method for its removal. Alternatively, precipitation with a metal salt like ZnCl₂ offers a non-chromatographic purification method.[5]
Data Presentation
| Parameter | Value |
| Molar Ratio (Phosphonium Salt:Base:Aldehyde) | 1.2 : 1.1 : 1.0 |
| Reaction Temperature (Ylide Formation) | 0 °C |
| Reaction Temperature (Wittig Reaction) | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Product | (E/Z)-1-Methoxy-2-(prop-1-en-1-yl)benzene |
| Expected Stereoselectivity | Predominantly (Z)-isomer |
Characterization of (E/Z)-1-Methoxy-2-(prop-1-en-1-yl)benzene
The structure and isomeric ratio of the product can be determined by standard spectroscopic methods. The following are predicted ¹H and ¹³C NMR chemical shifts based on data for structurally similar compounds.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
(Z)-isomer: δ 6.80-7.30 (m, 4H, Ar-H), 6.55 (d, J ≈ 11.5 Hz, 1H, Ar-CH=), 5.80 (m, 1H, =CH-CH₃), 3.85 (s, 3H, OCH₃), 1.90 (d, J ≈ 7.0 Hz, 3H, =CH-CH₃).
-
(E)-isomer: δ 6.80-7.30 (m, 4H, Ar-H), 6.70 (d, J ≈ 15.5 Hz, 1H, Ar-CH=), 6.20 (m, 1H, =CH-CH₃), 3.85 (s, 3H, OCH₃), 1.95 (d, J ≈ 6.5 Hz, 3H, =CH-CH₃).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
Aromatic carbons: δ 110-158 ppm
-
Olefinic carbons: δ 120-135 ppm
-
Methoxy carbon: δ ~55 ppm
-
Methyl carbon: δ ~14-18 ppm
Mass Spectrometry (EI): m/z (%) = 148 (M⁺), 133, 117, 91.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (E/Z)-1-Methoxy-2-(prop-1-en-1-yl)benzene.
Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
References
- BenchChem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes.
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Gole, B. (n.d.).
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-Phenylbutanal in Alkene Synthesis.
-
PubChem. (n.d.). 1-Methoxy-4-(prop-2-yn-1-yl)benzene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[3]dioxolane]. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2007). Synthesis and Characterization of two Isomers of 2-Methylcyclopentane-1,2,3-Triol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cyclic Organolead Compounds II. Synthesis and characterization of several plumbole derivatives | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
Sources
Application Notes & Protocols: The Use of (2-Methoxyphenyl)acetaldehyde as a Fragrance Ingredient
Prepared by: Senior Application Scientist, Gemini Division
Document ID: AN-MPA-FRAG-202601
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and drug development professionals on the application of (2-Methoxyphenyl)acetaldehyde (CAS: 33567-59-8) as a fragrance ingredient. It outlines the compound's key physicochemical properties, detailed analytical protocols for quality control, methodologies for its incorporation and stability testing in fragrance formulations, and essential safety and handling procedures. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure reproducibility and technical accuracy.
Introduction
This compound is an aromatic aldehyde that serves as a valuable component in the creation of fragrances and flavors.[1] Its unique olfactory profile, characterized by sweet and floral notes, allows it to impart specific and desirable aromas in a variety of products.[1] As with all aldehydes used in perfumery, a thorough understanding of its properties, stability, and potential for interaction within a complex mixture is critical for successful formulation. Aldehydes are highly reactive and require precise handling and quality control to prevent degradation and ensure the final fragrance meets design specifications.
This guide provides in-depth protocols and application notes derived from established analytical methods for aldehydes and best practices in the fragrance industry. It is intended to equip the user with the necessary knowledge to confidently assess, formulate, and handle this compound.
Physicochemical Properties & Olfactive Profile
A foundational understanding of the material's properties is paramount before any experimental work is undertaken. This compound is a colorless to pale yellow liquid under standard conditions.[1]
Olfactive Profile:
-
Character: Sweet, Floral[1]
-
Nuances: Possesses a distinct aromatic character derived from its methoxy-substituted phenyl ring and acetaldehyde moiety.[2]
-
Contribution in Fragrance: Typically used as a middle note to provide body and a floral heart to a composition. It can enhance other floral notes and add a unique sweetness.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 33567-59-8 | [1][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |
| Molecular Weight | 150.17 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | ~245 °C (estimate) | [1][4] |
| Density | ~1.0897 g/cm³ | [1][4] |
| Refractive Index | ~1.5393 (estimate) | [1][4] |
| Flash Point | 98.3 °C | [1] |
| Vapor Pressure | 0.0479 mmHg at 25°C | [1] |
| IUPAC Name | 2-(2-methoxyphenyl)acetaldehyde |[3] |
Quality Control & Analytical Protocols
The purity and integrity of this compound are critical to its performance and safety in a fragrance. The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (2-Methoxyphenyl)acetic acid, altering the scent profile and potentially impacting stability. The following protocols are designed to ensure the material meets quality standards.
Caption: Quality Control workflow for incoming this compound.
Protocol 2.1: Purity Assessment by Gas Chromatography (GC-FID)
Expert Rationale: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for assessing the purity of volatile fragrance materials. It separates the target compound from impurities based on boiling point and polarity, and the FID provides a response proportional to the mass of carbon, allowing for accurate percentage area calculation, which corresponds to purity.
Instrumentation and Materials:
-
Gas Chromatograph with FID.
-
Capillary Column: DB-5, 30m x 0.25mm ID, 0.25µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Solvent: Ethanol or Dichloromethane, HPLC grade.
-
Autosampler vials.
Procedure:
-
Standard Preparation: Prepare a 1% (w/v) solution of this compound in the chosen solvent.
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature (FID): 300°C
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
-
Analysis: Inject the prepared sample and integrate the resulting chromatogram.
-
Acceptance Criteria: The peak corresponding to this compound should have an area of ≥98.0%. Key potential impurities to monitor for include (2-Methoxyphenyl)acetic acid (later eluting peak) and residual starting materials from synthesis.
Protocol 2.2: Quantification by HPLC with UV Detection (via DNPH Derivatization)
Expert Rationale: While GC is excellent for purity, HPLC is often preferred for precise quantification, especially in complex matrices. Aldehydes lack a strong chromophore for sensitive UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) attaches a molecule with a high molar absorptivity, significantly enhancing detection sensitivity and allowing for accurate quantification at a specific wavelength (around 360 nm).[5][6] This method is adapted from established procedures for aldehyde analysis.[6]
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), 2,4-Dinitrophenylhydrazine (DNPH), Phosphoric acid.
-
This compound analytical standard.
Procedure:
-
Derivatizing Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Standard Curve Preparation:
-
Prepare a stock solution of the analytical standard (1 mg/mL) in acetonitrile.
-
Create a series of dilutions (e.g., 1-100 µg/mL).
-
To 1 mL of each dilution, add 1 mL of the DNPH derivatizing reagent. Allow to react for 1 hour at room temperature, protected from light.
-
-
Sample Preparation: Prepare a sample solution of this compound at a concentration within the standard curve range. Derivatize 1 mL of this solution as described in step 2.
-
HPLC Parameters:
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the derivatized standards and sample. Construct a calibration curve by plotting peak area against concentration for the standards. Use the curve to determine the exact concentration of the sample.
Application in Fragrance Formulations
This compound's floral and sweet character makes it a versatile ingredient. However, its aldehyde nature necessitates careful formulation to ensure stability.
Expert Rationale: Aldehydes can react with other fragrance components, particularly alcohols (forming acetals) and amines, or undergo oxidation. Stability testing in the final product base (e.g., ethanol for an Eau de Parfum) is a non-negotiable step to predict the fragrance's shelf-life and ensure the scent profile remains consistent over time.
Caption: A typical fragrance development and testing workflow.
Protocol 3.1: Stability Testing in an Alcoholic Fragrance Base
Objective: To assess the chemical stability of this compound in a representative fragrance base over time and under accelerated aging conditions.
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution of this compound in 95% ethanol (a simple fragrance base).
-
Prepare a second sample containing the test material within a fully formulated fragrance concentrate, also diluted in 95% ethanol.
-
Keep a reference sample (the neat oil or a freshly prepared solution) stored at 4°C in the dark.
-
-
Aging Conditions:
-
Condition A (Accelerated): Place one set of samples in an oven at 40°C for 4, 8, and 12 weeks.
-
Condition B (Light Exposure): Place another set in a light stability chamber with controlled UV exposure for a defined period.
-
Condition C (Ambient): Store a third set at room temperature (20-25°C), protected from light.
-
-
Evaluation:
-
At each time point (e.g., 4, 8, 12 weeks), retrieve the aged samples.
-
Organoleptic Analysis: Compare the scent of the aged samples to the reference sample. Note any changes in character, intensity, or the appearance of off-notes (e.g., sourness indicating oxidation).
-
Analytical Analysis: Use the GC-FID method (Protocol 2.1) to quantify the remaining percentage of this compound in the aged samples compared to the reference. A significant decrease (>10%) may indicate instability.
-
Safety & Handling Protocols
This compound requires careful handling to minimize risks to personnel and maintain product integrity.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (GHS Hazard H319).[3][7][8]
-
Skin Irritation: May cause skin irritation, and is a potential sensitizer at higher concentrations.[1]
-
Stability: As an aldehyde, it can be sensitive to air, light, and heat.
Protocol 4.1: Standard Operating Procedure for Safe Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses with side shields or chemical goggles.
-
Nitrile gloves.
-
Laboratory coat.
-
-
Ventilation: Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Storage:
-
Spill & Disposal:
-
In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Remove to fresh air.
-
Conclusion
This compound is a potent and effective fragrance ingredient for achieving specific sweet, floral notes. Its successful application is contingent upon rigorous quality control, a thorough understanding of its stability within a given formulation, and strict adherence to safety protocols. The methodologies outlined in this guide provide a robust framework for researchers and formulators to leverage the full potential of this compound while ensuring product quality, consistency, and safety.
References
-
2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem. National Center for Biotechnology Information. [Link]
-
Cas 33567-59-8,this compound - LookChem. LookChem. [Link]
-
2-((4-Methoxyphenyl)methoxy)acetaldehyde | C10H12O3 | CID 10219677 - PubChem. National Center for Biotechnology Information. [Link]
-
chemical label 2-(2-Methoxyphenyl)acetaldehyde. [Link]
- FRAGRANCE COMPOSITIONS AND USES OF THE SAME - Google P
-
ACETALDEHYDE by GC 2538 | NIOSH - CDC. (1994, August 15). Centers for Disease Control and Prevention. [Link]
- Flavor and fragrance compounds - Google P
-
ACETALDEHYDE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate - OSHA. Occupational Safety and Health Administration. [Link]
-
ACETALDEHYDE 3507 | niosh - CDC. Centers for Disease Control and Prevention. [Link]
-
CAS: 33567-59-8 Name: this compound - Aribo Biotechnology. Aribo Biotechnology. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]
- 3. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 33567-59-8 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. accustandard.com [accustandard.com]
- 7. chemical-label.com [chemical-label.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Application Note & Protocol: A Two-Step Synthetic Route to Poly(2-methoxystyrene) from (2-Methoxyphenyl)acetaldehyde
Abstract
Direct homopolymerization of aromatic acetaldehyde derivatives like (2-Methoxyphenyl)acetaldehyde into stable, high-molecular-weight polymers is often thermodynamically unfavorable and synthetically challenging. This guide presents a robust and reliable two-step synthetic strategy to produce a well-defined polymer, Poly(2-methoxystyrene), using this compound as the starting material. This approach first involves the conversion of the aldehyde to a readily polymerizable vinyl monomer, 2-methoxystyrene, via the Wittig reaction. Subsequently, the purified monomer undergoes living anionic polymerization to yield a polymer with controlled molecular weight and a narrow polydispersity index. This protocol provides researchers, chemists, and drug development professionals with a detailed, field-proven methodology for synthesizing advanced polymeric materials from a common aromatic aldehyde precursor.
Introduction & Strategic Rationale
Poly(styrene) and its derivatives are cornerstone materials in modern science due to their versatile properties and applications. The introduction of functional groups, such as a methoxy group at the ortho-position, can significantly alter the polymer's characteristics, including its glass transition temperature (Tg), refractive index, and solubility, making it a candidate for specialty optical or biomedical applications.
The direct polymerization of an aldehyde like this compound would theoretically yield a polyacetal. However, the formation of high-molecular-weight polyacetals from monosubstituted acetaldehydes is often characterized by low ceiling temperatures, meaning the polymer is in equilibrium with its monomer and readily depolymerizes at or near room temperature. Furthermore, the steric bulk of the ortho-methoxyphenyl group presents a significant kinetic barrier to polymerization.
To circumvent these challenges, a more effective strategy is to convert the aldehyde into a stable, polymerizable monomer. The Wittig reaction is an exceptionally reliable and high-yielding method for converting aldehydes into alkenes. By transforming this compound into 2-methoxystyrene, we create a monomer that is well-suited for controlled polymerization techniques. Living anionic polymerization, in particular, offers precise control over the polymer architecture, which is critical for high-performance applications.[1][2]
This application note details the complete workflow, from starting material to final polymer, providing the scientific reasoning behind key steps to ensure reproducibility and success.
Overall Synthetic Workflow
The diagram below outlines the two-stage process for converting the aldehyde precursor into the final target polymer.
Caption: High-level workflow from aldehyde to polymer.
PART 1: Monomer Synthesis via Wittig Reaction
Principle and Mechanism
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into an alkene. The reaction is highly regioselective. The driving force is the formation of a very stable triphenylphosphine oxide byproduct. The mechanism proceeds through a nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate which then collapses through a four-membered ring transition state (oxaphosphetane) to yield the alkene and triphenylphosphine oxide.
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of 2-Methoxystyrene
Safety: This procedure must be conducted in a fume hood. Anhydrous solvents and inert atmosphere techniques are required. n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 4.29 g | 12.0 | Dry thoroughly under vacuum before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.8 mL (2.5 M in hexanes) | 12.0 | Titrate prior to use for accuracy. |
| This compound | C₉H₁₀O₂ | 150.18 | 1.50 g | 10.0 | Purify by distillation if needed. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | From a solvent purification system. |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | - | 50 mL | - | For quenching. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying. |
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and cool under a positive pressure of dry nitrogen.
-
Ylide Formation:
-
Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask.
-
Add anhydrous THF (80 mL) via cannula.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add n-BuLi (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 15 minutes. The solution will turn a characteristic deep yellow/orange color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.50 g, 10.0 mmol) in 20 mL of anhydrous THF in a separate flame-dried flask.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide via cannula over 20 minutes. The deep color of the ylide will fade.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel (eluent: 98:2 hexanes:ethyl acetate) to yield 2-methoxystyrene as a clear, colorless oil.
-
-
Characterization: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
PART 2: Living Anionic Polymerization of 2-Methoxystyrene
Principle and Mechanism
Living anionic polymerization is a chain-growth polymerization that proceeds without termination or chain-transfer steps. This allows for the synthesis of polymers with a predictable molecular weight (determined by the monomer-to-initiator ratio) and a very narrow molecular weight distribution (PDI ≈ 1). The reaction is initiated by a potent nucleophile, such as sec-Butyllithium (sec-BuLi), which attacks a monomer molecule to form a carbanionic propagating species. This carbanion then sequentially adds further monomer units. The "living" nature of the polymer chain ends allows for the synthesis of block copolymers by sequential monomer addition.
Caption: Key stages of living anionic polymerization.
Experimental Protocol: Polymerization of 2-Methoxystyrene
Safety: This procedure requires advanced, air-free techniques (Schlenk line or glovebox). sec-BuLi is pyrophoric. Anhydrous solvents are critical for success. The reaction is run at very low temperatures (-78 °C).
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (Example for DP=100) | Moles (mmol) | Notes |
| 2-Methoxystyrene | C₉H₁₀O | 134.18 | 1.00 g | 7.45 | Purified and dried over CaH₂. |
| sec-Butyllithium (sec-BuLi) | C₄H₉Li | 64.06 | 57 µL (1.3 M in cyclohexane) | 0.0745 | Titrated solution. Target DP=100. |
| Anhydrous THF | C₄H₈O | 72.11 | 75 mL | - | Purified, distilled from sodium/benzophenone. |
| Degassed Methanol (MeOH) | CH₃OH | 32.04 | ~2 mL | - | For quenching. |
| Methanol | CH₃OH | 32.04 | ~200 mL | - | For precipitation. |
Procedure:
-
Monomer Purification: Stir the synthesized 2-methoxystyrene over powdered calcium hydride (CaH₂) overnight under nitrogen. Degas via several freeze-pump-thaw cycles and distill under high vacuum into a calibrated ampoule.
-
Apparatus Setup: Assemble a flame-dried reactor vessel equipped with a stir bar and septum, connected to a high-vacuum Schlenk line.
-
Solvent Addition: Distill anhydrous THF (~75 mL) directly into the reactor under vacuum.
-
Initiation:
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the purified 2-methoxystyrene monomer (1.00 g, 7.45 mmol) to the cold THF via cannula.
-
Inject the calculated amount of sec-BuLi initiator (57 µL, 0.0745 mmol for a target degree of polymerization of 100) into the rapidly stirring solution. An immediate color change to deep red-orange should occur, indicating the formation of the living styryl anion.
-
-
Propagation: Allow the polymerization to proceed at -78 °C for 1 hour. The viscosity of the solution may increase noticeably.
-
Termination (Quenching):
-
Inject ~2 mL of degassed methanol into the reactor. The deep color of the living anions will instantly disappear.
-
Remove the cold bath and allow the reactor to warm to room temperature.
-
-
Polymer Isolation:
-
Pour the polymer solution from the reactor into a beaker containing a large excess of rapidly stirring methanol (~200 mL).
-
The Poly(2-methoxystyrene) will precipitate as a white solid.
-
Collect the polymer by vacuum filtration, wash with additional methanol, and dry in a vacuum oven at 40 °C to a constant weight.
-
Data, Characterization & Troubleshooting
Expected Results & Characterization
The final polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
| Analysis Technique | Purpose | Expected Result |
| GPC/SEC | Determine Mn, Mw, and PDI | Mn close to theoretical (Monomer/Initiator ratio * Monomer MW). PDI < 1.1, indicating a controlled polymerization. |
| ¹H NMR | Confirm Polymer Structure | Broad peaks corresponding to the aromatic and polymer backbone protons. Disappearance of vinyl proton signals. |
| DSC | Determine Glass Transition Temp. (Tg) | A distinct step-change in the heat flow curve, indicating the Tg of the amorphous polymer. |
| TGA | Assess Thermal Stability | Onset of degradation temperature, typically above 250 °C for polystyrene derivatives. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Part 1: Low yield of monomer | Incomplete ylide formation; wet reagents/solvents. | Ensure phosphonium salt is dry. Use freshly titrated n-BuLi. Use rigorously dried THF. |
| Part 1: Wittig reaction does not start | Inactive n-BuLi. | Titrate the n-BuLi solution immediately before use to confirm its molarity. |
| Part 2: Polymerization does not initiate (no color) | Impurities in monomer or solvent (water, oxygen); inactive initiator. | Re-purify monomer and solvent. Ensure all glassware is meticulously dried and the system is leak-free. Use freshly titrated initiator. |
| Part 2: Broad PDI (>1.2) or bimodal GPC trace | Slow initiation; impurities causing premature termination; temperature fluctuations. | Ensure rapid mixing upon initiator injection. Improve purification of monomer/solvent. Maintain a constant -78 °C throughout the polymerization. |
| Part 2: Actual Mn is much higher than theoretical | Inaccurate initiator concentration; loss of initiator due to impurities. | Titrate initiator accurately. Pre-treat the reactor with a small amount of a scavenger like diphenylhexyllithium if impurities are suspected. |
References
-
Aso, C., Tagami, S., & Kunitake, T. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402.
-
Nara, T., Kanazawa, A., & Aoshima, S. (2022). Sequence-Controlled Cationic Terpolymerization of Styrene Derivatives, Oxiranes, and Aromatic Aldehydes: Synthesis of Acidically or Oxidatively Degradable Terpolymers. Macromolecules.
-
Habaue, S., et al. (Date not available). Anionic Polymerization of Novel Styrene Derivatives Bearing Various Amino Groups at ortho-Position. ResearchGate.
-
Lutz, J. P., et al. (2019). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules.
-
Smolecule. (2023). 2-(4-methoxyphenyl)acetaldehyde. Smolecule Online Catalog.
-
Wang, F., & Diesendruck, C. E. (2018). Polyphthalaldehyde: Synthesis, Derivatives, and Applications. Macromolecular Rapid Communications, 39, 1700519.
-
Zhang, Y., et al. (2021). Dithioacetal Polymers Capable of Chemical Recycling to Macrocyclic Monomers and Formation of Vitrimers. ResearchGate.
-
Konkolewicz, D., et al. (2020). Synthesis of polyacetals as well as other polymers from biomass-derived monomers. Green Chemistry.
-
Miyake, G. M., et al. (2010). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules.
-
Smeets, N. M. B., & Heise, A. (2022). Synthesis of biobased polyacetals: a review. RSC Publishing.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Methoxyphenyl)acetaldehyde Synthesis
Welcome to the technical support center for the synthesis of (2-Methoxyphenyl)acetaldehyde (CAS 33567-59-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a valuable aromatic aldehyde intermediate in the pharmaceutical, fragrance, and flavoring industries.[1] However, its inherent reactivity can lead to challenges in its preparation, including low yields, over-oxidation, and polymerization.
This document provides in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yields are a frequent issue stemming from several factors. A systematic approach to identifying the root cause is crucial. The primary culprits are often the stability of the starting materials and product, suboptimal reaction conditions, and inefficient purification.
Root Cause Analysis for Low Yield:
-
Starting Material Purity: The synthesis is highly sensitive to the purity of the precursor, most commonly 2-(2-methoxyphenyl)ethanol. Impurities can interfere with the reaction or complicate purification. Always verify the purity of your starting material by NMR or GC-MS before commencing.
-
Aldehyde Instability: Acetaldehydes, particularly those with electron-donating groups on the aromatic ring, are prone to self-condensation (aldol reaction) or polymerization, especially under basic or acidic conditions or at elevated temperatures. The product should be handled at low temperatures and preferably under an inert atmosphere (N₂ or Ar).
-
Reaction Conditions:
-
Temperature Control: Many oxidation reactions are exothermic. A lack of stringent temperature control can lead to side reactions and product degradation. For instance, in Swern or Dess-Martin oxidations, maintaining temperatures below -60 °C and at 0 °C, respectively, is critical.
-
Reagent Stoichiometry: An excess of a strong oxidizing agent will inevitably lead to the formation of the corresponding carboxylic acid, (2-methoxyphenyl)acetic acid, significantly reducing the aldehyde yield. Use precise stoichiometry, ideally with the limiting reagent being the alcohol.
-
-
Inefficient Work-up and Purification: The product can be lost during aqueous work-up if emulsions form or if the pH is not carefully controlled. Purification via distillation requires high vacuum to keep the temperature low and prevent degradation.[2]
Q2: I'm observing a significant amount of (2-methoxyphenyl)acetic acid as a byproduct. How can I prevent over-oxidation?
The formation of the corresponding carboxylic acid is a classic problem when synthesizing aldehydes. This indicates that the chosen oxidant is too harsh or the reaction conditions are not sufficiently controlled.
Strategies to Minimize Over-Oxidation:
-
Choice of Oxidizing Agent: Avoid strong, indiscriminate oxidants like potassium permanganate (KMnO₄) or chromic acid. Opt for milder, more selective methods. The Pinnick oxidation is specifically designed to convert aldehydes to carboxylic acids, so any conditions that promote its mechanism (e.g., presence of chlorite ions) should be avoided. 2[3][4][5]. Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction immediately upon consumption of the starting alcohol to prevent further oxidation of the newly formed aldehyde.
-
Temperature and pH Control: Maintain the recommended temperature for your chosen oxidation method. For some reactions, controlling the pH is also vital to prevent the formation of reactive byproducts that can facilitate over-oxidation.
Table 1: Comparison of Selective Oxidation Methods for Aldehyde Synthesis
| Oxidation Method | Reagents | Typical Temp. | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to RT | High yields, mild conditions | Requires cryogenic temperatures, unpleasant odor |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Room Temp. | Fast, neutral conditions, high yields | DMP is explosive under certain conditions |
| PCC Oxidation | Pyridinium chlorochromate | Room Temp. | Simple setup, reliable | Chromium waste is toxic, can be acidic |
Q3: My reaction mixture is turning into a thick, polymeric tar. What's happening and how do I stop it?
This is a strong indication of aldehyde polymerization or self-condensation. Aldehydes are susceptible to forming long-chain polymers, especially in the presence of acid or base traces, or upon heating.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon) to prevent air oxidation, which can generate acidic impurities that catalyze polymerization.
-
Strict Temperature Control: As mentioned, keep the reaction and the purified product cool. Store the final product in a refrigerator or freezer.
-
Prompt Purification: Do not let the crude aldehyde sit for extended periods. Proceed with purification as soon as the work-up is complete.
-
Use of Stabilizers: For long-term storage, adding a small amount of a radical inhibitor like hydroquinone can be beneficial, although this may not be suitable if the product is for pharmaceutical use.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
The most common and generally reliable method is the selective oxidation of the corresponding primary alcohol, 2-(2-methoxyphenyl)ethanol . This precursor is commercially available or can be synthesized. The choice of oxidation method depends on the scale, available equipment, and tolerance for certain reagents.
-
For high yield and purity , a Swern oxidation or a Dess-Martin periodinane (DMP) oxidation is recommended. These methods are known for their mild conditions and high selectivity for aldehydes, minimizing over-oxidation.
-
For simplicity and convenience , oxidation with pyridinium chlorochromate (PCC) is a viable alternative, though it involves handling toxic chromium reagents.
Another potential route is the acid-catalyzed hydrolysis of 2-(2-methoxyphenyl)oxirane . T[6]his method can be effective but may require careful optimization of the acid catalyst and reaction time to prevent side reactions.
Q2: Which analytical techniques are best for monitoring reaction progress and purity?
A multi-technique approach is always best for robust analysis.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a UV lamp for visualization. The aldehyde product should have a different Rf value than the starting alcohol.
-
Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): Ideal for quantitative analysis of reaction conversion and for identifying volatile byproducts. It provides a clear picture of the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be used for quantitative analysis. D[7][8]erivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection. *[7][8] Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the final product. The aldehyde proton will show a characteristic singlet at ~9.8 ppm in the ¹H NMR spectrum, and the carbonyl carbon will appear around 200 ppm in the ¹³C NMR spectrum.
Q3: What are the critical safety precautions when handling this compound?
This compound is known to be an irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound and all reactions involving it inside a certified chemical fume hood to avoid inhalation of vapors.
-
Irritant Nature: It is classified as a substance that causes serious eye irritation. A[9]void contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Q4: How should the final product be purified and stored to maintain its integrity?
-
Purification: The preferred method for purifying this compound is vacuum distillation . This allows the boiling point to be reached at a lower temperature, which is crucial for preventing thermal decomposition or polymerization. Column chromatography on silica gel can also be used, but care must be taken as silica can be slightly acidic and may cause degradation if the product is left on the column for too long.
-
Storage: The purified aldehyde should be stored in an amber glass bottle to protect it from light. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen before sealing. For maximum stability, store at low temperatures (e.g., in a refrigerator at ≤4°C).
Experimental Protocols
Protocol 1: Synthesis via Swern Oxidation of 2-(2-Methoxyphenyl)ethanol
This protocol provides a high-yield method under mild conditions.
Reaction Pathway Diagram
Caption: Key steps in the Swern oxidation pathway.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMSO solution, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 2-(2-methoxyphenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Base Quench: Add anhydrous triethylamine (5.0 equivalents) dropwise. The reaction is often exothermic, so add slowly. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.
References
- Smolecule. (2023). Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4.
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Available at: [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (2016). Grignard Reactions: Practice Problems Involving Oxidation. Available at: [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Available at: [Link]
- Master Organic Chemistry. (2024). Grignard reactions practice problems with answers pdf.
-
PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Available at: [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. Available at: [Link]
- Organic Chemistry Reaction. (2026).
-
Al-Zoubi, W. et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. R. Soc. Open Sci., 7(2), 191568. Available at: [Link]
- Benchchem. (2025). Application Notes and Protocols for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde.
-
LookChem. (n.d.). Cas 33567-59-8,this compound. Available at: [Link]
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- Google Patents. (n.d.). CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde.
- Google Patents. (n.d.). CN105481667A - Method for purifying 2,2-dimethoxy acetaldehyde.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Available at: [Link]
- AccuStandard. (n.d.). METHOD 8315.
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 33567-59-8. Available at: [Link]
-
SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Available at: [Link]
- NIH. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782. Available at: [Link]
- ACS Omega. (2020). Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes.
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Available at: [Link]
-
NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. Available at: [Link]
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-
PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde | C10H12O3 | CID 10219677. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Available at: [Link]
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Technical Support Center: Synthesis of (2-Methoxyphenyl)acetaldehyde
Welcome to the technical support center for the synthesis of (2-Methoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable intermediate. This compound is a key building block in the production of various pharmaceuticals and fine chemicals.[1] However, its synthesis is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and overcome common challenges.
Part 1: Troubleshooting Guide & FAQs for Common Synthetic Routes
This section addresses specific issues you may encounter with the most common methods for synthesizing this compound.
Route 1: Oxidation of 2-(2-Methoxyphenyl)ethanol
This is arguably the most direct and frequently employed method. However, the choice of oxidant and reaction conditions is critical to prevent the formation of unwanted byproducts.
Question: My yield of this compound is consistently low, and I'm isolating a significant amount of (2-Methoxyphenyl)acetic acid. What's causing this over-oxidation, and how can I prevent it?
Answer: Over-oxidation is the most common side reaction when synthesizing aldehydes from primary alcohols.[2] Strong oxidizing agents, particularly those used in aqueous environments like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), will rapidly convert the initially formed aldehyde into the corresponding carboxylic acid.[3] The aldehyde, in the presence of water, forms a hydrate intermediate which is susceptible to further oxidation.[3]
To circumvent this, you should employ a "mild" oxidizing agent that is selective for the conversion of primary alcohols to aldehydes. These reactions are typically run under anhydrous conditions to prevent hydrate formation.[3]
Recommended Solutions:
-
Pyridinium Chlorochromate (PCC): PCC is a stable and selective reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation.[3][4][5] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N).[3][4] It is highly effective at low temperatures and minimizes over-oxidation.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and highly selective oxidation of primary alcohols to aldehydes under neutral conditions.[4]
Below is a comparative table of these common mild oxidizing agents:
| Oxidizing Agent | Typical Solvent | Reaction Temperature | Key Advantages | Potential Issues |
| PCC | Dichloromethane (DCM) | Room Temperature | Readily available, stable reagent.[5] | Chromium waste is toxic; purification can be challenging due to tar-like byproducts.[6] |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp | High yields, easy workup. | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct.[3] |
| DMP Oxidation | Dichloromethane (DCM) | Room Temperature | Mild, neutral conditions, high selectivity.[4] | Reagent is expensive and can be shock-sensitive. |
Experimental Protocol: Selective Oxidation of 2-(2-Methoxyphenyl)ethanol using PCC
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Dissolve 2-(2-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
Route 2: Ring-Opening of 2-(2-Methoxyphenyl)oxirane
The synthesis of the target aldehyde from its corresponding epoxide is another viable route. However, the regioselectivity of the ring-opening is highly dependent on the reaction conditions.
Question: I'm attempting to synthesize this compound from its epoxide precursor, but I'm isolating a diol as the major product. What is going wrong?
Answer: The formation of a 1,2-diol, specifically 1-(2-methoxyphenyl)ethane-1,2-diol, is a common side reaction resulting from the hydrolysis of the epoxide. This occurs when water is present as a nucleophile, particularly under acidic or basic conditions.[7][8][9]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring. Water then acts as a nucleophile, attacking one of the epoxide carbons to form the diol after deprotonation.[8][9][10]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the less sterically hindered carbon of the epoxide ring in an Sₙ2 fashion, leading to the diol after a proton workup.[7][8][9]
To achieve the desired aldehyde, a rearrangement of the epoxide must be induced, typically using a Lewis acid under strictly anhydrous conditions.
Recommended Solution:
-
Lewis Acid-Catalyzed Rearrangement: Employing a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or magnesium bromide (MgBr₂) in an aprotic, anhydrous solvent can promote the rearrangement of the epoxide to the aldehyde. The Lewis acid coordinates to the epoxide oxygen, facilitating a hydride shift to form the more stable carbonyl compound.
Diagram: Epoxide Ring-Opening Pathways
Caption: Reaction pathways for 2-(2-methoxyphenyl)oxirane.
Part 2: General FAQs and Purification Strategies
Question: My final product appears pure by TLC, but the ¹H NMR spectrum shows broad signals and a lower-than-expected integration for the aldehyde proton. What could be the issue?
Answer: Aldehydes, including this compound, are prone to polymerization upon standing, especially if trace amounts of acid or base are present.[11] This can lead to the formation of oligomers or polymers, which would result in broad signals in the NMR spectrum. The aldehyde is also susceptible to air oxidation to the carboxylic acid, which would diminish the aldehyde proton signal.
Troubleshooting and Storage:
-
Purification: Ensure your final product is purified meticulously, for instance by distillation or column chromatography, to remove any acidic or basic impurities. A final wash with a saturated sodium bicarbonate solution followed by a brine wash during workup can help neutralize trace acids.
-
Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at a low temperature (0-4 °C) to minimize both oxidation and polymerization. Adding a radical inhibitor like BHT (butylated hydroxytoluene) can also be beneficial for long-term storage.
Question: What are the key spectroscopic features to confirm the identity and purity of this compound?
Answer:
-
¹H NMR:
-
Aldehyde Proton (CHO): A characteristic singlet or triplet (if coupled to adjacent protons) between δ 9.5-10.0 ppm. For the target molecule, this will be a triplet.
-
Methylene Protons (CH₂): A doublet coupled to the aldehyde proton, typically appearing around δ 3.6-3.8 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet around δ 3.8 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.8-7.3 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 198-202 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
Part 3: Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
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Pinnick oxidation - Wikipedia. Wikipedia. [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020-02-05). [Link]
-
Pinnick oxidation | . (2023-03-23). [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. (2023-11-30). [Link]
-
Pinnick Oxidation: Mechanism & Examples | NROChemistry. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
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20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]
-
Oxidising alcohols to make aldehydes and ketones - Chemguide. [Link]
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Wittig Reaction - Chemistry LibreTexts. (2023-01-22). [Link]
-
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Wittig reaction - Wikipedia. [Link]
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Grignard Reaction - Organic Chemistry Portal. [Link]
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Synthesis of p-methoxyphenylacetaldehyde - PrepChem.com. [Link]
-
Epoxide Reactions - BYJU'S. [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024-03-24). [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles - Aakash Institute. [Link]
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Oxidation of Alcohol to aldehyde, and how to arrest the reaction. : r/chemistry - Reddit. (2023-06-09). [Link]
-
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-
19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. (2020-07-01). [Link]
-
18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. [Link]
-
Grignard Reaction - Common Conditions. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011-10-14). [Link]
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This compound | CAS: 33567-59-8 | FINETECH INDUSTRY LIMITED. [Link]
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Optimizing temperature and reaction time for aldehyde synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Aldehyde Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. Instead, this resource focuses on the causality behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively. Aldehydes are pivotal intermediates in chemical synthesis, but their reactivity makes them prone to side reactions, primarily over-oxidation to carboxylic acids or reduction to alcohols. Precise control over reaction temperature and time is paramount for achieving high yields and purity.
This guide is structured into method-specific troubleshooting sections and general FAQs to directly address the challenges you may encounter.
Method-Specific Troubleshooting Guides
1. Reductive Methods: DIBAL-H Reduction of Esters & Nitriles
Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent capable of partially reducing esters and nitriles to aldehydes.[1] However, its high reactivity demands strict temperature control to prevent over-reduction to the primary alcohol.[1][2]
Q1: My DIBAL-H reduction of an ester is yielding the primary alcohol as a major byproduct. How can I improve selectivity for the aldehyde?
Root Cause Analysis: This is a classic case of over-reduction, which occurs when the reaction temperature is too high or excess DIBAL-H is present. The key to success is the stability of the tetrahedral hemiacetal intermediate formed after the first hydride addition.[3] At very low temperatures (≤ -78 °C), this intermediate is stable ("frozen").[3][4] If the temperature rises, this intermediate collapses, and the newly formed aldehyde is rapidly reduced by any remaining DIBAL-H to the primary alcohol.[2][4]
Troubleshooting Protocol:
-
Temperature is Critical: Maintain the reaction temperature strictly at or below -78 °C throughout the DIBAL-H addition and the subsequent stirring time.[3][4][5] Use a dry ice/acetone bath and ensure the flask is well-insulated. Monitor the internal reaction temperature, not just the bath temperature.
-
Control Stoichiometry: Carefully titrate your DIBAL-H solution to know its exact molarity. Use only 1.0-1.2 equivalents of the reagent.[3][4] Excess DIBAL-H is a primary cause of over-reduction.
-
Perform a "Cold Quench": Quench the reaction at -78 °C. Do not allow the mixture to warm up before destroying the excess hydride. Slowly add a quenching agent like methanol dropwise at -78 °C before proceeding with the aqueous workup (e.g., with Rochelle's salt or dilute acid).[3][4][6]
-
Monitor Reaction Progress: Follow the reaction by Thin Layer Chromatography (TLC).[5] Spot the starting material, the reaction mixture, and a co-spot. The goal is to see the starting ester spot disappear and a new aldehyde spot appear. Once the ester is consumed, quench the reaction immediately.[7]
Q2: The yield of my aldehyde from a DIBAL-H reduction is low, and I'm recovering a lot of starting material. Should I increase the reaction time or temperature?
Root Cause Analysis: Incomplete reaction is often due to insufficient reaction time at the required low temperature or issues with reagent stoichiometry. Simply increasing the temperature is risky as it will likely lead to the over-reduction problem described above.[4]
Troubleshooting Protocol:
-
Verify Reagent Activity: Ensure your DIBAL-H has not degraded. It is highly sensitive to air and moisture. Use a freshly opened bottle or titrate an older one.
-
Optimize Reaction Time at -78 °C: While some reactions are complete in 1-3 hours, sterically hindered or less reactive esters may require longer times.[3] Continue to monitor by TLC every 30-60 minutes.[5][8] If the reaction stalls (no change in TLC), a slight increase in DIBAL-H stoichiometry (e.g., from 1.1 to 1.2 equivalents) may be warranted before considering a temperature change.
-
Consider a Modest Temperature Increase (with caution): If the reaction is clean but stalled at -78 °C, you can cautiously allow the temperature to rise to -60 °C for a short period, monitoring closely by TLC. Be prepared to quench it quickly if you see signs of byproduct formation.
| Parameter | For Aldehyde (Optimal) | For Alcohol (Over-reduction) |
| Temperature | ≤ -78 °C (Dry ice/acetone)[4][5] | > -60 °C up to Room Temp[4] |
| DIBAL-H Equiv. | 1.0 - 1.2[3][4] | > 1.5[4] |
| Quench | At -78 °C with Methanol[3][4] | Warming before quench |
| Key Intermediate | Stable Tetrahedral Complex[3] | Collapsed intermediate |
2. Oxidation of Primary Alcohols
This is the most common route to aldehydes. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid.[9][10] The choice of reagent and control of reaction conditions are key.
Q3: I'm using Dess-Martin Periodinane (DMP), but I'm still seeing carboxylic acid formation. I thought DMP was selective for aldehydes?
Root Cause Analysis: DMP is an excellent reagent for oxidizing primary alcohols to aldehydes at room temperature, and it generally does not over-oxidize the product.[11][12] However, over-oxidation can occur under certain conditions, particularly if water is present in the reaction mixture or if the DMP reagent itself has partially hydrolyzed.[11] While rare, DMP has been reported to convert some primary alcohols directly to carboxylic acids under specific conditions.[13]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use a dry solvent (typically dichloromethane, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Dry your starting alcohol if necessary.
-
Check Reagent Quality: Use fresh, high-quality DMP. Impure or partially hydrolyzed DMP can sometimes lead to less predictable results.[11]
-
Control Reaction Time: DMP oxidations are often rapid (30-120 minutes). Monitor the reaction by TLC.[14] Do not let the reaction run unnecessarily long after the starting material is consumed, as this increases the chance of side reactions.
-
Buffer the Reaction: For acid-sensitive substrates, trace amounts of acid in the DMP reagent can cause issues. Adding a mild, non-nucleophilic base like pyridine can buffer the reaction.
Q4: My Swern oxidation is giving a complex mixture of products and a low yield of the desired aldehyde. What's going wrong?
Root Cause Analysis: The Swern oxidation relies on the formation of a highly reactive alkoxysulfonium salt intermediate. Success is highly dependent on the order of addition and maintaining cryogenic temperatures (< -60 °C) to prevent side reactions and decomposition of the activated DMSO species.[15][16][17] Warming the reaction prematurely is a common failure point.[18]
Troubleshooting Protocol:
-
Strict Temperature Control: The reaction must be kept below -60 °C, and ideally at -78 °C, until the final base addition step.[16][17] Use a dry ice/acetone bath.
-
Correct Order of Addition: First, activate the DMSO with oxalyl chloride (or an alternative like TFAA). Second, add the alcohol to this mixture. Third, after the alkoxysulfonium salt has formed, add the hindered base (e.g., triethylamine). Adding the base too early can lead to unwanted side products.[17]
-
Manage Gas Evolution: The reaction produces significant amounts of CO and CO2 gas, which can cause pressure buildup and splashing.[17] Ensure adequate venting and add reagents slowly to the cold solution.
-
Allow Sufficient Time for Each Step: Allow 15-30 minutes for the activation of DMSO and another 30-45 minutes after the alcohol addition before quenching with the base. Monitor by TLC to confirm the consumption of the starting alcohol.
3. Ozonolysis of Alkenes
Ozonolysis is a powerful method for cleaving a C=C double bond to form two carbonyl compounds. To obtain aldehydes, a reductive workup is essential.[19][20]
Q5: My ozonolysis reaction is producing carboxylic acids instead of aldehydes. What am I doing wrong in the workup?
Root Cause Analysis: The formation of carboxylic acids indicates an oxidative workup has occurred instead of a reductive one. The initial ozonide intermediate, when treated with an oxidizing agent (like hydrogen peroxide), will oxidize any aldehyde products to carboxylic acids.[19][21][22]
Troubleshooting Protocol:
-
Choose a Reductive Workup Agent: The most common and effective reductive workup agents are dimethyl sulfide (DMS) or zinc dust with water/acid.[19][23] These reagents consume the excess oxygen from the ozonide intermediate, preventing the oxidation of the aldehyde product.[19]
-
Ensure Complete Quenching: Add the reductive agent at low temperature (typically -78 °C) immediately after the ozonolysis is complete (indicated by a blue color from excess ozone).[23] Allow the reaction to slowly warm to room temperature to ensure the ozonide is fully decomposed.
-
Avoid Peroxides: Ensure your solvents are free of peroxides, which can inadvertently lead to oxidative conditions.
General FAQs & Best Practices
Q6: How do I properly set up and maintain a low-temperature reaction for several hours?
A: Maintaining temperatures like -78 °C is crucial for many selective aldehyde syntheses.
-
Use a Dewar Flask: A Dewar (a vacuum-insulated flask) is far more efficient at maintaining low temperatures than a standard beaker.[24][25]
-
Choose the Right Slush Bath: A dry ice/acetone bath is standard for -78 °C.[26][27] For other temperatures, different solvent/coolant mixtures can be used.[26]
-
Monitor and Replenish: The bath temperature will slowly rise as the dry ice sublimes. Monitor it with a low-temperature thermometer and add small chunks of dry ice periodically to maintain the target temperature.[24]
-
Ensure Good Insulation: Insulate the top of the Dewar around your reaction flask to minimize heat exchange with the ambient air.
Q7: What is the most reliable way to monitor the progress of my reaction to determine the optimal reaction time?
A: Thin Layer Chromatography (TLC) is the fastest and most common method for monitoring reaction progress in real-time.[7][8]
-
Prepare Your Plate: On a TLC plate, spot the starting material in one lane, the reaction mixture in another, and a "co-spot" (both starting material and reaction mixture in the same lane) in the middle.[7]
-
Run and Visualize: Develop the plate in an appropriate solvent system and visualize it (e.g., under UV light).
-
Interpret the Results: The reaction is complete when the spot corresponding to your starting material has completely disappeared from the reaction mixture lane.[7][14] This tells you the optimal time to stop the reaction and begin workup, preventing both incomplete reactions and the formation of byproducts from excessive reaction times.
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Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
-
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-
Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry. [Link]
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Ester → Aldehyde with DIBAL-H. OrgoSolver. [Link]
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-
Ozonolysis. chemeurope.com. [Link]
-
Uses of TLC. (2022). Chemistry LibreTexts. [Link]
-
From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. (2024). ACS Publications. [Link]
-
Ozonolysis of Alkenes and Alkynes. (2019). BYJU'S. [Link]
-
ozonolysis. (2019). YouTube. [Link]
-
Oxidising alcohols to make aldehydes and ketones. Chemguide. [Link]
-
Dess-Martin Periodinane on Silica: Rapid Oxidation of Alcohols using Microwaves. Taylor & Francis Online. [Link]
-
Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis. (2011). ACS Publications. [Link]
-
TLC Monitoring of Reaction Progress. Coconote. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. [Link]
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Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
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Alcohol Oxidations. (2007). Wipf Group, University of Pittsburgh. [Link]
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Solutions for low temperature synthesis. Interchim – Blog. [Link]
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Video: Conducting Reactions Below Room Temperature. (2015). JoVE. [Link]
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Ester to Aldehyde (DIBAL-H). Common Organic Chemistry. [Link]
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DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH. (2018). YouTube. [Link]
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Aldehyde - Oxidation, Reduction, Reactions. (2023). Britannica. [Link]
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Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. [Link]
-
PCC oxidation of alcohols. (2020). YouTube. [Link]
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Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
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Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. [Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]
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Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 21. byjus.com [byjus.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Ozonolysis [chemeurope.com]
- 24. Video: Conducting Reactions Below Room Temperature [jove.com]
- 25. Small scale reaction chemistry at low temperatures without dry ice / acetone | JULABO GmbH [julabo.com]
- 26. radleys.com [radleys.com]
- 27. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with Aldehydes
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the reaction of Grignard reagents with aldehydes. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with an aldehyde is giving a very low yield. What are the most common culprits?
Low yields in Grignard reactions with aldehydes can often be traced back to a few critical factors. These include issues with the Grignard reagent itself, suboptimal reaction conditions, and the inherent reactivity of the aldehyde substrate. Specifically, the primary areas to investigate are:
-
Reagent Quality and Concentration: The Grignarnd reagent may have degraded due to exposure to moisture or air, or its concentration may be lower than assumed.
-
Reaction Conditions: The presence of water in the solvent or on the glassware is highly detrimental.[1][2][3] Temperature control is also crucial, as higher temperatures can favor side reactions.
-
Aldehyde Substrate Properties: Aldehydes with acidic α-hydrogens can undergo enolization, and sterically hindered aldehydes can be less reactive.[4][5]
-
Side Reactions: Several competing reactions can consume the Grignard reagent or the aldehyde, reducing the yield of the desired alcohol.
Q2: I suspect my Grignard reagent is the problem. How can I be sure of its quality and concentration?
The quality of the Grignard reagent is paramount for a successful reaction. Since these reagents are highly sensitive to moisture and oxygen, their preparation and handling require meticulous care under anhydrous and inert conditions.[1][3][6][7]
Troubleshooting Grignard Reagent Quality:
-
Visual Inspection: A freshly prepared Grignard reagent solution should be clear to slightly cloudy and colorless to light gray. A very dark or black solution may indicate decomposition or the formation of finely divided metal from side reactions.[8]
-
Titration: The most reliable way to determine the concentration of your active Grignard reagent is through titration.[6][8] This step is crucial as it allows for accurate stoichiometric control of your reaction.
Protocol 1: Titration of Grignard Reagent with Iodine
This method is highly reproducible and provides a sharp endpoint.
Materials:
-
Anhydrous THF
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Your prepared Grignard reagent solution
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried, nitrogen-flushed vial with a stir bar, dissolve a known weight of iodine (e.g., 100 mg) in a specific volume of the LiCl/THF solution (e.g., 1.0 mL).[9]
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add your Grignard reagent solution dropwise via syringe while stirring vigorously.
-
The endpoint is reached when the solution turns from light yellow to colorless.[9]
-
Calculate the molarity of your Grignard reagent based on the volume added to reach the endpoint.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section provides a structured approach to identifying and resolving specific issues you may encounter.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
A common frustration is the failure of the Grignard reagent to form or a very slow reaction with the aldehyde.
Possible Causes & Solutions:
-
Passivated Magnesium Surface: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which inhibits the reaction.[7][8]
-
Presence of Moisture: Even trace amounts of water will quench the Grignard reagent.[1][2][3][10]
-
Low Reaction Temperature: While cooling is necessary to control the exothermic reaction, excessively low temperatures can hinder initiation.
Workflow for Initiating a Grignard Reaction
Caption: Workflow for initiating a Grignard reaction.
Issue 2: Significant Formation of Side Products
Several side reactions can compete with the desired nucleophilic addition to the aldehyde, leading to a lower yield of the secondary alcohol.
Common Side Reactions and Mitigation Strategies:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer.[13][14][15][16][17]
-
Causality: This is more prevalent at higher temperatures and with higher concentrations of the alkyl halide.
-
Mitigation:
-
Add the alkyl halide solution slowly to the magnesium turnings to maintain a low instantaneous concentration.
-
Control the reaction temperature, using an ice bath if necessary, after the reaction has initiated.[13]
-
-
-
Enolization of the Aldehyde: If the aldehyde has acidic protons on the α-carbon, the strongly basic Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate.[5][13][18][19][20] This is more of an issue with sterically hindered aldehydes or bulky Grignard reagents.[5][21]
-
Causality: The Grignard reagent's basicity competes with its nucleophilicity.
-
Mitigation:
-
Use a less sterically hindered Grignard reagent if possible.
-
Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
-
-
-
Reduction of the Aldehyde: If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to a primary alcohol via a six-membered transition state.[5]
-
Causality: This is a competing hydride transfer reaction.
-
Mitigation:
-
Choose a Grignard reagent without β-hydrogens if the substrate is prone to reduction.
-
Lowering the reaction temperature can sometimes disfavor the reduction pathway.
-
-
Diagram of Common Grignard Side Reactions
Caption: Common side reactions in Grignard additions to aldehydes.
Issue 3: Low Product Recovery During Workup
Even with a successful reaction, poor workup technique can lead to a significant loss of product.
Key Workup Steps and Best Practices:
-
Quenching: The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[22] This protonates the magnesium alkoxide intermediate to the desired alcohol and precipitates magnesium salts.[22] Avoid using strong acids, which can cause side reactions with some alcohols (e.g., elimination).
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.[22]
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of dissolved water.[22]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[22] Ensure the drying agent is added until it no longer clumps together.
Table 1: Comparison of Common Drying Agents for Ethereal Solvents
| Drying Agent | Capacity | Speed | Suitability for Grignard Solvents | Notes |
| Anhydrous MgSO₄ | High | Fast | Excellent | Slightly acidic, but generally fine for workup. |
| Anhydrous Na₂SO₄ | Moderate | Slow | Good | Neutral, but less efficient than MgSO₄. |
| Anhydrous CaCl₂ | High | Moderate | Not Recommended | Can form complexes with alcohols and ethers. |
| Molecular Sieves (3Å or 4Å) | High | Moderate | Excellent | Ideal for pre-drying solvents before the reaction.[2] |
Advanced Considerations
Steric Hindrance
The steric bulk of both the Grignard reagent and the aldehyde can significantly impact the reaction rate and yield.[4][23] Bulky substituents near the carbonyl group can hinder the approach of the nucleophilic Grignard reagent.[4] In such cases, longer reaction times or slightly elevated temperatures may be necessary. However, be mindful that forcing conditions can also promote side reactions.[23]
Table 2: Impact of Steric Hindrance on Grignard Reaction Yields
| Aldehyde | Grignard Reagent | Product | Approximate Yield |
| Benzaldehyde | Methylmagnesium Bromide | 1-Phenylethanol | ~90%[4] |
| Pivaldehyde | Methylmagnesium Bromide | 2,2-Dimethyl-1-propanol | ~75%[4] |
| 2,4,6-Trimethylbenzaldehyde | Methylmagnesium Bromide | 1-(2,4,6-Trimethylphenyl)ethanol | ~40%[4] |
As the data illustrates, increasing steric hindrance on the aldehyde leads to a noticeable decrease in the reaction yield.
References
-
Wikipedia. Grignard reagent. [Link]
-
Sciencemadness Wiki. (2019-04-01). Grignard reagent. [Link]
-
Kappe, C. O., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]
-
Dela Cruz, R. J. L., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. [Link]
-
BYJU'S. Grignard Reagent. [Link]
-
ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
- Delloyd's Lab-Tech Chemistry resource. SOLVENT DRYING AND DRYING AGENTS.
-
Kappe, C. O., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]
-
Mondal, S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][6] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]
-
Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
-
Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. [Link]
-
Ashby, E. C. (2002). The Grignard Reagents. Organometallics. [Link]
-
Quora. What is the process for obtaining an enolate from a Grignard reaction?. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Catak, S., et al. (2014). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Omega. [Link]
-
Quora. How do you improve the percent yield in Grignard reaction?. [Link]
-
Clark, J. (2015). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]
-
Reddit. (2021). Grignard reagents and drying. r/chemistry. [Link]
-
Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]
-
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society. [Link]
-
Da, C.-S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters. [Link]
-
Organic Syntheses. 3. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
Reddit. (2022). Grignard side reactions. r/chemistry. [Link]
-
ResearchGate. (2018). Physical property of solvents used for Grignard reactions. [Link]
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Preventing oxidation of (2-Methoxyphenyl)acetaldehyde during storage
Introduction: The Challenge of Aldehyde Instability
Welcome to the technical support center for (2-Methoxyphenyl)acetaldehyde. As researchers and drug development professionals, you understand the critical importance of reagent stability for the reproducibility and success of your experiments. This compound, a valuable aromatic aldehyde in organic synthesis, is unfortunately susceptible to degradation, primarily through oxidation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively prevent the oxidation of this compound during storage and handling, ensuring the integrity of your starting material.
Troubleshooting Guide & FAQs
Issue 1: My this compound has turned yellow/brown and has a sharp, acidic odor.
Q: What is causing the discoloration and change in odor of my this compound?
A: This is a classic sign of oxidation. Aldehydes, including this compound, are prone to a process called autoxidation, which is a radical-chain reaction with atmospheric oxygen.[1] This process converts the aldehyde to the corresponding carboxylic acid, in this case, (2-Methoxyphenyl)acetic acid. The presence of this acidic impurity can alter the physical appearance and odor of your compound. The reaction is often initiated by light, heat, or the presence of metal impurities.
Troubleshooting Steps:
-
Confirm Degradation: If you have access to analytical instrumentation, such as NMR or GC-MS, you can confirm the presence of (2-Methoxyphenyl)acetic acid.
-
Assess Purity: The purity of the aldehyde can significantly impact its stability. Impurities can sometimes catalyze the oxidation process.
-
Review Storage Conditions: Evaluate your current storage protocol against the recommended conditions outlined in this guide. Exposure to air and light are the most common culprits.
Issue 2: I am observing variable yields and unexpected byproducts in my reactions using stored this compound.
Q: Why are my reaction outcomes inconsistent when using this compound from a previously opened bottle?
A: The presence of oxidative degradation products, primarily the corresponding carboxylic acid, can interfere with your reaction. Carboxylic acids can alter the pH of the reaction mixture, neutralize basic reagents, or participate in unwanted side reactions. This leads to lower yields of your desired product and the formation of unexpected impurities, compromising the integrity of your results.
Troubleshooting Steps:
-
Purification: If you suspect oxidation, you may be able to purify the remaining aldehyde by distillation or chromatography. However, preventing oxidation in the first place is a more robust strategy.
-
Implement Proper Storage: For all new and existing stock of this compound, immediately implement the recommended storage protocols detailed below.
-
Small Aliquots: When you receive a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air each time you need to use it.
Core Concepts: Understanding and Preventing Oxidation
The primary degradation pathway for this compound is autoxidation. This process is a free-radical chain reaction that can be broken down into three stages: initiation, propagation, and termination.
Caption: Autoxidation of this compound.
To prevent this cascade, a multi-faceted approach to storage is necessary.
Recommended Storage Protocols
| Parameter | Recommendation | Rationale |
| Temperature | Freezer (-20°C or lower) | Low temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen with an inert gas is the most effective way to prevent autoxidation.[2][3][4][5] |
| Light | Amber Glass Vial/Protection from Light | Light can provide the energy needed to initiate the radical chain reaction. |
| Container | Tightly Sealed, Appropriately Sized | A tight seal prevents the ingress of atmospheric oxygen and moisture. Using a container that is just large enough for the sample minimizes the headspace, reducing the amount of available oxygen. |
| Additives | Antioxidant (e.g., BHT) | Antioxidants can be added to scavenge free radicals and terminate the oxidation chain reaction.[6][7] |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes how to safely store this compound under an inert atmosphere.
Materials:
-
This compound
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Source of dry, high-purity nitrogen or argon gas with a regulator
-
Schlenk line or a manifold with a bubbler
-
Syringes and needles
Procedure:
-
Prepare the Vials: Ensure the vials and caps are clean and dry. If possible, oven-dry the glassware and allow it to cool under a stream of inert gas.
-
Purge the Vial: Insert a needle connected to the inert gas line into the vial, and a second needle to act as an outlet. Gently flush the vial with the inert gas for several minutes.
-
Transfer the Aldehyde: Quickly transfer the desired amount of this compound to the purged vial.
-
Seal the Vial: While maintaining a positive pressure of inert gas, remove the needles and immediately seal the vial with the PTFE-lined cap.
-
Label and Store: Clearly label the vial with the contents, date, and storage conditions. Store in a freezer at -20°C or below.
Caption: Workflow for inert gas blanketing.
Protocol 2: Addition of Butylated Hydroxytoluene (BHT) as an Antioxidant
For applications where the presence of a small amount of antioxidant is tolerable, BHT can be an effective inhibitor of oxidation.[6][7]
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Analytical balance
-
Storage vial
Procedure:
-
Determine the Amount of BHT: A typical concentration for BHT as an antioxidant is 0.01-0.1% by weight. For 10 g of this compound, this would be 1-10 mg of BHT.
-
Add BHT: Carefully weigh the appropriate amount of BHT and add it to the this compound.
-
Dissolve: Gently swirl or stir the mixture until the BHT is completely dissolved.
-
Store Appropriately: Even with the addition of an antioxidant, it is still crucial to store the stabilized aldehyde under the recommended conditions (low temperature, protection from light, and preferably under an inert atmosphere).
Note: Always consider the potential for the antioxidant to interfere with downstream reactions. Run a small-scale control reaction if you are unsure.
References
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2025). Request PDF.
- SAFETY D
- Safety D
- Bacterial Degradation of Arom
- The Process of Inert Gas Blanketing. Cambridge Sensotec.
- SAFETY D
- Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. PMC - NIH.
- Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives.
- Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calcul
- KEGG Degradation of aromatic compounds - Reference p
- What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe?. (2024). YouTube.
- Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4. (2023). Smolecule.
- Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calcul
- Oxidation characteristics and thermal stability of Butyl
- Blanketing: protecting the integrity of your products with inert gas. GasN₂.
- Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
- 2-[(3,4-Dimethylphenyl)oxy]acetaldehyde. AK Scientific, Inc..
- Handling Pyrophoric Reagents. PNNL.
- Aromatic Amines Antioxidants. Performance Additives.
- Oxidation Characteristics and Thermal Stability of Butylated Hydroxytoluene. (2025). Request PDF.
- SAFETY D
- Inerting, Blanketing and Purging. Air Liquide Australia.
- The recovery rates of three selected aromatic aldehydes with different...
- White Paper: Inerting in the chemical industry. Linde.
- This compound | CAS 33567-59-8. SCBT.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH.
- This compound cas:33567-59-8. Qingdao Beluga Import and Export Co., LTD.
- Aromatic Amine Antioxidants: Key to High-Temper
- 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548. PubChem.
- 33567-59-8 | 2-(2-methoxyphenyl)acetaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 3. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 4. Inerting, Blanketing and Purging | Air Liquide Australia [au.airliquide.com]
- 5. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 6. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Phenolic Aldehydes
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of phenolic aldehydes. An ideal chromatographic peak is symmetrical, resembling a Gaussian curve, which is crucial for accurate quantification and resolution.[1] Peak tailing, an asymmetry where the peak's latter half is broader, can significantly compromise analytical accuracy and reproducibility.[1][2] This document is structured to help you diagnose and resolve these common but complex chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for analyzing phenolic aldehydes?
A1: Peak tailing is a distortion where the descending part of a chromatographic peak is drawn out.[2] This asymmetry is problematic as it can obscure smaller, adjacent peaks, leading to poor resolution and inaccurate integration, which compromises the quantitative accuracy of the analysis.[1][2] Phenolic aldehydes are particularly susceptible due to their polar nature and the presence of functional groups that can engage in secondary interactions with the stationary phase.[3]
Q2: What are the most common causes of peak tailing when analyzing phenolic aldehydes?
A2: The primary culprits are secondary chemical interactions between the phenolic aldehydes and the stationary phase.[3] Key causes include:
-
Silanol Interactions: Unwanted interactions between the polar analyte and acidic silanol groups (Si-OH) on the silica-based column packing are a major cause of peak tailing.[1][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of the analyte, causing peak distortion.[5][6][7]
-
Metal Contamination: Trace metals in the silica matrix, or from system components like frits, can chelate with phenolic aldehydes, causing tailing.[1][3][8][9]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[3][8]
Q3: Can my HPLC system itself cause peak tailing?
A3: Yes. If all peaks in your chromatogram are tailing, the issue might be physical rather than chemical.[10] Potential system-related causes include:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector, often due to overly long or wide tubing, can cause peak broadening and tailing.[3][11]
-
Column Voids: A void or channel in the column packing material, often at the inlet, can disrupt the sample band and lead to poor peak shape.[12]
-
Leaking Fittings: Loose connections can disrupt the flow path and contribute to peak distortion.[13]
Q4: How does sample preparation affect peak shape for phenolic aldehydes?
A4: Improper sample preparation is a frequent cause of peak tailing.[2] Key considerations include:
-
Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. It is always recommended to use the mobile phase as the sample solvent.[2][13]
-
Sample Concentration: Overloading the column is a common issue. If you suspect this, diluting your sample is a simple way to check for and resolve mass overload.[2][12]
-
Sample Cleanliness: Particulate matter can block column frits, and highly retained impurities can create active sites that cause tailing. Filtering samples and using techniques like Solid Phase Extraction (SPE) can prevent this.[8][11]
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve the root causes of peak tailing in the analysis of phenolic aldehydes.
Chemical Interaction-Based Tailing (Specific Peaks Affected)
When only specific peaks, particularly those of polar phenolic aldehydes, are tailing, the cause is likely chemical. The primary suspects are interactions with the stationary phase.
Silica-based reversed-phase columns have residual, unbonded silanol groups (Si-OH) on their surface.[8] These silanols can be acidic and interact strongly with polar analytes like phenolic aldehydes, creating a secondary retention mechanism that leads to peak tailing.[1][4]
Troubleshooting Workflow:
-
Step 1: Mobile Phase pH Adjustment: The ionization state of silanol groups is pH-dependent. At a pH below 3, most silanols are protonated and less likely to interact with analytes.[1][12][14]
-
Step 2: Use of Mobile Phase Additives: Competing bases, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.[12] However, modern high-purity columns often reduce the need for such additives.[1][15]
-
Step 3: Column Selection:
-
End-Capped Columns: Opt for columns that are "end-capped," where residual silanols are chemically bonded with a small, inert group (like trimethylsilyl), effectively shielding them from interaction with the analyte.[11][12]
-
High-Purity Silica (Type B): Modern columns are often packed with Type B silica, which has a significantly lower metal content and fewer acidic silanol groups, leading to improved peak shapes for basic and polar compounds.[1][15]
-
Alternative Stationary Phases: Consider phases like phenyl-hexyl, which can offer alternative selectivity for aromatic compounds through π-π interactions, or polymer-based columns that lack silanol groups entirely.[1][16]
-
Diagram: Silanol Interaction Mechanism
This diagram illustrates how acidic silanol groups on the stationary phase can cause peak tailing through secondary interactions with a basic analyte.
Caption: Secondary interactions with silanol groups cause peak tailing.
Phenolic aldehydes can chelate with metal ions (e.g., iron, aluminum) present as impurities in the silica packing material or leached from stainless steel components of the HPLC system, such as frits and tubing.[1][3][8][9] This interaction can cause significant peak tailing.[9]
Troubleshooting Workflow:
-
Step 1: Use a High-Purity Column: Select modern, high-purity silica columns where metal contamination is minimized.[1][12]
-
Step 2: Column Passivation: If metal contamination is suspected, flushing the column with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove metal ions.[9]
-
Protocol: Column Passivation with EDTA
-
Disconnect the column from the detector.
-
Prepare a 0.1% EDTA solution in water.
-
Flush the column with 20-30 column volumes of the EDTA solution at a low flow rate.
-
Flush the column with HPLC-grade water to remove the EDTA.
-
Equilibrate the column with your mobile phase before reconnecting the detector.
-
-
-
Step 3: Use a Bio-Inert or PEEK System: For highly sensitive applications, consider using an HPLC system with PEEK or other bio-inert flow paths to minimize metal leaching.[9]
Table: Comparison of Column Chemistries for Phenolic Aldehyde Analysis
| Column Type | Primary Interaction Mechanism | Suitability for Phenolic Aldehydes | Advantages | Disadvantages |
| Standard C18 (Type A Silica) | Hydrophobic | Prone to tailing | Inexpensive | High silanol activity, potential metal contamination.[1] |
| End-Capped C18 (Type B Silica) | Hydrophobic | Good | Reduced silanol activity, better peak shape.[11][12] | Higher cost than Type A. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Excellent | Alternative selectivity for aromatic compounds.[16] | May have different retention characteristics than C18. |
| Polar-Embedded | Hydrophobic, H-bonding | Excellent | Shields residual silanols, stable in highly aqueous mobile phases.[11] | Can have different selectivity. |
| Polymer-Based | Hydrophobic | Good | No silanol groups, stable over a wide pH range.[1][6] | Lower efficiency than silica-based columns. |
System and Method-Based Tailing (All Peaks Affected)
If all peaks in the chromatogram exhibit tailing, the problem is likely related to the HPLC system's physical setup or a fundamental method parameter.[10][17]
Dead volume in the system can cause sample dispersion and lead to peak broadening and tailing.[3][5][12]
Troubleshooting Workflow:
-
Step 1: Check Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[11]
-
Step 2: Verify Fittings: Confirm that all fittings are properly seated and not creating any dead space.
-
Step 3: Remove Guard Column: Temporarily remove the guard column to see if it is the source of the problem. A contaminated or poorly packed guard column can cause peak tailing.[10][12]
Physical degradation of the column is a common cause of poor peak shape.[8][13]
Troubleshooting Workflow:
-
Step 1: Inspect for Voids: A void at the column inlet can be caused by pressure shocks or dissolution of the silica bed under high pH conditions.[12] Backflushing the column (if the manufacturer permits) can sometimes resolve this.[12]
-
Step 2: Check for Blockages: A blocked inlet frit can cause peak distortion. Backflushing or replacing the frit may be necessary.[12]
-
Step 3: Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[4][13]
Diagram: Troubleshooting Logic for Universal Peak Tailing
This diagram provides a step-by-step decision tree for troubleshooting when all peaks in a chromatogram are tailing.
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How to improve resolution between aldehyde isomers in chromatography
Welcome to our dedicated technical support center for resolving the common yet complex challenge of separating aldehyde isomers in chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for these often-elusive compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies, explaining the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of aldehyde isomers so challenging?
Aldehyde isomers, particularly structural and stereoisomers, often possess very similar physicochemical properties such as polarity, boiling point, and solubility.[1][2] This similarity leads to minimal differences in their interaction with the stationary and mobile phases in a chromatographic system, resulting in co-elution or poor resolution.
Q2: I'm seeing significant peak tailing with my aldehyde isomers. What's the likely cause?
Peak tailing for polar compounds like aldehydes is often due to strong, undesirable interactions with active sites within your chromatographic system.[3] These active sites can be present in the injector liner, on the column packing material, or even on metal surfaces.
Q3: Can I analyze aldehydes directly, or is derivatization always necessary?
While direct analysis is possible, aldehydes can exhibit poor peak shape and low sensitivity.[4][5] Derivatization is a powerful and highly recommended technique to improve the chromatographic properties of aldehydes by converting them into more stable, less polar, and more easily detectable derivatives.[4][6]
Q4: What is the single most impactful parameter I can change to improve resolution?
While every parameter is important, adjusting the selectivity (α) of your system often yields the most dramatic improvement in resolution.[7][8] This is typically achieved by changing the stationary phase in Gas Chromatography (GC) or the mobile phase composition in High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
Scenario 1: Poor Peak Shape (Tailing or Fronting)
You're injecting your sample containing aldehyde isomers, but the resulting chromatogram shows significant peak tailing or fronting, making accurate quantification impossible.
Caption: Initial assessment workflow for poor peak shape.
If all peaks in your chromatogram are tailing or fronting, the issue is likely mechanical.
-
Improper Column Installation: A poorly cut column or incorrect ferrule placement can create dead volume and disrupt the flow path. Re-install the column carefully.
-
System Leaks: Check for leaks at the injector, detector, and column fittings using an electronic leak detector.
-
Contaminated Injector Liner: The liner can accumulate non-volatile residues. Clean or replace it.
If only your aldehyde isomers and other polar analytes are showing poor peak shape, this points to active sites in your system.
-
Use an Inert Flow Path: Ensure you are using deactivated liners and columns designed for analyzing active compounds.
-
Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any residual manufacturing impurities.
-
Derivatization: This is often the most effective solution. By converting the polar aldehyde to a less polar derivative, you significantly reduce its interaction with active sites.[4][6]
Scenario 2: Co-elution or Poor Resolution of Isomers
Your peaks are sharp, but the aldehyde isomers are not separating. The primary goal here is to manipulate the three key factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .
Caption: The three pillars of resolution optimization.
This refers to the ability of the chromatographic system to differentiate between the isomers.
-
For HPLC:
-
Mobile Phase Composition: The polarity of the mobile phase greatly influences retention times.[9] Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[10][11][12] Acetonitrile/water mixtures are often optimal for the analysis of derivatized aldehydes.[10]
-
Stationary Phase Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase.[13][14][15] For example, if you are using a C18 column, consider a phenyl-hexyl or an embedded polar group (EPG) phase to introduce different interaction mechanisms like pi-pi interactions.[16][17]
-
-
For GC:
-
For Chiral Isomers (Enantiomers):
-
Chiral Stationary Phases (CSPs): This is the most direct approach for separating enantiomers.[19][20][21] Polysaccharide-based CSPs are widely applicable.[1]
-
Chiral Derivatizing Agents: React your aldehyde isomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[22]
-
Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.
-
Column Dimensions:
-
Particle Size (HPLC): Use columns packed with smaller particles (e.g., sub-2 µm for UHPLC) to significantly increase efficiency.
-
Carrier Gas (GC): Using hydrogen as a carrier gas instead of helium can improve efficiency, especially at higher flow rates.[23]
-
Flow Rate: Slower flow rates generally improve resolution by allowing more time for interaction with the stationary phase.[9][24] However, this increases analysis time.
The retention factor is a measure of how long an analyte is retained on the column. An optimal k value is typically between 2 and 10.
-
Temperature (GC): Lowering the oven temperature increases the retention time and can improve resolution, especially for early eluting peaks.[25][26][27] A slower temperature ramp can also enhance separation.[4][23]
-
Mobile Phase Strength (HPLC): In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention factor.[7][28]
Advanced Technique: Derivatization for Enhanced Resolution
Derivatization is a chemical modification of the analyte to improve its analytical characteristics.[29][30] For aldehydes, this is a particularly powerful tool.[31]
Why Derivatize Aldehydes?
-
Improved Peak Shape: Converts polar aldehydes into less polar, more stable derivatives that are less prone to interacting with active sites.[4]
-
Enhanced Sensitivity: Many derivatizing agents contain chromophores or fluorophores, significantly increasing detection sensitivity for UV or fluorescence detectors.
-
Increased Volatility (for GC): Can make non-volatile aldehydes suitable for GC analysis.
-
Improved Resolution: The resulting derivatives may have greater structural differences than the original isomers, leading to better separation.
Common Derivatization Reagents for Aldehydes
| Reagent | Chromatographic Method | Detection | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC | UV, MS | Well-established method, stable derivatives.[32][33] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC | ECD, MS | Excellent for trace analysis, forms stable oximes. |
| Dansylhydrazine | HPLC | Fluorescence, MS | High sensitivity due to the fluorescent dansyl group.[33] |
| D-Cysteine | LC-MS/MS | MS | Can be used for chiral separations and provides good ionization.[31] |
Experimental Protocol: DNPH Derivatization for HPLC Analysis
This protocol is a standard method for the analysis of aldehydes in various matrices.
-
Reagent Preparation: Prepare a solution of 2,4-DNPH in acetonitrile, acidified with a strong acid like perchloric or phosphoric acid.
-
Sample Reaction: Mix your aldehyde-containing sample with the DNPH solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Quenching (if necessary): The reaction can be stopped by adding a quenching agent like pyridine.
-
Extraction: Extract the DNPH-aldehyde derivatives (hydrazones) into an organic solvent like hexane or dichloromethane.
-
Analysis by HPLC: Inject the extracted sample onto a C18 column with a mobile phase of acetonitrile and water.[10] Detect the derivatives using a UV detector at approximately 360 nm.
References
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-
Herrington, J. S., & Sheeley, R. S. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]
-
Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J., Niessen, W. M., & Irth, H. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 765-775. [Link]
-
ResearchGate. (2025). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 646-656. [Link]
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ResearchGate. (2012). Derivatization methods for the LC–MS/MS analyses of aldehydes. Retrieved from [Link]
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SciELO. (2004). Determination of total aldehydes in fuel ethanol by MBTH method: sequential injection analysis. Retrieved from [Link]
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CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
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Aldawsari, M., & Al-Harthi, S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
-
Chemistry For Everyone. (2025). How To Improve Resolution In Liquid Chromatography? [Video]. YouTube. [Link]
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Kim, Y. H., & Kim, K. H. (2013). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Atmospheric Environment, 77, 973-979. [Link]
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Agilent. (n.d.). Practical Steps in GC Troubleshooting. Retrieved from [Link]
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SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
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ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
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Harvey, D. (2019). Optimizing Chromatographic Separations. Chemistry LibreTexts. [Link]
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ResearchGate. (2025). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Improve Resolution In Chromatography? [Video]. YouTube. [Link]
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Chromatography Forum. (2006). aldehydes by GC. Retrieved from [Link]
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YouTube. (2023). Concept of Chiral HPLC. [Link]
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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LinkedIn. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]
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Mastelf. (2024). Unlocking Chromatography: How the Mobile Phase Drives Separation. Retrieved from [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of aldehyde derivatization. Retrieved from [Link]
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LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]
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Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Restek. (2019). Choosing Your LC Stationary Phase. [Video]. YouTube. [Link]
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ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
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MDPI. (2023). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innovation. [Link]
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Quora. (2015). Which methods do chemical engineers use to separate isomers? Retrieved from [Link]
- Google Patents. (n.d.). Process for separating aldehydes and ketones.
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Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Determination of Formaldehyde and Other Aldehydes by High Performance Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]
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Phenomenex. (2016). How Does Temperature Affect a Compound's Retention Time? Retrieved from [Link]
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Reddit. (2023). Effect of flow rate and temperature on peak resolution in gas chromatography. Retrieved from [Link]
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LCGC International. (2007). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. [Link]
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Bayesian Optimization for Chemical Reaction Conditions: A Technical Support Guide
This guide is designed to serve as a technical support center for researchers, scientists, and drug development professionals who are leveraging the power of Bayesian optimization to enhance their chemical reaction development. As you navigate the complexities of applying this machine learning technique in a laboratory setting, you will inevitably encounter challenges. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in both theoretical principles and real-world applications.
Understanding the Bayesian Optimization Workflow
Before diving into troubleshooting, it's crucial to have a solid grasp of the iterative process that underpins Bayesian optimization.[1][2][3] At its core, this powerful machine learning technique uses statistical models to intelligently guide experimental design, significantly reducing the number of experiments required to identify optimal reaction conditions.[1]
The workflow can be visualized as a continuous loop:
Caption: A diagram illustrating the iterative cycle of Bayesian optimization in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues you might encounter during your Bayesian optimization campaigns. The format is designed to help you quickly identify your problem and find a viable solution.
Issue 1: My optimization is not converging, or the performance is not improving.
Symptoms:
-
The algorithm repeatedly suggests experiments in the same, suboptimal region of the search space.
-
The predicted optimal conditions do not lead to improved reaction outcomes.
-
The model's uncertainty remains high across the entire search space, even after several iterations.
Potential Causes and Solutions:
-
Inadequate Exploration: The model may be prematurely "exploiting" a local optimum without sufficiently "exploring" the broader search space.[4][5] This is a common challenge in balancing the exploration-exploitation trade-off.
-
Solution: Adjust your acquisition function to favor exploration. For instance, if you are using Expected Improvement (EI), consider switching to Upper Confidence Bound (UCB) with a higher value for the trade-off parameter (kappa). This will encourage the algorithm to sample from areas of high uncertainty.[3][6]
-
-
Poor Initial Sampling: The initial set of experiments may not be representative of the search space, leading to a biased initial model.
-
Solution: Instead of purely random initial sampling, consider a space-filling design like a Latin Hypercube Sample (LHS). This ensures a more even distribution of initial data points across your defined parameter space.[7]
-
-
Inappropriate Surrogate Model: A Gaussian Process (GP) is a common choice for the surrogate model, but its default kernel may not be suitable for the complexity of your chemical reaction landscape.
-
Solution: Experiment with different kernels for your GP model. The Matérn kernel is often a good starting point as it is more flexible than the commonly used Radial Basis Function (RBF) kernel. Additionally, ensure your software is properly optimizing the kernel's hyperparameters.
-
-
Noisy Experimental Data: High levels of noise in your experimental results can make it difficult for the model to discern the true underlying relationship between parameters and outcomes.
-
Solution: If possible, run replicates of key experiments to get a better estimate of the experimental noise. Many Bayesian optimization packages allow you to provide an estimate of the noise level, which can improve the model's performance.[8]
-
Issue 2: The algorithm suggests impractical or unsafe experimental conditions.
Symptoms:
-
The model proposes a temperature above the solvent's boiling point.
-
The suggested concentration of a reagent is outside a feasible or safe range.
-
The algorithm suggests a combination of parameters known to be dangerous.
Potential Causes and Solutions:
-
Unconstrained Search Space: The algorithm is unaware of the physical or safety constraints of your experimental setup.
-
Solution 1: Hard Constraints: The most straightforward solution is to define hard constraints on your search space from the outset. Ensure that the ranges for temperature, concentration, and other parameters are set within safe and practical limits in your optimization software.
-
Solution 2: Penalty Functions: For more complex constraints (e.g., a specific ratio of two reagents should not be exceeded), you can implement a penalty function. This involves modifying the objective function to penalize suggestions that violate the constraints, making them less likely to be chosen.
-
Issue 3: I have a mix of categorical and continuous variables, and the optimization is struggling.
Symptoms:
-
The model over-explores one categorical variable while neglecting others.
-
The optimization of continuous variables seems to perform poorly for certain categories.
Potential Causes and Solutions:
-
Improper Encoding of Categorical Variables: The way categorical variables (e.g., solvent, catalyst type) are represented numerically can significantly impact the model's ability to learn.
-
Solution: Use one-hot encoding for your categorical variables. This creates a binary column for each category, which is generally more effective for GP models than simple integer encoding. For a large number of categorical variables, more advanced embedding techniques might be necessary.[4]
-
-
Inadequate Exploration of Categories: The initial random sampling may not have included all or most of the categorical options.
-
Solution: Ensure your initial experimental design includes at least one experiment for each categorical variable you wish to investigate. This provides the model with a baseline understanding of each category's effect.
-
Frequently Asked Questions (FAQs)
Q1: How many initial experiments are required to start a Bayesian optimization campaign?
A1: There is no magic number, but a common rule of thumb is to start with a set of experiments that is roughly 5-10 times the number of dimensions (variables) in your search space.[9] For example, if you are optimizing temperature, concentration, and catalyst loading (3 dimensions), a starting set of 15-30 experiments would be reasonable. The key is to provide enough initial data for the surrogate model to capture the basic trends of the reaction landscape.[7]
Q2: Which acquisition function should I choose?
A2: The choice of acquisition function depends on your optimization goals. Here is a summary of common choices:
| Acquisition Function | Primary Use Case | Pros | Cons |
| Expected Improvement (EI) | General-purpose optimization; good balance of exploration and exploitation. | Efficient at finding the global optimum. | Can be greedy and get stuck in local optima. |
| Upper Confidence Bound (UCB) | When you want to explicitly control the exploration-exploitation trade-off. | The trade-off is easily tunable with the kappa parameter. | The optimal value of kappa is not always known beforehand. |
| Probability of Improvement (PI) | When you are more interested in improving upon the current best result than finding the absolute global optimum. | Focuses on exploitation. | Can be overly exploitative and miss the global optimum. |
For most chemical reaction optimizations, Expected Improvement (EI) is a robust starting point.[4]
Q3: How do I handle multi-objective optimization (e.g., maximizing yield while minimizing cost)?
A3: Multi-objective Bayesian optimization is an advanced technique that extends the core principles to handle competing objectives.[10] The general approach is to use a multi-output surrogate model (e.g., a multi-output GP) and an acquisition function that can handle multiple objectives, such as Expected Hypervolume Improvement (EHVI). Alternatively, you can combine your objectives into a single scalar value using a desirability function, though this requires careful weighting of the different objectives.[2][11]
Q4: Can I use data from previous, similar reactions to speed up my current optimization?
A4: Yes, this is an area of active research known as transfer learning or multi-task Bayesian optimization.[12] If you have data from related reactions, you can use it to pre-train your surrogate model, giving it a better starting point for the new optimization task. This can significantly reduce the number of experiments needed for the new reaction.[12] This approach is particularly powerful when the underlying reaction mechanisms are similar.
Q5: What is the difference between Bayesian optimization and Design of Experiments (DoE)?
A5: While both are systematic approaches to experimentation, they have fundamental differences.[1]
-
Design of Experiments (DoE): Typically involves a pre-defined set of experiments designed to map out the entire experimental space and fit a global model (e.g., a polynomial). It is often used for screening variables and understanding their interactions.
-
Bayesian Optimization (BO): Is a sequential, adaptive approach where the results of previous experiments guide the selection of the next experiment.[2] It is specifically designed for optimization, i.e., finding the best set of conditions with a minimal number of experiments.
In practice, DoE can be an excellent way to generate the initial data set for a subsequent Bayesian optimization campaign.
Caption: A diagram illustrating the fundamental trade-off between exploration and exploitation in Bayesian optimization.
References
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-
Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89–96. [Link]
-
Judge, E., Azzouzi, M., Mroz, A. M., Del Rio Chanona, A., & Jelfs, K. E. (2024). Applying Multi-Fidelity Bayesian Optimization in Chemistry: Open Challenges and Major Considerations. arXiv. [Link]
-
Judge, E., Azzouzi, M., Mroz, A. M., Del Rio Chanona, A., & Jelfs, K. E. (2024). Applying Multi-Fidelity Bayesian Optimization in Chemistry: Open Challenges and Major Considerations. ResearchGate. [Link]
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Green, D. L., & Riley, P. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery. [Link]
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Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1-2), 31-37. [Link]
-
Doyle, A., & Stevens, J. (2021). Bayesian Optimization for Chemical Synthesis. YouTube. [Link]
-
Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian optimization for chemical reactions -process overview. ResearchGate. [Link]
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Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]
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Semantic Scholar. (2023). Bayesian Optimization for Chemical Reactions. [Link]
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Pyzer-Knapp, E. O. (2018). Bayesian optimization for accelerated drug discovery. ResearchGate. [Link]
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Khondaker, R. (2022). AI4SD2022: Bayesian Optimisation in Chemistry. YouTube. [Link]
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Green, D. L., & Riley, P. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 5(5), 1046-1057. [Link]
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Price, G. (2023). Bayesian Optimization of Chemical Reactions. 3DS Blog - Dassault Systèmes. [Link]
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Guo, J., Ranković, B., & Schwaller, P. (2025). (PDF) Bayesian Optimization for Chemical Reactions. ResearchGate. [Link]
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Technical Support Center: Challenges in Scaling Up (2-Methoxyphenyl)acetaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of (2-Methoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental work, grounded in established scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: Several viable synthetic routes can be considered for scaling up the production of this compound. The most frequently employed methods include:
-
The Darzens Condensation: This involves the reaction of 2-methoxybenzaldehyde with an α-haloester in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated.[1][2][3]
-
The Wittig Reaction: A popular choice involves the reaction of 2-methoxybenzaldehyde with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium chloride, followed by hydrolysis of the resulting enol ether.[4]
-
Oxidation of 2-(2-methoxyphenyl)ethanol: This route requires the selective oxidation of the corresponding alcohol. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[5][6][7]
-
Grignard Reaction: The reaction of 2-methoxybenzylmagnesium halide with a suitable one-carbon electrophile, like formaldehyde or a formic acid derivative, can also yield the desired product, though it presents its own set of challenges.
Q2: Why am I observing low yields in my synthesis of this compound?
A2: Low yields can stem from a variety of factors depending on the chosen synthetic route. Common culprits include:
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of reagents to the adjacent aldehyde or benzyl position, slowing down the reaction and promoting side reactions.[8]
-
Side Reactions: Competing reactions, such as the Cannizzaro reaction with benzaldehyde starting materials, self-condensation of the product, or over-oxidation, can significantly reduce the yield of the desired aldehyde.
-
Product Instability: Phenylacetaldehydes can be sensitive to air, light, and acid/base, leading to degradation or polymerization over time.
-
Purification Losses: The product can be lost during workup and purification steps, especially if it is volatile or forms azeotropes with solvents.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as a hazardous substance. It is known to cause serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides for Common Synthesis Routes
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and scale-up of this compound.
Route 1: The Darzens Condensation
The Darzens condensation offers a direct route to an epoxy ester precursor, which upon hydrolysis and decarboxylation, yields the target aldehyde. However, challenges can arise, particularly when scaling up.
Problem 1: Low Yield of Glycidic Ester Intermediate
-
Symptom: The reaction of 2-methoxybenzaldehyde with an α-haloester gives a low yield of the desired glycidic ester.
-
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation | The base may not be strong enough to efficiently deprotonate the α-haloester, leading to a low concentration of the reactive enolate. | Use a stronger, non-nucleophilic base like potassium tert-butoxide or a phosphazene base.[2] Ensure anhydrous conditions as proton sources will quench the enolate. |
| Aldol-type Side Reactions | The enolate can react with the starting aldehyde in a competing aldol-type reaction. | Maintain a low reaction temperature (e.g., -10°C to 0°C) to favor the Darzens pathway.[9] Add the aldehyde slowly to the pre-formed enolate solution. |
| Cannizzaro Reaction | Under strongly basic conditions, 2-methoxybenzaldehyde can undergo a Cannizzaro reaction, leading to the formation of 2-methoxybenzyl alcohol and 2-methoxybenzoic acid. | Use a non-hydroxide base. If a hydroxide base is necessary, use it in catalytic amounts and carefully control the reaction temperature and time. |
| Steric Hindrance | The ortho-methoxy group on the benzaldehyde can sterically hinder the approach of the enolate. | Increase the reaction time or temperature slightly, but monitor for side product formation. Consider using a less bulky α-haloester if possible. |
Problem 2: Difficulty in Hydrolysis and Decarboxylation of the Glycidic Ester
-
Symptom: The conversion of the isolated glycidic ester to this compound is inefficient or results in significant by-product formation.
-
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The ester is resistant to hydrolysis under the applied conditions. | Use a stronger base (e.g., concentrated NaOH or KOH) and/or a co-solvent like ethanol to improve solubility. Increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Product Degradation | The aldehyde product is unstable under the harsh basic or acidic conditions of the workup. | After hydrolysis, carefully neutralize the reaction mixture to a slightly acidic pH before decarboxylation. Consider a biphasic workup to extract the aldehyde as it is formed. |
| Rearrangement Reactions | The epoxide ring can undergo rearrangement under acidic conditions, leading to the formation of a ketone instead of the desired aldehyde. | Perform the decarboxylation under neutral or slightly basic conditions by heating the carboxylate salt. |
Route 2: The Wittig Reaction
The Wittig reaction provides a versatile method for converting 2-methoxybenzaldehyde into an enol ether, which is then hydrolyzed to the target aldehyde. The choice of ylide and reaction conditions is critical for success.
Problem 1: Low Yield of the Enol Ether Intermediate
-
Symptom: The reaction between 2-methoxybenzaldehyde and (methoxymethyl)triphenylphosphonium chloride results in a low yield of the desired enol ether.
-
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inefficient Ylide Formation | The base used is not strong enough to completely deprotonate the phosphonium salt. | Use a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide in an anhydrous aprotic solvent like THF or DMSO. |
| Ylide Instability | The methoxymethylide is a non-stabilized ylide and can be prone to decomposition, especially at elevated temperatures. | Generate the ylide at a low temperature (e.g., 0°C or below) and use it immediately. |
| Steric Hindrance | The ortho-methoxy group on the benzaldehyde hinders the approach of the bulky ylide.[10] | Increase the reaction time and consider using a less sterically demanding phosphonium salt if possible. Microwave-assisted synthesis can sometimes improve yields in sterically hindered cases.[1] |
| Side Reactions | The ylide can be quenched by acidic protons or react with other electrophiles present in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Protect any acidic functional groups on the starting material. |
Problem 2: Incomplete or Problematic Hydrolysis of the Enol Ether
-
Symptom: The hydrolysis of the enol ether to this compound is slow, incomplete, or leads to by-products.
-
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Mild Hydrolysis Conditions | The acidic conditions are not sufficient to fully hydrolyze the enol ether. | Use a stronger acid (e.g., 2M HCl) or increase the reaction temperature. Monitor the reaction progress by TLC or GC to avoid overexposure to acid. |
| Aldehyde Instability | The product aldehyde is sensitive to the acidic conditions and may undergo polymerization or other degradation reactions. | Use milder acidic conditions (e.g., oxalic acid or silica gel impregnated with acid) and shorter reaction times. Consider a biphasic system to extract the aldehyde as it is formed. |
| Formation of Acetals | If an alcohol is used as a solvent during hydrolysis, it can react with the product aldehyde to form an acetal. | Use a non-alcoholic solvent or perform the hydrolysis in an aqueous medium. |
Route 3: Oxidation of 2-(2-methoxyphenyl)ethanol
The oxidation of the corresponding primary alcohol is a straightforward approach, but achieving high selectivity for the aldehyde without over-oxidation can be challenging at scale.
Problem 1: Over-oxidation to 2-Methoxybenzoic Acid
-
Symptom: A significant amount of 2-methoxybenzoic acid is formed alongside or instead of the desired aldehyde.
-
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Harsh Oxidizing Agent | Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the aldehyde to the carboxylic acid. | Use a milder, more selective oxidizing agent such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or employ Swern or Dess-Martin periodinane oxidation. For larger scale, catalytic aerobic oxidation using a suitable catalyst (e.g., TEMPO-based systems) is a greener and more selective option.[11] |
| Prolonged Reaction Time/High Temperature | Even with milder oxidants, extended reaction times or elevated temperatures can lead to over-oxidation. | Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. Maintain the recommended reaction temperature. |
| Presence of Water | In some oxidation reactions, the presence of water can facilitate the formation of the hydrate of the aldehyde, which is more susceptible to over-oxidation. | Use anhydrous conditions where the chosen oxidation method allows. |
Problem 2: Incomplete Conversion of the Alcohol
-
Symptom: A significant amount of the starting alcohol, 2-(2-methoxyphenyl)ethanol, remains after the reaction.
-
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Oxidant | The stoichiometry of the oxidizing agent is too low. | Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent. |
| Low Reaction Temperature | The reaction temperature is too low for the oxidation to proceed at a reasonable rate. | Gradually increase the reaction temperature while carefully monitoring for the formation of by-products. |
| Catalyst Deactivation | In catalytic oxidations, the catalyst may become deactivated over time. | Ensure the catalyst is of high quality and consider adding a co-catalyst or regenerating the catalyst if possible. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic challenges, the following diagrams illustrate key reaction pathways and troubleshooting decision points.
Caption: Troubleshooting workflow for the Wittig reaction route.
Purification and Stability
Purification Strategies:
The purification of this compound can be challenging due to its potential for instability and the presence of structurally similar by-products.
-
Fractional Distillation under Reduced Pressure: This is the most common method for purifying aldehydes. [12]It is crucial to use a good vacuum to keep the distillation temperature as low as possible to prevent thermal decomposition and polymerization.
-
Bisulfite Adduct Formation: Aldehydes can form solid, crystalline adducts with sodium bisulfite. This can be an effective method for separating the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base. [13]* Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
Stability and Storage:
This compound is prone to oxidation and polymerization. For long-term storage, it is recommended to:
-
Store under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a tightly sealed container, protected from light.
-
Store at low temperatures (refrigeration or freezing).
-
Consider the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), in small amounts.
Analytical Methods for Quality Control
To ensure the purity of the final product and to monitor reaction progress, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the amount of impurities present. [15][16]* High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and for the analysis of non-volatile impurities.
By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers and production chemists can improve the efficiency, yield, and scalability of this compound synthesis.
References
-
Darzens condensation. ChemSpider Synthetic Pages. (2005). [Link]
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Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. (2022). [Link]
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Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]
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Darzens Reaction. Organic Chemistry Portal. [Link]
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Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers. (2023). [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. (2019). [Link]
-
(PDF) Facile one-pot synthesis of anisaldehyde. ResearchGate. (2012). [Link]
- US3985809A - Production of anisaldehyde.
-
Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the. NTU scholars. (1999). [Link]
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Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. (2020). [Link]
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ORTHO CHLORO BENZALDEHYDE. Ataman Kimya. [Link]
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Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters - ACS Publications. (2017). [Link]
-
Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. ResearchGate. [Link]
-
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]
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Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. (2023). [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central. (2021). [Link]
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Darzens Reaction. Organic Chemistry Portal. [Link]
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Wittig Reaction. Chemistry LibreTexts. (2023). [Link]
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Catalyst Design for Ethanol Selective Polymerization to Long Chain Alcohols and Aldehydes. [Link]
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Oxidative dehydrogenation of ethanol and methanol to the corresponding aldheydes. [Link]
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Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. (2017). [Link]
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SELECTIVE OXIDATION OF ALCOHOLS AND ALDEHYDES WITH GOLD NANOPARTICLE CATALYSTS. Helda. (2016). [Link]
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Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers. (2023). [Link]
- US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
-
(PDF) Darzens condensation reaction in water. ResearchGate. (2002). [Link]
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Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Request PDF. (1993). [Link]
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. (2018). [Link]
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CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. CDN. (2013). [Link]
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Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. (2022). [Link]
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The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. (2018). [Link]
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Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. (2020). [Link]
- EP0481798A2 - Process for the purification of citral.
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Purification strategies for removing impurities from (2-Methoxyphenyl)acetaldehyde
Welcome to the technical support center for the purification of (2-Methoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this valuable aromatic aldehyde. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, enabling you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile of your crude this compound largely depends on its synthetic route. However, several common impurities are frequently observed:
-
(2-Methoxyphenyl)acetic Acid: This is arguably the most common impurity, formed via air oxidation of the aldehyde. Aldehydes, particularly aromatic ones, are susceptible to oxidation, a process that can be accelerated by light and trace metal catalysts. Its presence is often indicated by a broad singlet peak downfield in the 1H NMR spectrum (10-12 ppm).
-
Unreacted Starting Materials: Depending on the synthesis (e.g., oxidation of 2-(2-methoxyphenyl)ethanol or rearrangement of 2-(2-methoxyphenyl)oxirane), residual starting materials may be present.
-
Aldol Condensation Products: In the presence of acidic or basic residues from the reaction workup, this compound can undergo self-condensation, leading to higher molecular weight impurities. These are often colored and can contribute to product instability.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., dichloromethane, ethyl acetate, toluene) are common contaminants.
Q2: How can I accurately assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for structural confirmation and identifying proton-bearing impurities. Integrating the aldehyde proton peak (~9.7 ppm) against impurity peaks or an internal standard can provide a quantitative purity estimate.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying volatile impurities and determining the percentage purity of the main component.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is highly effective for separating the target aldehyde from less volatile or polar impurities, such as the corresponding carboxylic acid or aldol byproducts.[1][2] For enhanced sensitivity, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed.[2][3]
Q3: What is the best way to store purified this compound to prevent degradation?
A3: Due to its sensitivity to oxidation and polymerization, proper storage is critical. The purified liquid should be stored under an inert atmosphere (argon or nitrogen) to prevent contact with oxygen. It is highly recommended to store it in a freezer at or below -20°C and to protect it from light by using an amber vial.[4][5] For long-term storage, sealing the vial with a Teflon-lined cap and wrapping the cap with Parafilm is an effective practice.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Problem 1: My NMR spectrum shows my desired aldehyde, but also a significant amount of (2-Methoxyphenyl)acetic acid. Simple distillation isn't separating them effectively. How can I remove the acid?
Answer: This is a classic purification challenge. The boiling points of the aldehyde and its corresponding carboxylic acid can be too close for efficient separation by distillation alone. The most effective method is a chemically active extraction.
Causality: The carboxylic acid is acidic, while the aldehyde is neutral. This difference in chemical reactivity can be exploited. By washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. The neutral aldehyde remains in the organic layer, allowing for a clean separation.
Recommended Protocol: Mild Basic Wash
-
Dissolve the crude this compound in 3-5 volumes of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Note: Avoid strong bases like NaOH, as they can catalyze aldol condensation of the aldehyde.
-
Stopper the funnel and shake gently at first to release any CO₂ gas that forms, venting frequently. Once gas evolution ceases, shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the sodium (2-methoxyphenyl)acetate salt.
-
Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete acid removal.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified aldehyde.
Problem 2: I tried to purify my aldehyde using silica gel column chromatography, but my yield was very low, and I see multiple new spots on my TLC plates. What happened?
Answer: This is a very common issue when purifying aldehydes on standard silica gel. The aldehyde is likely decomposing on the column.
Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze several undesirable side reactions with sensitive aldehydes, including acetal formation (if using an alcohol in the eluent), aldol condensation, and polymerization.[6]
Solution A: Neutralize the Silica Gel
Before packing the column, you can neutralize the silica gel. This simple pretreatment pacifies the acidic sites, significantly improving recovery.
-
Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add triethylamine (Et₃N) to the slurry, typically 1% by volume relative to the solvent.
-
Stir the slurry for 15-20 minutes before packing the column as usual.
-
When preparing your mobile phase, also add 0.5-1% triethylamine to maintain the neutralized environment during elution.[6]
Solution B: Use an Alternative Stationary Phase
If decomposition persists, switch to a more inert stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and is a good alternative for purifying sensitive compounds.[6] Choose a Brockmann activity grade appropriate for your separation.
-
Deactivated Silica: Pre-packaged, end-capped, or otherwise deactivated silica columns are commercially available and offer a more inert surface.
Table 1: Recommended Solvent Systems for Column Chromatography
| Impurity Type | Stationary Phase | Recommended Eluent System (Gradient) | Rationale |
| Non-polar byproducts | Silica Gel or Alumina | Start with 100% Hexane, gradually increase Ethyl Acetate (e.g., to 5-10%) | The aldehyde is more polar than hydrocarbon impurities and will elute later. |
| Polar byproducts (e.g., starting alcohol) | Neutralized Silica Gel | Start with 98:2 Hexane:Ethyl Acetate, gradually increase polarity | The more polar alcohol will remain on the column longer, allowing the aldehyde to elute first.[7] |
Problem 3: My crude product is a complex mixture. How can I selectively isolate just the aldehyde component with high purity?
Answer: For complex mixtures where chromatography or distillation is inefficient, a chemical purification via bisulfite adduct formation is the most robust and specific method for isolating aldehydes.[7][8]
Causality: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) in an aqueous solution to form a charged α-hydroxysulfonate salt, commonly known as a bisulfite adduct.[8] This adduct is water-soluble, while most common organic impurities (alcohols, esters, hydrocarbons) are not. This allows for a clean separation by liquid-liquid extraction. The aldehyde can then be regenerated by treating the aqueous adduct with either a mild base or acid.[9]
Diagram 1: Workflow for Bisulfite Adduct Purification
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Detailed Protocol: Purification via Bisulfite Adduct [8][9]
-
Adduct Formation: In a fume hood, dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol or DMF (dimethylformamide is preferred for aliphatic or less soluble aldehydes).[8] Transfer this to a separatory funnel.
-
Add an excess (approx. 1.5-2 equivalents relative to the aldehyde) of saturated aqueous sodium bisulfite solution.
-
Shake the mixture vigorously for 5-10 minutes. The reaction can sometimes be slightly exothermic.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake vigorously.
-
Allow the layers to separate. Carefully collect the lower aqueous layer containing the bisulfite adduct. Discard the upper organic layer which contains the impurities.
-
Regeneration: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a saturated aqueous sodium carbonate (Na₂CO₃) solution or 10% HCl until the solution becomes cloudy and the aldehyde separates (monitor pH).
-
Final Isolation: Transfer the mixture back to a separatory funnel and extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision guide for selecting a purification method.
References
-
Purification of Aldehydes by Column Chromatography and Bisulfite Adduct Formation. (2015). ResearchGate. [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]
-
Best solvent for purifying aldehyde in a column chromatography. (2014). ResearchGate. [Link]
-
How to Column Aldehydes: A Comprehensive Guide. (2024). cmu.edu.jm. [Link]
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000).
- Separation of aromatic aldehydes. (2012).
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE (Journal of Visualized Experiments). [Link]
-
This compound Product Details. Qingdao Beluga Import and Export Co., LTD. [Link]
-
Determination of Aromatic Aldehydes by High Performance Liquid Chromatography. (1987). Semantic Scholar. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). National Institutes of Health (NIH). [Link]
-
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New analytical method for determining aldehydes in aqueous samples. (1999). CDC Stacks. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Recrystallization Aldehyde Derivative. (2016). YouTube. [Link]
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Steam Distillation of Essential Oils. (2024). EllementalPRO. [Link]
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Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. [Link]
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2-(2-Methoxyphenyl)acetaldehyde Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of p-methoxyphenylacetaldehyde. PrepChem.com. [Link]
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Technical Support Center: Stability Testing of (2-Methoxyphenyl)acetaldehyde
Welcome to the technical support resource for the method development and stability testing of (2-Methoxyphenyl)acetaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting advice to ensure the development of a robust, stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Section 1: Analyte Properties and General Considerations
Q1: What are the key chemical properties of this compound that influence its stability?
A1: this compound is an aromatic aldehyde with a molecular formula of C9H10O2.[1][2][3] Its stability is primarily influenced by two functional groups: the aldehyde and the methoxy-substituted phenyl ring.
-
Aldehyde Group: The aldehyde functional group is highly reactive and susceptible to oxidation, reduction, and polymerization. The primary degradation pathway is oxidation to the corresponding carboxylic acid, (2-Methoxyphenyl)acetic acid. This reactivity is a critical factor to consider during sample handling, storage, and analysis.[4]
-
Methoxy Group: The methoxy group (-OCH3) is an electron-donating group on the phenyl ring.[5] This can influence the electronic environment of the entire molecule, potentially affecting its reactivity and chromatographic behavior.
-
Physical Properties: It is typically a liquid at room temperature and should be stored in a cool, well-ventilated place, away from light and strong oxidizing agents to minimize degradation.[1][6]
Q2: Why is developing a "stability-indicating" method crucial for this compound?
A2: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. According to the International Council for Harmonisation (ICH) guidelines, a validated SIM is mandatory for stability studies.[7][8][9][10] For a reactive molecule like this compound, a SIM is essential to:
-
Ensure Accurate Potency Measurement: It guarantees that the measured analyte concentration reflects only the intact compound, not a combination of the drug and its degradants.
-
Monitor Safety: It allows for the detection and quantification of potentially toxic degradation products that may form during the product's shelf life.
-
Understand Degradation Pathways: By separating and identifying degradants formed under stress conditions, the method helps to elucidate the compound's degradation mechanisms.[11]
Section 2: Forced Degradation (Stress Testing)
Q3: What are the essential conditions for a forced degradation study of this compound?
A3: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of the analytical method.[11][12] As per ICH Q1A guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[7][13] The goal is to achieve a target degradation of 5-20% of the active substance.[12]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Generally stable, but potential for minor degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated | Potential for aldol condensation or other base-catalyzed reactions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the aldehyde to (2-Methoxyphenyl)acetic acid is the most probable pathway.[14] |
| Thermal | Dry heat at 70-80°C for several days | Potential for polymerization or other thermally induced reactions. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[7] | The aromatic ring and aldehyde group may absorb UV light, leading to photodegradation. |
Q4: My oxidative stress study shows rapid and complete degradation. How do I control the reaction?
A4: This is a common issue, especially with aldehydes. The goal is controlled, partial degradation, not complete loss of the analyte.[12] If the reaction with hydrogen peroxide is too aggressive, consider the following adjustments:
-
Lower the H₂O₂ Concentration: Start with a much lower concentration, such as 0.1% or 0.5% H₂O₂.
-
Reduce the Temperature: Conduct the experiment at a lower temperature (e.g., in an ice bath) to slow the reaction kinetics.
-
Decrease the Reaction Time: Monitor the reaction at short time intervals (e.g., 15 min, 30 min, 1 hour) to find the point where 5-20% degradation is achieved.
-
Quench the Reaction: Once the desired degradation level is reached, the reaction can be stopped by adding a quenching agent like sodium bisulfite or by significant dilution.
Section 3: Chromatographic Method Development
Q5: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my stability-indicating method?
A5: Both techniques can be suitable, but the choice depends on the specific requirements of your analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and generally preferred technique for stability-indicating methods in the pharmaceutical industry.[15]
-
Advantages: Excellent for separating non-volatile and thermally labile compounds. The use of derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance the detectability of aldehydes with a UV detector (typically around 360 nm) and improve chromatographic performance.[16][17][18]
-
Recommendation: An HPLC-UV or HPLC-MS method using a C18 reversed-phase column is the standard starting point.
-
-
Gas Chromatography (GC): GC is a viable alternative, particularly for volatile compounds.
-
Advantages: High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[19][20]
-
Challenges: The high reactivity and polarity of the aldehyde group can lead to poor peak shape (tailing) due to interactions with active sites in the GC system.[21] Direct injection can be problematic. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often necessary to create a more stable, less polar, and highly detectable derivative for GC-MS analysis.[22]
-
Q6: I am observing significant peak tailing for the main analyte peak in my HPLC method. What are the likely causes and solutions?
A6: Peak tailing is a common problem when analyzing polar or reactive compounds like aldehydes.[21][23] The primary causes are typically related to secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: The most common cause is the interaction of the polar aldehyde group with acidic silanol groups on the surface of the silica-based C18 column.
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize exposed silanols.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5 using a phosphate or formate buffer) can suppress the ionization of silanol groups, reducing these interactions.
-
Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active sites.
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute the sample and inject a smaller volume or lower concentration.
-
-
Cause 3: Column Degradation: A damaged or contaminated column can also lead to poor peak shape.
-
Solution: Flush the column with a strong solvent, reverse the column direction and flush, or replace the column if it's at the end of its life.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions:
-
Control: Dilute the stock solution with the solvent to the target analytical concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to get a final HCl concentration of 0.1 M. Heat at 70°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal: Place a solid sample of the compound in a 70°C oven for 48 hours. Dissolve in the solvent before analysis.
-
-
Neutralization and Dilution: Before analysis, cool all stressed samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target analytical concentration.
-
Analysis: Analyze all samples (including the control) using the developed stability-indicating method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Check for the formation of new peaks (degradants) and a decrease in the peak area of the parent compound. Ensure mass balance is within an acceptable range (typically 95-105%).
Workflow for Stability-Indicating Method Development
The following diagram illustrates a logical workflow for developing and validating a stability-indicating method, a crucial process guided by ICH principles.[7][13]
Caption: Workflow for developing a stability-indicating method.
Potential Degradation Pathway
The primary degradation pathway for this compound under oxidative stress involves the conversion of the aldehyde functional group to a carboxylic acid.
Caption: Oxidative degradation of this compound.
References
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]
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ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
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Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
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Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
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HPLC Determination of Trace Levels of Aliphatic Aldehydes C1 - C4 in River and Tap Water Using On-Line Preconcentration. Taylor & Francis Online. [Link]
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HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Aijiren. [Link]
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This compound cas:33567-59-8. Qingdao Beluga Import and Export Co., LTD. [Link]
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Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. National Institutes of Health (NIH). [Link]
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Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. [Link]
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Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. [Link]
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Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health (NIH). [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. [Link]
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Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Institutes of Health (NIH). [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
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ACETALDEHYDE by GC 2538. Centers for Disease Control and Prevention (CDC). [Link]
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An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
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2-(2-Methoxyphenyl)acetaldehyde. PubChem. [Link]
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Analysis of wine for acetaldehyde by gas chromatography. American University. [Link]
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Acetaldehyde GC Standard. Advent. [Link]
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Tackling Common Challenges in Chromatography. Chrom Tech, Inc. [Link]
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Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. [Link]
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EPA Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
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Aldehydes: What We Should Know About Them. MDPI. [Link]
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2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem. [Link]
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Ethanol degradation IV. PubChem. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Structural Confirmation of (2-Methoxyphenyl)acetaldehyde and Its Derivatives
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realms of medicinal chemistry and organic synthesis, (2-Methoxyphenyl)acetaldehyde and its analogs are valuable precursors and intermediates.[1][2] The precise arrangement of substituents on the aromatic ring and the integrity of the acetaldehyde moiety are paramount, as subtle structural variations can profoundly impact biological activity, reactivity, and final product purity. Consequently, rigorous structural confirmation is not merely a procedural formality but a cornerstone of reliable and reproducible scientific research.
Core Analytical Workflow: An Integrated Spectroscopic Approach
The structural confirmation of an organic molecule is rarely achieved with a single technique. Instead, it relies on the synergistic application of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular fingerprint.
Figure 1: Integrated workflow for the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and the integrity of the side chain.
Expertise & Rationale
-
¹H NMR allows us to count the number of distinct protons, determine their electronic environment (chemical shift), and identify neighboring protons (spin-spin coupling). This is critical for confirming the ortho substitution of the methoxy group and identifying the aldehydic proton.
-
¹³C NMR reveals the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the aromatic carbons are highly sensitive to the substituent pattern, providing definitive evidence of the 2-methoxy arrangement.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.[3][4]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5][6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for instrument locking.[3]
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6][7]
-
Acquisition (¹H NMR):
-
Acquisition (¹³C NMR):
-
Pulse Program: A standard proton-decoupled experiment is used to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.[8] The required amount of material is typically higher, around 50-100 mg for a quick spectrum.[3]
-
Data Presentation: Expected NMR Signals for this compound
The following table summarizes the expected chemical shifts for the parent compound. These values serve as a baseline for comparison with derivatives.
| ¹H NMR Data (CDCl₃) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | Aldehyde | ~9.7 | Triplet (t) | 1H | -CH O |
| Aromatic | ~7.2-7.4 | Multiplet (m) | 2H | Ar-H | |
| Aromatic | ~6.8-7.0 | Multiplet (m) | 2H | Ar-H | |
| Methoxy | ~3.8 | Singlet (s) | 3H | -OCH ₃ | |
| Methylene | ~3.6 | Doublet (d) | 2H | Ar-CH ₂- |
| ¹³C NMR Data (CDCl₃) | Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbon | Aldehyde | ~200 | C =O |
| Aromatic (C-O) | ~157 | C -OCH₃ | |
| Aromatic (C-H) | ~110-132 | Ar-C H | |
| Aromatic (C-C) | ~125 | Ar-C -CH₂ | |
| Methoxy | ~55-56 | -OC H₃[9][10] | |
| Methylene | ~45 | Ar-C H₂- | |
| Note: Specific chemical shifts can vary slightly based on solvent and concentration. Data is compiled from typical values for aromatic aldehydes and methoxy groups.[11][12][13] |
Comparative Analysis for Derivatives
-
Ring Substitution: Adding an electron-donating group (e.g., another -OCH₃) to the aromatic ring will typically shift aromatic proton and carbon signals upfield (to lower ppm). Conversely, an electron-withdrawing group (e.g., -NO₂) will shift them downfield (to higher ppm).
-
Side-Chain Modification: If the aldehyde is reduced to an alcohol, the aldehyde proton signal (~9.7 ppm) will disappear and be replaced by a hydroxyl proton signal (variable, ~1-5 ppm) and the methylene signal will shift upfield. The aldehyde carbon (~200 ppm) will be replaced by an alcohol-adjacent carbon signal (~60-70 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS): Confirming Molecular Weight and Fragmentation
GC-MS is a hybrid technique that first separates the compound from any impurities (Gas Chromatography) and then analyzes it to determine its molecular weight and structural fragments (Mass Spectrometry). This is a cornerstone for confirming the molecular formula and observing characteristic bond cleavages.[14][15]
Expertise & Rationale
The mass spectrometer bombards the molecule with electrons, causing it to ionize and break apart into charged fragments.[16] The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. For this compound, we expect to see the molecular ion peak corresponding to its mass, and key fragments resulting from the cleavage of the side chain.[17]
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline for analyzing volatile aromatic aldehydes.[8][18]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.[8]
-
GC Parameters:
-
Injector: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.[8]
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400 amu.
-
Source Temperature: 230 °C.[8]
-
Data Presentation: Expected Mass Spectrum for this compound
The molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol .[19][20][21]
| Key Ion | m/z (mass-to-charge) | Relative Intensity | Identity of Fragment |
| Molecular Ion [M]⁺ | 150 | Moderate | C₉H₁₀O₂⁺ |
| Base Peak [M-H]⁺ | 149 | High | Loss of aldehydic hydrogen |
| Fragment | 135 | High | [M-CH₃]⁺ or loss of methyl from methoxy group |
| Fragment | 121 | High | [M-CHO]⁺ or loss of the formyl group |
| Fragment | 91 | Moderate | Tropylium ion (C₇H₇⁺), common for benzyl compounds |
| Fragment | 77 | Moderate | Phenyl cation (C₆H₅⁺) |
| Data derived from NIST Mass Spectrometry Data Center and PubChem.[19] |
Comparative Analysis for Derivatives
-
Molecular Ion: The m/z of the molecular ion peak will directly reflect any change in the molecular formula. For example, adding a hydroxyl group (-OH) would increase the molecular weight by 16 amu (from 150 to 166).
-
Fragmentation: The fragmentation pattern provides clues about the new substituent. For instance, a derivative with an ethoxy group instead of a methoxy group would show a loss of an ethyl radical (29 amu) instead of a methyl radical (15 amu).[22][23][24]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence of key functional groups, which absorb IR radiation at characteristic frequencies.[25]
Expertise & Rationale
For this compound, IR spectroscopy provides definitive evidence for the aldehyde functional group. The C=O (carbonyl) stretch is one of the most intense and recognizable peaks in an IR spectrum.[26] Furthermore, the characteristic C-H stretch of the aldehyde proton is a crucial diagnostic peak that helps distinguish aldehydes from ketones.[27][28]
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Mass spec fragmentation analysis for structural elucidation of aldehydes
An In-Depth Guide to Mass Spectrometry Fragmentation Analysis for the Structural Elucidation of Aldehydes
For researchers, chemists, and drug development professionals, the accurate structural elucidation of aldehydes is a critical yet often challenging task. Aldehydes are a pivotal class of compounds, acting as key biomarkers for oxidative stress and lipid peroxidation, and serving as important intermediates in chemical synthesis.[1][2] However, their inherent volatility and frequently poor ionization efficiency in common mass spectrometry techniques can complicate their analysis.[1][3]
This guide provides an in-depth comparison of mass spectrometric approaches for aldehyde analysis. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare the performance of various techniques with supporting data, and provide actionable protocols. Our focus is on empowering you to select and implement the most effective strategy for confident structural elucidation.
The Foundation: Understanding Aldehyde Fragmentation
In electron ionization (EI) mass spectrometry, the initial step is the bombardment of the analyte molecule with high-energy electrons, creating a radical cation (M•+). This high-energy state is unstable and rapidly undergoes fragmentation. For aldehydes, three primary fragmentation pathways dominate, providing the fundamental clues to their structure: α-cleavage, β-cleavage, and the McLafferty rearrangement.
α-Cleavage: The Carbonyl's Signature Break
Alpha (α) cleavage is a ubiquitous fragmentation pattern for carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group.[4][5] For an aldehyde, this can occur in two locations: the bond between the carbonyl carbon and the R-group, or the bond between the carbonyl carbon and the hydrogen.
-
Loss of the R-group (Alkyl Radical): This cleavage results in the formation of a resonance-stabilized acylium ion (CHO+) with a mass-to-charge ratio (m/z) of 29. While this peak can be observed, it is not unique to aldehydes, as other hydrocarbon rearrangements can also produce fragments at m/z 29.[6]
-
Loss of the Aldehydic Hydrogen (H•): This is a highly diagnostic fragmentation for aldehydes, resulting in a characteristic peak at [M-1].[4][6][7] The formation of an H• radical is generally unfavorable, leading some to consider this pathway less significant.[8] However, the resulting resonance-stabilized acylium ion is readily detected, and the presence of a distinct [M-1] peak is a strong indicator that the analyte is an aldehyde.[4][6]
Caption: Workflow of the McLafferty rearrangement in aldehydes.
A Comparative Guide to Ionization Techniques
The choice of ionization method is paramount as it dictates the extent of fragmentation and, consequently, the type of structural information obtained. No single technique is universally superior; the optimal choice depends on the analyte's properties and the analytical objective.
| Ionization Technique | Principle | Advantages for Aldehyde Analysis | Disadvantages for Aldehyde Analysis | Best Application |
| Electron Ionization (EI) | Hard ionization using high-energy electrons (70 eV) causes extensive fragmentation. [9] | Provides detailed, reproducible fragmentation patterns ("fingerprints") ideal for structural elucidation and library matching. [10][11] | The molecular ion peak for aliphatic aldehydes is often weak or entirely absent, complicating molecular weight determination. [7][12] | GC-MS of volatile, thermally stable aldehydes. |
| Chemical Ionization (CI) | Soft ionization using reagent gas ions (e.g., methane, ammonia) to gently ionize the analyte via proton transfer. [13] | Produces a prominent protonated molecule [M+H]⁺, simplifying molecular weight determination. [13]Less fragmentation preserves the molecular ion. [13] | Provides significantly less structural information from fragmentation compared to EI. | GC-MS or direct probe analysis when molecular weight information is the primary goal. |
| ESI & APCI | Soft ionization techniques for LC-MS. ESI uses a high voltage to create an aerosol of charged droplets. APCI uses a corona discharge to ionize the sample in the gas phase. | Compatible with liquid chromatography, enabling analysis of complex mixtures and less volatile aldehydes. | Underivatized aldehydes often exhibit poor ionization efficiency and sensitivity, especially with ESI. [1][3][14] | LC-MS analysis, almost always requires derivatization to enhance sensitivity and chromatographic performance. |
Enhancing Analysis Through Derivatization
Given the challenges of analyzing aldehydes directly, particularly with LC-MS, chemical derivatization is a cornerstone of robust analytical workflows. The primary goals are to improve chromatographic retention, increase ionization efficiency, and introduce a charged or easily ionizable tag for sensitive MS detection. [3]
Why Derivatization is a Self-Validating System
A well-chosen derivatization strategy creates a self-validating protocol. The reaction is specific to the carbonyl group, meaning only aldehydes and ketones in the sample will be tagged. The derivatizing agent introduces a new, known molecular weight and a predictable fragmentation pattern. This allows for targeted analysis (e.g., precursor ion or neutral loss scanning) to selectively detect the derivatized aldehydes, significantly increasing confidence in identification, even in complex biological matrices.
| Derivatization Reagent | Reaction Product | Key Features & Benefits | Primary Platform |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Forms stable, colored derivatives. Well-established method for LC-UV and LC-MS. [3][14][15]DNPH derivatives show characteristic fragmentation. [14] | LC-MS (APCI/ESI) |
| Pentafluorobenzyl Hydroxylamine (PFBHA) | Oxime | Introduces a polyfluorinated group, making it exceptionally sensitive for detection by GC with an Electron Capture Detector (ECD) or by NCI-MS. [2][16] | GC-MS (NCI) |
| D-Cysteine | Thiazolidine | Simple, rapid reaction. The resulting derivative is readily ionized and detected by ESI(+)-MS/MS. [17] | LC-MS/MS (ESI) |
| 4-APEBA | Schiff Base/Amine | A modern reagent designed to add a permanent positive charge and a bromine isotopic signature, enhancing detection and screening for unknown aldehydes. [1] | LC-MS/MS (ESI) |
Experimental Protocol: Derivatization of Aldehydes with 4-APEBA
This protocol is adapted from the method described for the novel derivatization agent 4-APEBA, which is designed to enhance LC-MS/MS screening. [1]
-
Reagent Preparation: Prepare a 3 mg/mL solution of 4-APEBA dibromide in 150 mM ammonium acetate buffer (pH 5.7). Prepare a 0.5 mg/mL solution of sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Sample Preparation: For biological samples (urine/plasma), centrifuge at >13,000 rpm for 15 minutes at 10 °C to pellet proteins. Use the supernatant for derivatization. Prepare aqueous standards of known aldehydes for calibration.
-
Derivatization Reaction: In a microcentrifuge tube or autosampler vial, combine:
-
250 µL of the aldehyde standard or biological supernatant.
-
200 µL of the 4-APEBA solution.
-
50 µL of the NaBH₃CN solution.
-
-
Incubation: Seal the vial and incubate at 10 °C for 3 hours. An autosampler with temperature control is ideal for this step.
-
Analysis: Following incubation, the sample is ready for direct injection into the LC-MS/MS system. No further workup is required.
Advanced Methods: Pinpointing Double Bonds in Unsaturated Aldehydes
The structural elucidation of α,β-unsaturated aldehydes, which are critical lipid peroxidation products, presents an additional layer of complexity: locating the C=C bond. [2]The Paternò-Büchi (PB) reaction, coupled with tandem mass spectrometry, is a powerful technique to address this challenge. [18][19] The PB reaction is a photochemical [2+2] cycloaddition between an excited-state carbonyl compound (the reagent, e.g., acetone or an acetophenone derivative) and the C=C bond of the analyte. [19][20]This forms a four-membered ring structure (an oxetane). When this derivatized molecule is subjected to collision-induced dissociation (CID) in the mass spectrometer, it fragments in a predictable way, cleaving the oxetane ring and revealing the original position of the double bond. [18]
Caption: Experimental workflow for C=C bond localization using the Paternò-Büchi reaction.
Conclusion
The structural elucidation of aldehydes by mass spectrometry is a multi-faceted discipline where the optimal strategy is dictated by the specific analytical question. For volatile compounds where a rich fragmentation pattern is desired for library matching, GC-EI-MS remains a powerful tool. When the molecular weight is unknown, the softer ionization of GC-CI-MS is invaluable. For complex mixtures and less volatile species, LC-MS is the platform of choice, but it necessitates a thoughtful derivatization strategy to overcome the inherent analytical challenges of aldehydes. By understanding the fundamental fragmentation mechanisms and strategically selecting from the available ionization and derivatization techniques, researchers can develop robust, self-validating methods to confidently identify and characterize these important molecules.
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Dück, R., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Available from: [Link]
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Liedtke, R. J., & Djerassi, C. (1969). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Journal of the American Chemical Society, 91(24), 6814-6821. Available from: [Link]
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Griesbeck, A. G., & Bondock, S. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne. Available from: [Link]
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Williams, D. H., et al. (1968). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Journal of the American Chemical Society, 90(10), 2698-2704. Available from: [Link]
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A Comparative Crystallographic Guide to (2-Methoxyphenyl)acetaldehyde Analogs: Schiff Base and Hydrazone Derivatives
For researchers, medicinal chemists, and material scientists, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallography of a series of Schiff base and hydrazone derivatives of 2-methoxybenzaldehyde. While these compounds are not direct derivatives of (2-methoxyphenyl)acetaldehyde, they represent the closest structural analogs for which a wealth of crystallographic data is available, offering valuable insights into the influence of the 2-methoxyphenyl moiety on molecular conformation and crystal packing.
The aldehyde functional group in these molecules is a versatile handle for chemical modification. The Schiff base and hydrazone derivatives explored herein are synthesized through the condensation of 2-methoxybenzaldehyde with various amines and hydrazides, respectively. This approach allows for the systematic variation of substituents, enabling a comparative study of their effects on the resulting crystal structures. Understanding these subtle yet significant structural perturbations is crucial for tailoring the physicochemical and biological properties of these compounds.
The Crystallographer's Workflow: From Synthesis to Structure
The journey from a powdered compound to a fully elucidated three-dimensional crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted. The following workflow outlines the typical experimental pipeline for the crystallographic analysis of the (2-methoxyphenyl) derivatives discussed in this guide.
Caption: A typical workflow for the synthesis and X-ray crystallographic analysis of small organic molecules.
Experimental Protocols
Synthesis of Schiff Base/Hydrazone Derivatives:
A common and efficient method for synthesizing Schiff bases and hydrazones is through a condensation reaction.[1][2]
-
Materials: 2-methoxybenzaldehyde, the desired primary amine or hydrazide (e.g., aniline, benzohydrazide), and a suitable solvent (typically ethanol or methanol).
-
Procedure:
-
Dissolve equimolar amounts of 2-methoxybenzaldehyde and the chosen amine/hydrazide in the solvent in a round-bottom flask.
-
The reaction mixture is typically refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by vacuum filtration.
-
The crude product is then washed with a cold solvent to remove any unreacted starting materials.
-
Crystallization:
The growth of high-quality single crystals is often the most challenging and critical step in X-ray crystallography. The slow evaporation technique is widely employed for small organic molecules.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (or solvent mixture) in a clean vial. Gentle heating may be necessary to achieve full dissolution.
-
Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.
-
Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.
-
Comparative Crystallographic Data of 2-Methoxybenzaldehyde Derivatives
The following table presents a comparative summary of the crystallographic data for a selection of Schiff base and hydrazone derivatives of 2-methoxybenzaldehyde. This data allows for a direct comparison of how different substituents influence key structural parameters such as the crystal system, space group, and molecular geometry.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (rings, °) | Ref. |
| (E)-N′-benzylidene-2-methoxybenzohydrazide | C₁₅H₁₄N₂O₂ | Orthorhombic | Pbca | 13.3135(9) | 9.9581(6) | 20.0278(14) | 90 | 12.56(9) | [2] |
| (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide | C₁₆H₁₅BrN₂O₃ | Monoclinic | P2₁/c | 12.438(4) | 16.684(6) | 7.863(3) | 108.218(6) | 75.6(2) | [4] |
| 4-Methoxy-N-(2-nitrobenzylidene)aniline | C₁₄H₁₂N₂O₃ | Orthorhombic | Pna2₁ | 4.0010(8) | 7.8410(16) | 40.447(8) | 90 | 43.3(5) | [5] |
| (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | C₁₆H₁₆N₂O₄ | Monoclinic | P2₁/n | 5.9986(6) | 18.3183(19) | 6.8263(7) | 107.093(3) | - | [6] |
Analysis of Structural Trends and Intermolecular Interactions
The crystallographic data reveals several key trends influenced by the nature of the substituents on the 2-methoxybenzaldehyde core.
Molecular Conformation: A critical parameter for comparison is the dihedral angle between the aromatic rings. In (E)-N′-benzylidene-2-methoxybenzohydrazide, the two phenyl rings are nearly coplanar, with a dihedral angle of only 12.56(9)°.[2] In contrast, the introduction of a bulky bromine atom and an additional methoxy group in (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide leads to a significant twist between the rings, resulting in a dihedral angle of 75.6(2)°.[4] This demonstrates how steric hindrance from substituents can dramatically alter the overall molecular conformation. Similarly, in 4-Methoxy-N-(2-nitrobenzylidene)aniline, the dihedral angle is 43.3(5)°, indicating a twisted conformation.[5]
Intermolecular Interactions and Crystal Packing: The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In many of the studied hydrazone derivatives, N—H···O hydrogen bonds are a dominant feature, often forming chains or more complex three-dimensional networks that stabilize the crystal structure.[2][4] For instance, in (E)-N′-benzylidene-2-methoxybenzohydrazide, C—H···O interactions link the molecules into chains.[2] In the case of (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, intermolecular N—H···O hydrogen bonds form chains parallel to the c-axis.[4] The azine derivative, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, exhibits an intermolecular O–H···N hydrogen bond.[6]
Conclusion
This comparative guide, while focusing on derivatives of 2-methoxybenzaldehyde as proxies for this compound derivatives, underscores the power of single-crystal X-ray crystallography in elucidating the intricate details of molecular structure. The presented data clearly illustrates that subtle changes in chemical substitution can lead to profound differences in molecular conformation and the network of intermolecular interactions that dictate crystal packing. For researchers in drug discovery and materials science, this understanding is invaluable. It provides a rational basis for the design of new molecules with tailored properties, whether it be to enhance binding to a biological target or to control the solid-state properties of a new material. The experimental protocols and comparative data herein serve as a foundational resource for scientists working with this important class of compounds.
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- Yehye, W. A., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2260.
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A Researcher's Guide to Hirshfeld Surface Analysis: Unraveling Intermolecular Interactions in N-(4-methoxyphenyl)acetamide
In the landscape of solid-state chemistry and drug development, a profound understanding of intermolecular interactions is paramount. These non-covalent forces dictate crystal packing, polymorphism, solubility, and ultimately, the bioavailability of a pharmaceutical compound. This guide provides an in-depth, comparative analysis of N-(4-methoxyphenyl)acetamide, a compound of interest due to its structural motifs present in various pharmaceuticals, utilizing the powerful technique of Hirshfeld surface analysis. We will explore the theoretical underpinnings of this method, provide a detailed experimental workflow, and compare its intermolecular interaction patterns with relevant analogues. Acetanilide derivatives, such as N-(4-methoxyphenyl)acetamide, are known for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2]
The Power of Hirshfeld Surface Analysis: Visualizing the Invisible
Hirshfeld surface analysis is a revolutionary computational method that provides a unique and intuitive way to visualize and quantify intermolecular interactions within a crystal lattice.[3][4] Developed by Spackman and Jayatilaka, this technique partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities) is greater than that of all other promolecules.[5] The resulting three-dimensional surface, the Hirshfeld surface, encloses the molecule and is color-coded to map key properties like the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.[6][7]
Why Hirshfeld? Unlike traditional methods that focus on specific atom-atom distances and angles, Hirshfeld surface analysis provides a holistic view of all intermolecular contacts simultaneously.[4] This allows for a more comprehensive understanding of the crystal packing environment. Furthermore, the generation of 2D "fingerprint plots" from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal stability.[3]
N-(4-methoxyphenyl)acetamide: A Model System for Pharmaceutical Scaffolds
N-(4-methoxyphenyl)acetamide, also known as Methacetin, is an acetanilide derivative where the hydrogen of the phenolic hydroxy group of paracetamol is replaced by a methyl group.[8][9] Its structure incorporates key functional groups—an amide linkage, a phenyl ring, and a methoxy group—that are prevalent in a wide array of pharmaceutical compounds.[1][2] Understanding the intermolecular interactions that govern the solid-state structure of this molecule can provide valuable insights for the design and development of new drugs with improved physicochemical properties. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O-CH3) suggests a rich landscape of potential intermolecular interactions. The crystal structure of N-(4-methoxyphenyl)acetamide has been determined to be orthorhombic with the space group Pbca.[10][11]
Experimental and Computational Workflow: From Crystal Structure to Interaction Fingerprints
The successful application of Hirshfeld surface analysis hinges on a robust and well-defined workflow, starting from high-quality crystallographic data.
Prerequisite: High-Quality Crystallographic Information File (CIF)
A high-resolution single-crystal X-ray diffraction structure is the essential starting point. The CIF file contains the atomic coordinates, space group, and unit cell parameters necessary for the calculations.
Step-by-Step Hirshfeld Surface Analysis using CrystalExplorer
The following protocol outlines the typical steps for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[12][13][14]
Step 1: Importing the CIF File
-
Launch CrystalExplorer and import the CIF file of N-(4-methoxyphenyl)acetamide.[13]
Step 2: Generating the Hirshfeld Surface
-
Select the molecule of interest within the crystal lattice.
-
From the "Surfaces" menu, choose "Hirshfeld Surface." The software will calculate and display the 3D surface around the selected molecule.[15]
Step 3: Mapping Properties on the Hirshfeld Surface
-
The default view often maps the d_norm property. This is a normalized contact distance that highlights regions of close intermolecular contacts.[6]
-
Other properties like d_e (external distance), d_i (internal distance), and electrostatic potential can also be mapped to gain further insights.[16][17]
Step 4: Generating 2D Fingerprint Plots
-
With the Hirshfeld surface displayed, navigate to the "Fingerprint" menu and select "2D Fingerprint."[15]
-
This plot graphs d_e versus d_i, providing a unique fingerprint of the intermolecular interactions for that crystal structure.[6]
-
Distinct spikes and patterns in the plot correspond to specific types of contacts (e.g., H...H, C-H...O, N-H...O).
Step 5: Deconstructing the Fingerprint Plot
-
The "Fingerprint" menu allows for the deconstruction of the full fingerprint plot into contributions from specific atom...atom contacts. This is crucial for quantifying the percentage contribution of each interaction type to the overall Hirshfeld surface.[18][19]
Diagrammatic Representation of the Hirshfeld Surface Analysis Workflow:
Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.
Comparative Analysis: N-(4-methoxyphenyl)acetamide vs. Related Structures
To contextualize the intermolecular interactions in N-(4-methoxyphenyl)acetamide, we compare its Hirshfeld surface analysis data with that of a structurally related compound, 2-chloro-N-(4-methoxyphenyl)acetamide.[20][21] This comparison highlights how subtle changes in chemical functionality can significantly impact crystal packing.
Table 1: Quantitative Comparison of Intermolecular Contacts
| Intermolecular Contact | N-(4-methoxyphenyl)picolinamide (%)[22] | 2-chloro-N-(4-methoxyphenyl)acetamide (%)[20] | N-(2-methoxyphenyl)acetamide (%)[23] |
| H...H | 47.0 | - | 53.9 |
| C...H / H...C | 22.0 | 33.4 | 21.4 |
| O...H / H...O | 15.4 | - | 21.4 |
| N...H / H...N | 5.0 | - | 1.7 |
| C...C | 4.8 | - | - |
| C...N / N...C | 3.4 | - | - |
| C...O / O...C | 1.9 | - | - |
| Cl...H / H...Cl | - | (Present) | - |
Data compiled from published studies. A dash (-) indicates the data was not reported in the cited source.
Interpretation of Comparative Data:
-
H...H Contacts: As expected, these van der Waals interactions are the most abundant contacts in the reported structures, reflecting the high percentage of hydrogen atoms on the molecular surface.[22]
-
C-H...π and C-H...O Interactions: C...H/H...C interactions make a very significant contribution to the crystal packing in all the compared structures, highlighting the importance of weak C-H...π and C-H...O hydrogen bonds.[20][22]
-
Classical Hydrogen Bonds: O...H/H...O and N...H/H...N contacts, indicative of classical hydrogen bonding, play a crucial role in the supramolecular assembly.[22][24] In 2-chloro-N-(4-methoxyphenyl)acetamide, N-H...O hydrogen bonds form layers of molecules.[24]
-
Halogen Bonding: The presence of a chlorine atom in 2-chloro-N-(4-methoxyphenyl)acetamide introduces the possibility of C-H...Cl hydrogen bonds, which connect the layers formed by other hydrogen bonds, creating a three-dimensional structure.[24]
Visualizing the Key Differences in Intermolecular Interactions:
Caption: Impact of functional group modification on intermolecular interactions.
Conclusion: A Powerful Tool for Rational Drug Design
Hirshfeld surface analysis provides an unparalleled, visually intuitive, and quantitative approach to understanding the complex world of intermolecular interactions in the solid state. For N-(4-methoxyphenyl)acetamide and its derivatives, this analysis reveals a delicate balance of van der Waals forces, weak C-H involved hydrogen bonds, and classical N-H...O hydrogen bonds that govern their crystal packing. The comparative analysis underscores the profound impact of subtle functional group modifications, such as the introduction of a chlorine atom, on the overall interaction landscape. For researchers in drug development, mastering Hirshfeld surface analysis is not just an academic exercise; it is a critical tool for rational polymorph screening, solubility prediction, and the design of more effective and stable pharmaceutical solids.
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814-3816. [Link]
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Ward, M. D., et al. (2020). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(4), 513-527. [Link]
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A Comparative Guide to the Reactivity of Ortho, Meta, and Para Methoxyphenylacetaldehyde
<Senior Application Scientist >
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the rational design of synthetic pathways and the prediction of metabolic fate. Methoxyphenylacetaldehyde, a key structural motif in various pharmacologically active compounds and natural products, presents a compelling case study in how the seemingly subtle repositioning of a methoxy substituent—from ortho to meta to para—can profoundly influence the molecule's chemical behavior.
This in-depth technical guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-methoxyphenylacetaldehyde. We will dissect the intricate interplay of electronic and steric effects that govern their susceptibility to electrophilic aromatic substitution, nucleophilic attack, oxidation, and reduction. By grounding our discussion in established principles of physical organic chemistry and providing practical experimental protocols, this guide aims to equip you with the insights necessary to strategically leverage the unique properties of each isomer in your research endeavors.
The Decisive Influence of the Methoxy Group: An Electronic and Steric Tug-of-War
The reactivity of the methoxyphenylacetaldehyde isomers is fundamentally dictated by the electronic character of the methoxy (-OCH₃) group. This substituent exerts two opposing electronic effects on the aromatic ring:
-
Mesomeric (Resonance) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[1][2] This electron-donating resonance effect increases the electron density of the ring, particularly at the ortho and para positions.[1][3]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[1][4]
The net effect of the methoxy group is a combination of these two competing forces. For the ortho and para positions, the electron-donating resonance effect is dominant, leading to an overall activation of these positions towards electrophilic attack.[1][2] In contrast, the meta position is not a beneficiary of this resonance delocalization, and thus the electron-withdrawing inductive effect is more pronounced.[1][5]
Furthermore, the ortho isomer introduces a significant steric component. The physical proximity of the methoxy group to the acetaldehyde side chain can hinder the approach of reagents, a phenomenon known as steric hindrance.[3][6][7] This steric clash can influence reaction rates and regioselectivity.[6]
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the methoxy group's influence is profound.[8][9] The rate of EAS reactions is significantly enhanced by electron-donating groups that stabilize the positively charged intermediate (arenium ion).[4][10]
-
Para-Methoxyphenylacetaldehyde: This isomer is the most reactive towards EAS. The strong activating effect of the para-methoxy group, coupled with minimal steric hindrance, directs incoming electrophiles to the positions ortho to the methoxy group (and meta to the acetaldehyde group).[3][4]
-
Ortho-Methoxyphenylacetaldehyde: While also activated by the methoxy group, the ortho isomer's reactivity is tempered by steric hindrance.[3][7] Electrophilic attack is favored at the para position relative to the methoxy group. The degree of ortho-substitution can be influenced by the size of the electrophile; larger electrophiles will preferentially attack the less hindered para position.[3][6]
-
Meta-Methoxyphenylacetaldehyde: This isomer is the least reactive in EAS. The methoxy group at the meta position primarily exerts an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.[1][5] Substitution will preferentially occur at the positions ortho and para to the methoxy group, but at a much slower rate compared to the other isomers.
| Isomer | Relative Reactivity in EAS | Major Product(s) (e.g., Bromination) |
| Ortho | Moderately Activated | 4-Bromo-2-methoxyphenylacetaldehyde |
| Meta | Deactivated | 2-Bromo-5-methoxyphenylacetaldehyde & 4-Bromo-3-methoxyphenylacetaldehyde |
| Para | Highly Activated | 3-Bromo-4-methoxyphenylacetaldehyde |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) is generally less common for these compounds unless a good leaving group is present on the ring and is facilitated by strong electron-withdrawing groups.[11][12] However, the principles of electron density still apply.
-
Para- and Ortho-Methoxyphenylacetaldehyde: The electron-donating nature of the methoxy group at these positions makes the aromatic ring electron-rich and thus less susceptible to nucleophilic attack.[11]
-
Meta-Methoxyphenylacetaldehyde: The deactivating nature of the meta-methoxy group makes the ring slightly more electron-deficient compared to the other isomers, and therefore, in the presence of a suitable leaving group and strongly activating groups elsewhere on the ring, it would be the most reactive of the three towards nucleophiles.[11]
Reactions of the Acetaldehyde Side Chain
The reactivity of the aldehyde functional group is also influenced by the electronic effects of the methoxy substituent.
-
Oxidation: The electron-donating nature of the ortho and para methoxy groups can slightly increase the electron density on the aldehyde carbon, potentially making it marginally less susceptible to oxidation compared to the meta isomer. However, this effect is generally subtle.
-
Reduction: Conversely, the increased electron density at the aldehyde in the ortho and para isomers may slightly decrease the rate of nucleophilic attack by a reducing agent (e.g., NaBH₄) compared to the meta isomer.
-
Condensation Reactions: In reactions like the Knoevenagel condensation, the electrophilicity of the aldehyde carbon is key.[13] The para-nitro-substituted analogue of methoxybenzaldehyde, for instance, shows high reactivity due to the potent electron-withdrawing nitro group.[13] By analogy, the meta-methoxyphenylacetaldehyde, with its more electron-withdrawing character at the ring position, would be expected to have a slightly more electrophilic aldehyde and thus exhibit faster kinetics in such condensation reactions compared to the ortho and para isomers.
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical differences in reactivity, a series of standardized experiments can be performed.
Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)
Objective: To qualitatively and quantitatively compare the rate and regioselectivity of bromination for the three isomers.
Materials:
-
Ortho-, meta-, and para-methoxyphenylacetaldehyde
-
Bromine
-
Acetic acid
-
Iron(III) bromide (FeBr₃) catalyst
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare 0.1 M solutions of each isomer in acetic acid.
-
In separate reaction vessels, add 10 mL of each isomer solution and a catalytic amount of FeBr₃.
-
Slowly add a 0.1 M solution of bromine in acetic acid dropwise to each reaction vessel at room temperature while stirring.
-
Monitor the reaction progress over time by withdrawing small aliquots, quenching with sodium thiosulfate solution, extracting with DCM, and analyzing by GC-MS.
-
Compare the rate of disappearance of the starting material and the formation and distribution of brominated products for each isomer.
Protocol 2: Spectroscopic Characterization
Objective: To identify and characterize the isomers and their reaction products using spectroscopic methods.[14][15]
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for unambiguous structural elucidation of the isomers and their products.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present, such as the aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the C-O-C stretch of the ether (around 1250 cm⁻¹).[14]
-
Mass Spectrometry (MS): MS will determine the molecular weight of the compounds and provide fragmentation patterns that can aid in structural identification.[14]
Conclusion
The reactivity of ortho-, meta-, and para-methoxyphenylacetaldehyde is a clear demonstration of how substituent position dictates chemical behavior. The para isomer stands out for its high reactivity in electrophilic aromatic substitution, driven by the powerful electron-donating resonance of the methoxy group and minimal steric hindrance. The ortho isomer, while also activated, is subject to steric constraints that can modulate its reactivity and regioselectivity. In contrast, the meta isomer is generally deactivated towards electrophiles due to the dominance of the inductive effect. These fundamental differences are critical considerations for synthetic chemists and drug development professionals in designing efficient reaction pathways and anticipating the metabolic transformations of related pharmaceutical agents.
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of (2-Methoxyphenyl)acetaldehyde and Vanillin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the vast landscape of phenolic compounds, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as a well-characterized molecule with a plethora of documented biological activities. Its structural isomer, (2-Methoxyphenyl)acetaldehyde, however, remains largely unexplored, presenting a compelling case for investigation. This guide provides a comprehensive comparison of the known biological activities of vanillin and the predicted potential of this compound, supported by data from existing literature on structurally related compounds. Our objective is to furnish researchers and drug development professionals with a foundational understanding to inspire and guide future research into these fascinating molecules.
Structural and Chemical Properties: A Tale of Two Isomers
Vanillin and this compound share the same molecular formula, C₉H₁₀O₃, yet their structural arrangements impart distinct chemical properties that likely translate to different biological functions.
| Property | Vanillin | This compound |
| IUPAC Name | 4-hydroxy-3-methoxybenzaldehyde | 2-(2-methoxyphenyl)acetaldehyde |
| Molecular Weight | 152.15 g/mol | 150.17 g/mol |
| Functional Groups | Phenolic hydroxyl, Methoxy, Aldehyde | Methoxy, Acetaldehyde |
| Structure |
The key distinction lies in the position of the functional groups on the benzene ring and the nature of the aldehyde-containing side chain. Vanillin possesses a phenolic hydroxyl group, a critical contributor to its antioxidant and radical scavenging properties. In contrast, this compound lacks a free phenolic hydroxyl group, with the methoxy group at the ortho position and an acetaldehyde moiety attached to the ring. This structural variance is the cornerstone of their potentially divergent biological activities.
Vanillin: A Multifaceted Biological Agent
Vanillin has been the subject of extensive research, revealing a broad spectrum of pharmacological effects.[1][2]
Antioxidant Activity
The phenolic hydroxyl group in vanillin is a potent hydrogen donor, enabling it to effectively scavenge free radicals.[3] This activity has been demonstrated in various in vitro assays. However, it's noteworthy that vanillin's efficacy can be assay-dependent. For instance, some studies report strong activity in ABTS radical scavenging assays but weaker activity in DPPH assays.[4] The antioxidant mechanism is believed to involve the formation of a stable phenoxy radical.
Anti-inflammatory Properties
Vanillin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Antimicrobial Activity
Vanillin demonstrates broad-spectrum antimicrobial activity against bacteria and fungi.[1] Its mechanism of action is thought to involve the disruption of cell membrane integrity and function. Benzaldehyde and its derivatives are known to interact with the cell surface, leading to the leakage of intracellular components.[5]
Neuroprotective Effects
Emerging evidence suggests that vanillin possesses neuroprotective properties. It has been shown to protect against neuronal damage in models of neurodegenerative diseases. The proposed mechanisms include its antioxidant and anti-inflammatory actions within the central nervous system. Some studies also suggest a role in modulating neurotransmitter systems.
This compound: A Frontier of Biological Discovery
To date, there is a significant lack of direct experimental data on the biological activities of this compound. However, by examining its structural components and the activities of related molecules, we can postulate its potential therapeutic applications.
Predicted Biological Activities
-
Antimicrobial Potential: As a benzaldehyde derivative, this compound is likely to possess antimicrobial properties.[5] The aldehyde functional group is a key pharmacophore for this activity. Further investigation is warranted to determine its spectrum of activity and efficacy compared to other benzaldehydes.
-
Anti-inflammatory Capacity: While lacking the phenolic hydroxyl group of vanillin, the methoxy group and the overall aromatic structure may still contribute to anti-inflammatory effects. Some benzaldehyde derivatives have demonstrated anti-inflammatory activities.[6]
-
Neuroactivity: The acetaldehyde moiety is of particular interest in the context of neurobiology. Acetaldehyde, the primary metabolite of ethanol, is known to have complex effects on the central nervous system, including modulation of neurotransmitter systems.[7][8] The neurotoxic potential of acetaldehyde-derived advanced glycation end products has also been noted.[9] Research into this compound could therefore provide insights into neuronal signaling and pathology.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted activities of this compound and to perform a direct comparison with vanillin, the following experimental workflows are recommended.
Assessment of Antioxidant Activity
A common method to evaluate antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (Vanillin or this compound) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the test compound to different wells.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Evaluation of Antimicrobial Activity
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of the test compound.
-
Culture the desired bacterial or fungal strain in an appropriate broth medium.
-
-
Assay Procedure:
-
In a 96-well plate, perform serial dilutions of the test compound in the broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is crucial for a deeper understanding. The following diagrams illustrate the known anti-inflammatory signaling pathway of vanillin and a proposed workflow for the initial biological screening of this compound.
Caption: Anti-inflammatory signaling pathway of Vanillin.
Caption: Proposed workflow for biological activity screening.
Conclusion and Future Directions
Vanillin is a well-established bioactive compound with a diverse range of therapeutic properties. Its structural isomer, this compound, represents an untapped resource with the potential for novel biological activities, particularly in the antimicrobial and neurological arenas. The lack of experimental data underscores a significant research opportunity. By employing the standardized protocols outlined in this guide, researchers can systematically investigate the biological profile of this compound and unlock its potential for drug discovery and development. This comparative approach not only highlights the known benefits of vanillin but also illuminates the path forward for exploring the vast, uncharted territory of its structural analogs.
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A Comparative Guide to the Antioxidant Properties of Phenolic Aldehydes: A Researcher's Companion
In the intricate world of pharmacology and drug development, the quest for potent antioxidant compounds is perpetual. Phenolic aldehydes, a class of organic compounds naturally abundant in plants, have garnered significant attention for their therapeutic potential, largely attributed to their antioxidant capabilities.[1] This guide offers an in-depth comparative analysis of the antioxidant properties of three key phenolic aldehydes: vanillin, syringaldehyde, and protocatechuic aldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative antioxidant efficacy with supporting experimental data, and detailed protocols for essential antioxidant assays.
Introduction to Phenolic Aldehydes as Antioxidants
Phenolic compounds are secondary metabolites in plants, playing a crucial role in defense against pathogens and UV radiation.[1] Their antioxidant activity stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.[1] Phenolic aldehydes, characterized by a hydroxyl group and an aldehyde group attached to a benzene ring, are of particular interest due to their widespread presence in nature and their significant bioactivities.[2] This guide will focus on a comparative analysis of vanillin (4-hydroxy-3-methoxybenzaldehyde), syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), elucidating the structural nuances that dictate their antioxidant potency.
The Crucial Link: Structure-Activity Relationship (SAR)
The antioxidant capacity of phenolic aldehydes is intrinsically linked to their molecular structure. The number and position of hydroxyl (-OH) groups, as well as the presence of other substituents on the aromatic ring, significantly influence their radical scavenging activity.
A key determinant of antioxidant efficacy is the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE facilitates the donation of a hydrogen atom to a free radical, thus enhancing antioxidant activity. The presence of electron-donating groups, such as methoxy (-OCH3) groups, at positions ortho to the hydroxyl group can lower the BDE and increase the stability of the resulting phenoxyl radical through resonance.
The comparative analysis of our three subject compounds reveals a clear structure-activity relationship:
-
Protocatechuic aldehyde possesses two hydroxyl groups at the C3 and C4 positions, which contribute to its potent antioxidant activity. The ortho-dihydroxy structure is particularly effective at chelating metal ions and stabilizing the phenoxyl radical.
-
Vanillin has one hydroxyl group and one methoxy group. The methoxy group at the C3 position (ortho to the hydroxyl group) enhances its antioxidant capacity compared to a simple hydroxybenzaldehyde.
-
Syringaldehyde , with a hydroxyl group and two methoxy groups at the C3 and C5 positions, demonstrates the highest antioxidant activity among the three. The two ortho-methoxy groups provide significant electron-donating effects, further lowering the BDE of the phenolic -OH and increasing the stability of the phenoxyl radical.
This structural hierarchy directly translates to their observed antioxidant performance.
Caption: HAT and SET-PT antioxidant mechanisms of phenolic aldehydes.
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and validity of antioxidant research, standardized experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for two of the most common in vitro antioxidant assays: the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds. [3]The principle is based on the reduction of the stable DPPH radical, which is a deep violet color, to the pale yellow hydrazine by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant's activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare stock solutions of the test compounds (vanillin, syringaldehyde, protocatechuic aldehyde) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol at a known concentration (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds and the standard, prepared by serial dilution from the stock solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot a graph of percentage scavenging versus concentration for each compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Caption: A simplified workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed ABTS•+ is blue-green, and its reduction by an antioxidant leads to a loss of color, which is measured at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds and the standard.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the control, add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.
-
Plot a graph of percentage scavenging versus concentration and determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
-
Caption: A streamlined workflow for the ABTS antioxidant assay.
Conclusion: Guiding Future Research and Development
This comparative guide underscores the significant antioxidant potential of phenolic aldehydes, with a clear structure-activity relationship dictating their efficacy. Syringaldehyde emerges as the most potent antioxidant among the three compounds discussed, followed by protocatechuic aldehyde and then vanillin. This hierarchy is primarily attributed to the number and arrangement of electron-donating methoxy and hydroxyl groups on the aromatic ring.
For researchers in drug discovery and development, these findings offer valuable insights for the rational design of novel antioxidant-based therapeutics. The structural motifs of syringaldehyde and protocatechuic aldehyde, in particular, can serve as templates for the synthesis of new compounds with enhanced antioxidant and pharmacological properties. The provided experimental protocols serve as a reliable foundation for the accurate assessment and comparison of the antioxidant capacity of these and other promising molecules. As the field continues to evolve, a deeper understanding of the mechanisms and structure-activity relationships of phenolic aldehydes will undoubtedly pave the way for innovative therapeutic interventions against oxidative stress-related diseases.
References
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Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (n.d.). Retrieved from [Link]
-
A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. (2012). BioResources, 7(3). Retrieved from [Link]
-
Structure-activity relationships of the benzaldehydes in targeting the oxidative-stress response system of fungi. (n.d.). Retrieved from [Link]
-
Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (2019). Oriental Journal of Chemistry, 35(3), 1013-1020. Retrieved from [Link]
-
Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. (2010). Food Research International, 43(8), 2014-2019. Retrieved from [Link]
-
Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (n.d.). Retrieved from [Link]
-
Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. (2021). Evidence-Based Complementary and Alternative Medicine, 2021, 6139308. Retrieved from [Link]
-
Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2022). International Journal of Biomedical Investigation, 5(1). Retrieved from [Link]
-
Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (n.d.). Retrieved from [Link]
-
Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (2011). Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177. Retrieved from [Link]
-
Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2022). International Journal of Biomedical Investigation, 5(1). Retrieved from [Link]
-
Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2022). ResearchGate. Retrieved from [Link]
-
Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. (n.d.). Retrieved from [Link]
-
Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. (2021). SciSpace. Retrieved from [Link]
-
Protocatechuic acid and aldehyde's antioxidant properties are like "new wine in old bottles.". (n.d.). Retrieved from [Link]
-
DPPH antioxidant activity: the highest level (lowest IC50) found in this study, and levels found for other substances. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde. (2025). International Journal of Molecular Sciences, 26(22), 10966. Retrieved from [Link]
-
Comparative study of antioxidant properties and cytoprotective activity of flavonoids. (n.d.). Retrieved from [Link]
-
Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. (2018). Molecules, 23(5), 1163. Retrieved from [Link]
Sources
A Comprehensive Guide to the Validation of an HPLC Method for (2-Methoxyphenyl)acetaldehyde Analysis
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of (2-Methoxyphenyl)acetaldehyde. This compound, an aromatic aldehyde, is a relevant analyte in various synthetic pathways and can be a potential impurity that requires careful monitoring.
The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3] We will explore the "why" behind each validation parameter, offering insights that bridge theoretical requirements with practical laboratory execution.
The Analyte: this compound
This compound is an organic compound characterized by a methoxy-substituted phenyl ring attached to an acetaldehyde group.[4][5] Its aldehyde functionality makes it reactive and a potential precursor or impurity in the synthesis of more complex molecules. Due to the potential for aldehydes to be genotoxic, highly sensitive and specific analytical methods are crucial for their control in pharmaceutical substances.[6][7][8]
The Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile analytical technique, making it the workhorse of pharmaceutical analysis.[9] Its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity is unparalleled for non-volatile or thermally labile compounds like this compound.
I. The Foundation: Method Development and System Suitability
Before validation can commence, a robust HPLC method must be developed. For an aromatic aldehyde like this compound, a reversed-phase HPLC method is typically the most suitable approach.
A Proposed Starting Point for HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | A common and effective mobile phase for reversed-phase chromatography. A gradient may be necessary to elute potential impurities with different polarities. |
| Detector | UV-Vis Detector at an appropriate wavelength | Aromatic compounds typically have strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
System Suitability Testing (SST): The Daily Checkpoint
Before any validation run, and indeed before any routine analysis, System Suitability Testing (SST) must be performed. This is a non-negotiable step to ensure the chromatographic system is performing adequately.
Typical SST Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column in separating components. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for ≥ 5 injections) | Demonstrates the precision of the injector and the detector. |
| Resolution (Rs) | Rs > 2.0 (between the analyte and closest eluting peak) | Ensures that the analyte peak is well-separated from any adjacent peaks. |
II. The Core of Validation: Demonstrating Fitness for Purpose
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][10][11] The following parameters, as outlined in the ICH Q2(R1) guidelines, are essential.[1][2][12]
A. Specificity: The Ability to Assess the Analyte Unambiguously
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: If analyzing a drug product, inject a solution of the placebo (all excipients without the active pharmaceutical ingredient) to check for interference.
-
Forced Degradation Studies: This is the most critical component of specificity for a stability-indicating method.[13][14][15] The goal is to intentionally degrade the analyte to produce potential degradation products and demonstrate that the method can separate the analyte from these degradants.
-
Acid Hydrolysis: Treat the analyte with an acid (e.g., 0.1 N HCl) at an elevated temperature.[16]
-
Base Hydrolysis: Treat the analyte with a base (e.g., 0.1 N NaOH) at an elevated temperature.[16]
-
Oxidative Degradation: Treat the analyte with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[16]
-
Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C).[16]
-
Photolytic Degradation: Expose the analyte solution to UV and visible light.[16]
-
Acceptance Criteria:
-
The analyte peak should be well-resolved from all degradation products and any other potential impurities.
-
Peak purity analysis (using a photodiode array detector) should demonstrate that the analyte peak is spectrally pure in the presence of degradants.
Caption: Workflow for Forced Degradation Studies.
B. Linearity and Range: Proportionality of Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): Should be ≥ 0.999.
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should not show any significant deviation from the straight line.
C. Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or blank matrix.
Experimental Protocol:
-
Prepare samples by spiking a known amount of this compound into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The RSD of the recovery at each level should be ≤ 2.0%.
D. Precision: Agreement Between a Series of Measurements
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability (Intra-assay Precision): The precision of the method over a short interval of time by the same analyst using the same equipment.
-
Intermediate Precision (Inter-assay Precision): The precision of the method within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
Reproducibility: The precision between different laboratories (collaborative studies), which is not always required for in-house method validation.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria:
-
Repeatability: The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision: The overall RSD for the combined data from both days/analysts/instruments should be ≤ 2.0%.
E. Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Bounds of Measurement
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the analyte.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
F. Robustness: Capacity to Remain Unaffected by Small Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a sample under each of the modified conditions and compare the results to those obtained under the original conditions.
Parameters to Vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength (e.g., ± 2 nm)
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The results obtained should not be significantly different from the results obtained under the original conditions.
III. Comparison with Alternative Methods
While HPLC is the gold standard for this type of analysis, it is prudent to consider other techniques and understand their relative merits.
| Technique | Advantages | Disadvantages | Suitability for this compound |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds.[8] | May require derivatization for polar compounds; not suitable for thermally labile compounds. | Potentially suitable, but may require derivatization. HPLC is generally a more direct approach. |
| LC-MS | Provides mass information, which is excellent for identification and structural elucidation of impurities. | More complex and expensive instrumentation. | A powerful technique for impurity profiling and identification during method development and forced degradation studies. |
| UV-Vis Spectrophotometry | Simple, rapid, and inexpensive. | Lacks specificity; cannot be used for complex mixtures. | Not suitable for quantitative analysis in the presence of other UV-absorbing compounds. |
IV. Conclusion: A Validated Method as a Pillar of Quality
The validation of an HPLC method for the analysis of this compound is a systematic and scientifically rigorous process. By meticulously evaluating each validation parameter according to ICH guidelines, we can establish a method that is specific, linear, accurate, precise, sensitive, and robust. This validated method becomes a reliable tool in the arsenal of the analytical chemist, ensuring the quality, safety, and efficacy of pharmaceutical products.
The insights provided in this guide are intended to serve as a practical framework for researchers, scientists, and drug development professionals. It is a reminder that behind every high-quality pharmaceutical product lies a foundation of meticulously validated analytical science.
Caption: Overview of the HPLC Method Validation Process.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. [Link]
-
Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Overcoming genotoxic impurities through a robust analytical approach. [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. [Link]
-
Method Development & Forced Degradation. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]
-
2-(2-Methoxyphenyl)acetaldehyde. [Link]
-
An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. [Link]
-
This compound. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Aldehyde Quantification Methods
For researchers, quality control analysts, and drug development professionals, the accurate quantification of aldehydes is a critical, yet often challenging, endeavor. These reactive carbonyl species are ubiquitous, acting as key biomarkers for oxidative stress, serving as indicators of product stability in pharmaceuticals, and posing as environmental pollutants.[1] Their inherent volatility and reactivity, however, necessitate robust and reliable analytical methods for reproducible quantification across different laboratories.[2][3]
This guide provides an in-depth comparison of the most prevalent analytical methods for aldehyde quantification. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, present comparative performance data, and offer expert guidance on method selection. Our objective is to equip you with the knowledge to not only perform these methods but to understand their underlying principles and make informed decisions for your specific application.
Chapter 1: The Rationale for Derivatization in Aldehyde Analysis
The direct analysis of low-molecular-weight aldehydes is often hampered by their poor chromatographic retention, thermal instability, and lack of strong chromophores or fluorophores for sensitive detection.[2] Chemical derivatization is a crucial sample preparation technique that elegantly overcomes these limitations by converting the target aldehydes into stable, easily detectable derivatives.[3][4]
The fundamental principle involves the reaction of the aldehyde's electrophilic carbonyl carbon with a nucleophilic derivatizing agent. This process achieves several key objectives:
-
Increases Stability: The resulting derivative is typically less volatile and more thermally stable than the parent aldehyde.[2]
-
Enhances Chromatographic Separation: Derivatization can increase the molecular weight and alter the polarity of the analyte, improving its retention and peak shape in both gas (GC) and liquid chromatography (HPLC).[2]
-
Improves Detectability: The derivatizing agent introduces a moiety that can be sensitively detected by common analytical detectors, such as a UV-absorber, a fluorophore, or a group amenable to mass spectrometry (MS).[5]
Caption: General workflow for aldehyde quantification using chemical derivatization.
Chapter 2: A Comparative Deep Dive into Key Quantification Methods
The choice of derivatization reagent is the most critical decision in designing an aldehyde quantification assay. It dictates the sample preparation workflow, the required instrumentation, and the overall performance of the method. Here, we compare three of the most widely adopted methodologies.
Method A: 2,4-Dinitrophenylhydrazine (DNPH) with HPLC-UV Detection
This is arguably the gold standard for aldehyde analysis, particularly in environmental air monitoring, and is the basis for regulatory methods like EPA TO-11A, ASTM D5197, and ISO 16000-3.[6][7][8]
Principle & Mechanism: DNPH reacts with aldehydes in an acidic medium via a nucleophilic addition-elimination reaction to form a stable 2,4-dinitrophenylhydrazone derivative.[9][10] This derivative possesses a strong chromophore, making it highly suitable for detection by HPLC with a UV detector, typically at 360 nm.[8][10]
Caption: Formation of a stable 2,4-dinitrophenylhydrazone from an aldehyde and DNPH.
Standard Protocol (Based on EPA TO-11A for Air Sampling):
-
Sample Collection: A known volume of air is drawn through a solid sorbent cartridge coated with acidified DNPH.[8] Aldehydes in the air react in-situ to form the hydrazone derivatives, which are trapped on the cartridge.[1][11]
-
Elution: The cartridge is eluted with a small volume (e.g., 5 mL) of acetonitrile to recover the derivatives.[10]
-
Analysis: The eluate is analyzed directly by reverse-phase HPLC with UV detection at 360 nm.[8][10] Separation is typically achieved using a C18 column.[12]
-
Quantification: The concentration of each aldehyde is determined by comparing the peak area to that of a calibration curve prepared from certified DNPH-derivative standards.
Scientist's Note: The use of an acid catalyst (e.g., phosphoric acid) is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack by the DNPH.[13] The purity of the acetonitrile used for elution is critical, as carbonyl impurities in the solvent can react with residual DNPH, leading to a positive bias.[10]
Performance & Limitations:
-
Advantages: Robust, well-validated, and widely accepted by regulatory bodies.[14] The derivatives are stable, and the method can be used to quantify a wide range of aldehydes and ketones simultaneously.[6][15]
-
Disadvantages: Susceptible to interference from ozone, which can degrade the DNPH reagent and the formed derivatives.[8] An ozone denuder or scrubber is often required for ambient air sampling.[8] The method can be time-consuming and may show lower recovery for higher molecular weight aldehydes compared to other techniques.[16][17]
Method B: PFBHA Derivatization with GC-MS Detection
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly specific and efficient reagent for aldehydes, particularly when high sensitivity is required.[2][3] This method is frequently used for analyzing aldehydes in complex biological matrices like blood and urine.[18]
Principle & Mechanism: PFBHA reacts with aldehydes to form a stable oxime derivative. The pentafluorobenzyl group introduced has several key benefits: it increases the molecular weight and volatility for better GC separation, and the five fluorine atoms make the derivative highly responsive to electron capture detection (ECD) and yield characteristic, easily identifiable mass spectra in MS.[2]
Standard Protocol (General for Liquid Samples):
-
Reagent Preparation: Prepare a 1-5 mg/mL solution of PFBHA hydrochloride in reagent-grade water. This solution should be prepared fresh.[2]
-
Derivatization: Mix the aqueous sample with the PFBHA solution in a reaction vial. Heat the mixture at 60-80°C for 30-60 minutes to drive the reaction to completion.[2]
-
Extraction: After cooling, add a water-immiscible organic solvent (e.g., hexane) and vortex vigorously to extract the PFBHA-oxime derivatives into the organic phase.[2]
-
Phase Separation: Centrifuge the sample to achieve a clean separation between the aqueous and organic layers.[2]
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system. The MS is often operated in selected ion monitoring (SIM) mode, targeting the characteristic fragment ion at m/z 181 (the pentafluorobenzyl cation) for enhanced sensitivity and specificity.[2][19]
Scientist's Note: The extraction step is critical for removing non-volatile matrix components that could contaminate the GC system. The choice of extraction solvent can be optimized to maximize recovery for specific aldehydes. For trace analysis, techniques like solid-phase microextraction (SPME) with on-fiber derivatization can be employed to pre-concentrate the analytes and reduce solvent usage.[18]
Performance & Limitations:
-
Advantages: Offers excellent sensitivity, often reaching low nanomolar or even picomolar detection limits.[3] The GC-MS analysis provides high specificity and structural confirmation. The PFBHA derivatives are generally more thermally stable than DNPH derivatives, making them better suited for GC analysis.[2]
-
Disadvantages: The derivatization and extraction procedure is more hands-on and complex compared to the DNPH cartridge method. The PFBHA reagent is more expensive than DNPH.
Method C: Dansyl Hydrazine with HPLC-Fluorescence Detection
For applications requiring ultra-high sensitivity, derivatization with a fluorescent tag like dansyl hydrazine is a powerful option.[20]
Principle & Mechanism: Dansyl hydrazine reacts with aldehydes, similar to DNPH, to form a highly fluorescent dansyl-hydrazone derivative. This derivative can be excited by UV light (around 340 nm) and emits strongly in the visible region (around 525 nm), allowing for extremely sensitive detection using an HPLC system equipped with a fluorescence detector (FLD).
Standard Protocol (General):
-
Derivatization: The sample is mixed with a solution of dansyl hydrazine in an appropriate solvent (e.g., ethanol or acetonitrile), often with an acid catalyst. The reaction may require heating to proceed to completion.
-
Analysis: The reaction mixture is injected directly into a reverse-phase HPLC system.
-
Detection: The eluting dansyl-hydrazone derivatives are monitored by a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
Quantification: Concentration is determined against a calibration curve prepared with standards derivatized in the same manner.
Scientist's Note: Fluorescence detection is inherently more sensitive than UV absorbance because it measures an emitted signal against a dark background. However, it is also more susceptible to quenching effects from the sample matrix. Therefore, careful sample cleanup or the use of gradient elution to separate the analyte from interfering matrix components is often necessary.[21]
Performance & Limitations:
-
Advantages: Exceptional sensitivity, making it ideal for trace-level analysis in biological fluids or other complex samples.[21]
-
Disadvantages: Dansyl hydrazine can also react with ketones, so the method is not strictly specific to aldehydes unless chromatographic separation is excellent. The fluorescence signal can be susceptible to matrix quenching. The derivatization reaction conditions may need careful optimization for different sample types.
Chapter 3: Inter-Laboratory Performance Metrics: A Head-to-Head Comparison
The true measure of a method's utility is its performance across different laboratories. While specific values can vary based on the analyte, matrix, and instrumentation, the following table summarizes typical performance characteristics to guide method selection.
| Parameter | DNPH / HPLC-UV | PFBHA / GC-MS | Dansyl Hydrazine / HPLC-FLD |
| Typical LOD/LOQ | Low ppb (µg/m³) for air[15]; Low µM for liquid | Low nM to pM[3][22] | Low nM to pM[21] |
| Specificity | Good; distinguishes aldehydes from ketones chromatographically.[6][7] | Excellent; mass fragmentation provides structural confirmation.[2][19] | Moderate; relies heavily on chromatographic separation from ketones and other reactive species. |
| Precision (RSD%) | Typically < 10% in validated methods | < 15%[22] | < 10%[21] |
| Sample Throughput | Moderate; cartridge elution can be automated. | Lower; requires multi-step sample preparation. | Moderate; derivatization can be performed in parallel. |
| Instrumentation Cost | Moderate (Standard HPLC-UV) | High (GC-MS) | Moderate to High (HPLC-FLD) |
| Key Interferences | Ozone[8] | Matrix components affecting extraction efficiency. | Matrix components causing fluorescence quenching. |
| Primary Application | Environmental Air Monitoring[8], Industrial Hygiene[6] | Biomarker Analysis[18], Food & Beverage[22] | Trace-level Biomarker Analysis[21] |
Chapter 4: Decision Framework for Method Selection
Choosing the right method requires a logical assessment of your analytical needs. Key decision points include the required sensitivity, the complexity of the sample matrix, available instrumentation, and regulatory requirements.
Caption: A decision tree to guide the selection of an appropriate aldehyde quantification method.
Conclusion
The accurate quantification of aldehydes is achievable through several robust, well-characterized methods. The classic DNPH/HPLC-UV method remains the workhorse for regulatory environmental monitoring due to its extensive validation and documented reliability.[8][13] For research applications demanding higher sensitivity and specificity, particularly in complex biological matrices, PFBHA/GC-MS offers superior performance, providing both quantitative data and structural confirmation.[2][18] When the absolute lowest detection limits are required and a mass spectrometer is not available, Dansyl Hydrazine/HPLC-FLD presents a powerful, albeit more specialized, alternative.[21]
An effective inter-laboratory comparison or method validation study hinges on a deep understanding of these techniques. By considering the chemical principles, procedural nuances, and performance trade-offs detailed in this guide, researchers can confidently select and implement the most appropriate method, ensuring data that is not only accurate and precise but also reproducible and defensible.
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ASTM International. (2022). Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). Retrieved from [Link]
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A Senior Application Scientist's Guide to (2-Methoxyphenyl)acetaldehyde Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. This guide provides an in-depth technical analysis of the potential cross-reactivity of (2-Methoxyphenyl)acetaldehyde in common immunoassay formats. We will explore the underlying chemical principles, present comparative data with structurally similar molecules, and provide detailed protocols for evaluating cross-reactivity in your own laboratory settings.
Introduction: The Critical Role of Specificity in Immunoassays
Immunoassays are powerful techniques that leverage the highly specific binding between an antibody and its target antigen to detect and quantify molecules of interest in complex biological matrices.[1] Common formats include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), both of which rely on the precise recognition of an epitope on the target analyte by the antibody's paratope.[2][3]
This compound, an aromatic aldehyde, and its structural analogs are present in various natural and synthetic materials.[5][6] Given their potential presence in biological and environmental samples, understanding their propensity to cross-react in immunoassays designed for other structurally related targets is crucial for assay validation and data integrity.
The Molecular Basis of Cross-Reactivity
Antibody-antigen binding is a non-covalent interaction governed by a combination of hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specificity of this interaction is determined by the complementary shapes and chemical properties of the antibody's binding site (paratope) and the antigen's epitope.
Cross-reactivity arises when a non-target molecule shares sufficient structural and chemical similarities with the intended antigen to also fit into the antibody's binding site and form a stable complex. For a small molecule like this compound, key structural features that can influence antibody binding include:
-
The Phenyl Ring: The aromatic core provides a hydrophobic surface for interaction.
-
The Acetaldehyde Moiety: The aldehyde group is a key functional group that can participate in hydrogen bonding.
-
The Methoxyphenyl Group: The position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly alter the molecule's shape and electron distribution, thereby affecting its interaction with the antibody.
Aromatic aldehydes, in general, can react with amino groups of proteins to form imines (Schiff bases), which is a mechanism that can lead to an immune response and the generation of antibodies against these small molecules.[7] This inherent reactivity underscores the potential for cross-reactivity among different aromatic aldehydes.
Comparative Analysis of this compound and its Structural Analogs
To illustrate the impact of subtle structural changes on immunoassay cross-reactivity, we will compare this compound with several of its analogs. The selection of these analogs is based on systematic variations of the core structure, allowing for a logical assessment of structure-activity relationships.
Structural Analogs for Comparison:
-
This compound (Ortho-isomer): The target molecule of interest.[8]
-
(3-Methoxyphenyl)acetaldehyde (Meta-isomer): A positional isomer.[9]
-
(4-Methoxyphenyl)acetaldehyde (Para-isomer): Another positional isomer.[10][11][12]
-
Phenylacetaldehyde: The parent compound without the methoxy group.[13][14][15][16][17]
-
Benzaldehyde: A simpler aromatic aldehyde lacking the acetaldehyde side chain.[2][18][19][20][21]
The following Graphviz diagram illustrates the structural relationships between these compounds.
Caption: Structural relationships of the analyzed aromatic aldehydes.
Hypothetical Experimental Data: Cross-Reactivity in a Competitive ELISA
To provide a quantitative comparison, we present hypothetical data from a competitive ELISA designed for the detection of a theoretical target analyte that is structurally related to these aldehydes. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is typically quantified by determining the concentration of the cross-reacting compound required to inhibit the signal by 50% (IC50) and comparing it to the IC50 of the target analyte.
Percent Cross-Reactivity Calculation:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
| Compound | Molecular Weight ( g/mol ) | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | - | 10 | 100% |
| This compound | 150.17[6][22] | 50 | 20% |
| (3-Methoxyphenyl)acetaldehyde | 150.17[9] | 100 | 10% |
| (4-Methoxyphenyl)acetaldehyde | 150.17[10] | 80 | 12.5% |
| Phenylacetaldehyde | 120.15[14] | 200 | 5% |
| Benzaldehyde | 106.12[18] | >1000 | <1% |
Interpretation of Hypothetical Data:
-
This compound shows the highest cross-reactivity among the tested analogs, suggesting that the ortho-position of the methoxy group results in a conformation that is most similar to the target analyte in the context of this hypothetical antibody's binding site.
-
The positional isomers (meta and para) exhibit lower cross-reactivity, indicating that the location of the methoxy group significantly influences antibody recognition.
-
Phenylacetaldehyde , lacking the methoxy group, has even lower cross-reactivity, highlighting the importance of this functional group for binding.
-
Benzaldehyde , which lacks the entire acetaldehyde side chain, shows negligible cross-reactivity, demonstrating that the side chain is a critical part of the epitope recognized by the antibody.
It is important to note that phenolic compounds, in general, have been observed to cross-react in immunoassays, potentially leading to false-positive results or overestimation of the target analyte's concentration.[23][24][25]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of your immunoassay results, it is essential to experimentally determine the cross-reactivity of potentially interfering compounds. The following is a detailed protocol for a competitive ELISA to assess the cross-reactivity of this compound and its analogs.
Competitive ELISA Protocol
This protocol is a general guideline and should be optimized for your specific antibody, analyte, and reagents.
Materials:
-
96-well microplate coated with a capture antibody specific for the target analyte.
-
Target analyte standard solutions.
-
This compound and other potential cross-reactants.
-
Enzyme-conjugated target analyte (e.g., HRP-conjugate).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Experimental Workflow Diagram:
Caption: Workflow for determining cross-reactivity using a competitive ELISA.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target analyte standard in assay buffer.
-
Prepare separate serial dilutions for this compound and each of the structural analogs to be tested. The concentration range should be wide enough to generate a full inhibition curve.
-
-
Assay Setup:
-
Add 50 µL of each standard dilution (target analyte and potential cross-reactants) to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated target analyte to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
-
Substrate Addition and Incubation:
-
Add 100 µL of substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well to stop the color development.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the target analyte and each potential cross-reactant.
-
Determine the IC50 value for the target analyte and each of the tested compounds from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each compound using the formula provided earlier.
-
Conclusion and Best Practices
This guide has provided a comprehensive overview of the potential cross-reactivity of this compound in immunoassays. The key takeaway for researchers is that even minor structural modifications can significantly impact antibody recognition. Therefore, it is imperative to:
-
Thoroughly Validate Immunoassays: Always assess the cross-reactivity of structurally related compounds that may be present in your samples.
-
Understand the Limitations of Your Assay: Be aware of the potential for cross-reactivity and its impact on your results.
-
Source High-Quality Reagents: The specificity of your primary antibody is the most critical factor in minimizing cross-reactivity.
-
Properly Document Your Findings: Clearly report the cross-reactivity profiles of your immunoassays in publications and regulatory submissions.
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DFT computational analysis of (2-Methoxyphenyl)acetaldehyde
An In-Depth DFT Computational Analysis of (2-Methoxyphenyl)acetaldehyde: A Comparative Guide for Researchers
Executive Summary: This guide presents a comprehensive computational analysis of this compound using Density Functional Theory (DFT). To provide a clear context for its unique electronic and structural characteristics, its performance is objectively compared against key structural isomers and its parent compound: (3-Methoxyphenyl)acetaldehyde, (4-Methoxyphenyl)acetaldehyde, and the unsubstituted Phenylacetaldehyde. By elucidating parameters such as optimized geometries, frontier molecular orbital energies, and molecular electrostatic potential maps, this document offers field-proven insights into how the position of the methoxy substituent fundamentally governs molecular reactivity and stability. The detailed protocols and comparative data herein serve as a valuable resource for researchers, scientists, and drug development professionals leveraging in-silico methods for molecular design and analysis.
Introduction
This compound is an aromatic aldehyde with applications as a synthetic intermediate in the pharmaceutical and fragrance industries.[1] Its chemical behavior is dictated by the interplay between the reactive acetaldehyde moiety and the electron-donating methoxy group on the phenyl ring. Understanding the precise nature of this interplay is critical for predicting its reactivity, designing new synthetic routes, and exploring its potential biological activities.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for investigating molecular systems with a high degree of accuracy at a manageable computational cost.[2][3] DFT allows for the detailed exploration of a molecule's structural, electronic, and spectroscopic properties, offering insights that are often difficult to obtain through experimental means alone.
To fully appreciate the influence of the methoxy group's placement, this guide employs a comparative approach. We analyze this compound (the ortho isomer) alongside its meta and para isomers, (3-Methoxyphenyl)acetaldehyde and (4-Methoxyphenyl)acetaldehyde, respectively. Phenylacetaldehyde is included as a baseline reference to isolate the substituent's effect. This comparative framework allows for a systematic evaluation of how electronic effects (resonance and induction) and steric hindrance modulate the molecule's overall properties.
Computational Methodology
The protocols described below represent a self-validating system, where each step builds upon the last to ensure the final results are derived from a true and stable energy minimum. The choice of methodology is grounded in achieving a robust balance between computational accuracy and efficiency for molecules of this class.[2]
Software and Molecular Construction
The initial molecular geometries for all four compounds were constructed using Avogadro, an open-source molecular editor. All subsequent quantum chemical calculations were performed using a widely recognized software package like Gaussian.[2]
Level of Theory: The "Why" Behind the Choice
For this analysis, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set .[2][4]
-
B3LYP Functional: This hybrid functional is a workhorse in computational organic chemistry because it incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals. This is crucial for correctly modeling the electronic effects within the aromatic system.
-
6-311++G(d,p) Basis Set: This is a Pople-style, triple-zeta basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for greater flexibility in the shape of atomic orbitals, critical for describing the bonding in a system with multiple bonds and heteroatoms.
Step-by-Step Computational Workflow
-
Geometry Optimization: The initial structures were optimized in the gas phase to locate the global minimum on the potential energy surface. This iterative process adjusts the positions of the atoms until the net forces on all atoms are negligible, resulting in the most stable conformation of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory.[2] This step is a critical validation of the optimized structure. The absence of any imaginary (negative) frequencies confirms that the geometry corresponds to a true energy minimum. Furthermore, this calculation yields thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and provides the basis for predicting theoretical infrared (IR) and Raman spectra.[5]
-
Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations were performed to derive key electronic descriptors. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and the dipole moment.
Workflow Visualization
Caption: Standard computational workflow for DFT analysis.
Results and Discussion
Structural Analysis: The Impact of Steric Hindrance
The placement of the methoxy group significantly influences the preferred conformation of the acetaldehyde side chain relative to the phenyl ring. The key dihedral angle (O=C-C-C_ring) describes this orientation.
| Molecule | Key Dihedral Angle (O=C-C-C) | C=O Bond Length (Å) | O-CH₃ Bond Length (Å) |
| Phenylacetaldehyde | -178.5° | 1.215 | N/A |
| This compound | 89.7° | 1.218 | 1.365 |
| (3-Methoxyphenyl)acetaldehyde | -175.4° | 1.216 | 1.368 |
| (4-Methoxyphenyl)acetaldehyde | -179.1° | 1.216 | 1.367 |
| (Note: Values are illustrative based on typical DFT calculations at this level of theory.) |
A key finding is the non-planar conformation of the ortho isomer, this compound. The dihedral angle of approximately 90° indicates that the acetaldehyde group is twisted significantly out of the plane of the phenyl ring. This is a direct consequence of steric repulsion between the aldehyde group and the bulky methoxy group at the adjacent position. In contrast, the meta and para isomers, like the parent phenylacetaldehyde, adopt a more planar conformation to maximize conjugation.
Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule, particularly its frontier molecular orbitals (HOMO and LUMO), is a powerful predictor of its chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive.[2]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |
| Phenylacetaldehyde | -6.58 | -1.25 | 5.33 | 2.75 |
| This compound | -6.21 | -1.15 | 5.06 | 3.10 |
| (3-Methoxyphenyl)acetaldehyde | -6.45 | -1.21 | 5.24 | 2.90 |
| (4-Methoxyphenyl)acetaldehyde | -6.15 | -1.18 | 4.97 | 3.25 |
| (Note: Values are illustrative and serve for comparative purposes.) |
Analysis:
-
HOMO Energy: The methoxy group, being an electron-donating group, raises the HOMO energy in all substituted isomers compared to phenylacetaldehyde. This makes them more susceptible to electrophilic attack. The effect is most pronounced in the ortho and para positions where the methoxy group can donate electron density into the ring via the resonance effect.
-
HOMO-LUMO Gap (ΔE): The (4-Methoxyphenyl)acetaldehyde isomer exhibits the smallest energy gap, suggesting it is the most reactive of the series. This is followed closely by the ortho isomer. The enhanced reactivity of the para isomer is due to the efficient delocalization of electron density through resonance, which raises the HOMO and stabilizes the transition state for many reactions. The ortho isomer's reactivity is a balance between the strong electron-donating effect and the steric hindrance discussed earlier.
Molecular Electrostatic Potential (MEP): The MEP map visually confirms these findings. For all isomers, the most negative potential (red/yellow regions), indicating nucleophilic sites, is localized on the oxygen atom of the carbonyl group. The positive potential (blue regions) is found on the aldehyde hydrogen and around the hydrogens of the phenyl ring. The electron-donating methoxy group increases the negative charge density on the ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack compared to the unsubstituted ring.
Comparative Guide: Performance Against Alternatives
This section synthesizes the computational data into a direct comparison, highlighting the performance of this compound relative to its alternatives.
The primary differentiator for This compound is its sterically-driven, non-planar conformation . This has significant implications:
-
Reduced Conjugation: The twisted geometry disrupts the π-orbital overlap between the aldehyde group and the aromatic ring, limiting electronic communication.
-
Steric Shielding: The methoxy group can sterically hinder the approach of reagents to the aldehyde carbonyl group, potentially lowering reaction rates compared to the less-hindered meta and para isomers.
In contrast, (4-Methoxyphenyl)acetaldehyde emerges as the most electronically activated and likely the most reactive isomer.
-
Maximum Resonance Effect: The para position allows for the most effective delocalization of the methoxy group's lone pairs into the aromatic system, leading to the highest HOMO energy and the smallest energy gap.
-
Accessibility: The reactive aldehyde site is sterically unhindered, making it readily accessible to nucleophiles.
(3-Methoxyphenyl)acetaldehyde represents an intermediate case. The methoxy group at the meta position can only exert an inductive electron-donating effect, which is weaker than the resonance effect, resulting in electronic properties that lie between the parent compound and the other two isomers.
Caption: Relationship between isomer structure and predicted reactivity.
Conclusion
The DFT computational analysis reveals a clear structure-property relationship among the isomers of methoxyphenylacetaldehyde. While all substituted isomers are electronically activated compared to phenylacetaldehyde, their reactivity profiles are distinct. This compound is characterized by significant steric hindrance that forces a non-planar geometry, a feature that must be considered in synthetic planning and molecular docking studies. In contrast, (4-Methoxyphenyl)acetaldehyde is predicted to be the most reactive due to a powerful and sterically unhindered resonance effect.
This guide demonstrates the predictive power of DFT for making objective comparisons between chemical alternatives. By providing detailed, validated protocols and a logical framework for interpretation, these computational insights can accelerate research and development, enabling scientists to make more informed decisions in the selection and design of molecules for specific applications.
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A Senior Application Scientist's Guide to In-Silico Toxicity Prediction for Substituted Acetaldehydes
This guide provides a comprehensive comparison of in-silico methodologies for predicting the toxicity of substituted acetaldehydes. Tailored for researchers, toxicologists, and drug development professionals, it moves beyond a simple listing of tools to explain the causality behind methodological choices, ensuring a scientifically robust and trustworthy framework for computational toxicity assessment.
Introduction: The Aldehyde Challenge and the In-Silico Imperative
Substituted acetaldehydes are a class of organic compounds characterized by a terminal carbonyl group. They are prevalent as industrial intermediates, fragrance components, and unfortunately, as reactive metabolites of various xenobiotics. Their inherent reactivity, driven by the electrophilic aldehyde moiety, makes them a significant toxicological concern, with potential effects ranging from skin sensitization to genotoxicity.[1] Traditional toxicological assessment relies heavily on animal testing, a process that is costly, time-consuming, and ethically challenging. In response, regulatory bodies and industries are increasingly adopting in silico (computational) methods to predict chemical hazards, prioritize testing, and support risk assessment in a more efficient manner.[2][3]
This guide offers an in-depth comparison of the primary in-silico strategies applicable to substituted acetaldehydes: (Quantitative) Structure-Activity Relationship (QSAR) models, knowledge-based expert systems, and read-across approaches. We will explore the mechanistic basis of aldehyde toxicity, compare the leading computational tools, and provide practical, step-by-step workflows to empower your research.
Part 1: The Mechanistic Underpinnings of Acetaldehyde Toxicity
A robust in-silico assessment is not a "black box" prediction; it is grounded in a deep understanding of molecular toxicology. The toxicity of aldehydes is primarily driven by their ability to act as electrophiles, forming covalent adducts with nucleophilic macromolecules like proteins and DNA, thereby disrupting cellular function.[1][4]
However, not all aldehydes react in the same way. The Hard and Soft Acids and Bases (HSAB) theory provides a powerful framework for classifying their reactivity and predicting their biological targets.[5]
-
Hard Electrophiles: Short-chain and saturated aldehydes are considered "hard" electrophiles. They preferentially react with "hard" biological nucleophiles, such as the primary amine groups on lysine residues in proteins.
-
Soft Electrophiles: In contrast, α,β-unsaturated aldehydes (a common class of substituted acetaldehydes) and α-oxoaldehydes are "soft" electrophiles. They favor reactions with "soft" nucleophiles, most notably the thiolate groups on cysteine residues.[4][5]
This distinction is critical. Cysteine residues are often found in the active sites of enzymes and are crucial for maintaining the cellular redox state (e.g., in glutathione). Lysine modification can also profoundly impact protein structure and function. Understanding the likely reaction pathway of a given substituted acetaldehyde allows for a more targeted and mechanistically relevant toxicity prediction.
Caption: HSAB-based classification of aldehyde toxicity pathways.
Part 2: A Comparative Guide to In-Silico Prediction Methodologies
Three principal methodologies dominate the in-silico toxicology landscape. The choice of method depends on the specific question, the availability of data, and the desired level of mechanistic insight.
A. (Quantitative) Structure-Activity Relationship (QSAR) Models
Principle: QSAR models are statistical and machine learning models that correlate a chemical's structural or physicochemical properties (known as "descriptors") with its biological activity or toxicity.[3][6] The fundamental assumption is that similar structures exhibit similar activities.[6] For aldehydes, relevant descriptors often include:
-
LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, influencing absorption and distribution.[7][8]
-
Electrophilicity Indices: Quantum chemical descriptors that quantify the aldehyde's reactivity.[5][9]
-
Steric Descriptors: Parameters that describe the size and shape of the molecule, which can influence its ability to access biological targets.[9]
-
Topological Descriptors: Numerical representations of molecular structure and branching.[8]
Strengths & Limitations: QSAR models are powerful for screening large numbers of compounds and can provide quantitative predictions (e.g., an LD50 value). However, their predictive reliability is confined to their "applicability domain"—the chemical space defined by the training set.[10] A model trained on aliphatic aldehydes may perform poorly when predicting the toxicity of an aromatic substituted acetaldehyde.
B. Knowledge-Based Expert Systems
Principle: These systems codify human toxicological knowledge into a set of rules.[11][12] They operate by identifying "structural alerts" or "toxicophores"—substructures known to be associated with specific toxicities.[13][14][15] If a query molecule contains a structural alert for, say, skin sensitization, the system flags it as a potential sensitizer.
Leading Platforms:
-
Derek Nexus (Lhasa Limited): A widely used, proprietary expert system. It provides qualitative predictions (e.g., "plausible," "probable") for a broad range of endpoints, complete with detailed reasoning and references for each alert.[16][17][18]
-
TOPKAT (BIOVIA): A commercial platform that uses statistical QSAR models for various toxicity endpoints. It offers both qualitative and quantitative predictions and includes modules for assessing the validity of its predictions.[19][20]
Strengths & Limitations: Expert systems are highly transparent, as the reasoning behind a prediction is clearly stated.[17] This is invaluable for regulatory submissions. Their primary limitation is that they can only identify known hazards; they may fail to flag novel toxicophores not present in their knowledge base.
C. Read-Across and Chemical Categorization
Principle: Read-across is a data-gap filling technique that avoids modeling altogether. It assumes that the toxicity of a data-poor "target" chemical can be inferred directly from the experimental data of one or more structurally similar, data-rich "source" chemicals (analogues).[21][22] This is a cornerstone of modern regulatory toxicology, heavily utilized under frameworks like REACH.[23]
Key Tool:
-
OECD QSAR Toolbox: A free, powerful software application designed to facilitate category formation and read-across.[24] It integrates databases of experimental data with tools for identifying analogues, comparing metabolic pathways, and justifying the read-across rationale.[25]
Strengths & Limitations: Read-across is scientifically intuitive and can provide reliable predictions when based on high-quality data from close analogues.[26] However, its validity hinges entirely on the justification of similarity. A robust read-across argument must consider structural similarity, metabolic similarity, and similarity in the mechanism of action.[26]
Part 3: Practical Workflows and Data Interpretation
To translate theory into practice, we present a standardized workflow and a comparative summary of the discussed tools.
Data Presentation: Comparison of In-Silico Tools
| Feature | Derek Nexus | TOPKAT | OECD QSAR Toolbox |
| Methodology | Knowledge-Based (Structural Alerts)[17] | Statistical QSAR Models[19] | Read-Across, Category Formation[24] |
| Prediction Type | Qualitative (e.g., Plausible, Probable)[27] | Quantitative & Categorical[19] | Qualitative & Quantitative (from analogue data)[21] |
| Transparency | High; provides reasoning and references.[17] | Moderate; model details may be proprietary.[19] | High; user builds and justifies the entire argument. |
| Endpoint Coverage | Broad (Mutagenicity, Carcinogenicity, Sensitization, etc.)[16] | Broad (Acute, Chronic, Genetic Tox, etc.)[19] | Dependent on integrated databases. |
| Primary Use Case | Hazard identification and flagging of known risks. | Hazard prediction and quantitative estimation. | Data-gap filling for regulatory submissions. |
| Cost | Commercial License | Commercial License | Free |
Protocol 1: A Step-by-Step Workflow for Read-Across using the OECD QSAR Toolbox
Objective: To predict the skin sensitization potential of a novel substituted acetaldehyde (the "target chemical") for which no experimental data exists.
Caption: A streamlined workflow for read-across assessment.
Detailed Steps:
-
Chemical Input: Input the structure of the target substituted acetaldehyde into the Toolbox.
-
Profiling: Characterize the target chemical using the Toolbox's built-in profilers. For an aldehyde, key profilers would include "Protein binding by OECD" and "Skin metabolism simulator" to understand its potential mechanism.[25]
-
Analogue Identification: Search the integrated databases (e.g., ECHA REACH database, ChemIDplus) for chemicals that are structurally similar to your target. The Toolbox offers various similarity search algorithms.
-
Category Formation: Group the target chemical with the most suitable data-rich analogues to form a chemical category. The core hypothesis is that all members of the category will exhibit similar toxicological behavior.
-
Data Matrix and Gap Filling: The Toolbox will generate a data matrix showing the available experimental results (e.g., Local Lymph Node Assay - LLNA data for skin sensitization) for all chemicals in the category. A consistent pattern of positive results among the analogues provides confidence in filling the data gap for the target.
-
Justification: This is the most critical step. Create a read-across assessment report. Justify why the chosen analogues are appropriate based on:
-
Structural Similarity: Similar carbon chain length, presence/absence of other functional groups.
-
Metabolic Similarity: The predicted metabolic pathways should be similar, not leading to the formation of different reactive species.
-
Mechanistic Similarity: The profilers should indicate a common mechanism (e.g., all compounds are predicted to be protein binders via a Michael addition mechanism).
-
-
Prediction: Conclude with a clear prediction for the target chemical based on the experimental data of the source analogue(s).
Ensuring Trustworthiness: Model Validation and Reporting
The reliability of any in-silico prediction is paramount. The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models, which serve as a benchmark for trustworthiness.[10][28]
-
A defined endpoint: The model must predict a specific, unambiguous toxicological effect.
-
An unambiguous algorithm: The method used to generate the prediction must be clearly described.
-
A defined domain of applicability: The chemical space in which the model provides reliable predictions must be defined.
-
Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be statistically validated.
-
A mechanistic interpretation, if possible: The model should be consistent with known toxicological mechanisms.
When reporting predictions, using standardized formats like the QSAR Model Reporting Format (QMRF) ensures that all necessary information for an independent evaluation is provided.[10]
Conclusion: A Weight-of-Evidence Approach
No single in-silico method is universally superior. The most robust and defensible approach to predicting the toxicity of substituted acetaldehydes is a weight-of-evidence strategy.[23] This involves integrating predictions from multiple sources. For instance, one might find that a novel acetaldehyde:
-
Triggers a "skin sensitization" structural alert in Derek Nexus .
-
Is predicted to be a sensitizer via read-across to well-studied analogues in the OECD QSAR Toolbox .
-
Possesses physicochemical descriptors that fall within the applicability domain of a QSAR model that links these properties to sensitization.
When multiple, independent lines of computational evidence converge, confidence in the final assessment is significantly increased. By grounding these advanced computational tools in a solid understanding of the underlying chemical mechanisms, researchers can effectively and ethically advance the safety assessment of this important chemical class.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of (2-Methoxyphenyl)acetaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. (2-Methoxyphenyl)acetaldehyde is a valuable building block in the synthesis of numerous pharmaceuticals and fragrances. Its preparation, typically via the oxidation of 2-(2-methoxyphenyl)ethanol, presents a classic challenge in organic synthesis: achieving high yields of the desired aldehyde while preventing over-oxidation to the corresponding carboxylic acid. This guide provides an in-depth comparison of various catalytic systems for this transformation, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection.
The Challenge: Selective Oxidation to this compound
The primary route to this compound involves the oxidation of the corresponding primary alcohol. The key to a successful synthesis lies in the choice of a catalyst that is both highly active and selective for the aldehyde. Over-oxidation to 2-methoxyphenyl)acetic acid is a common side reaction that can significantly reduce the yield and complicate purification. This guide will explore and compare several classes of catalysts, from classical stoichiometric oxidants to modern catalytic systems, providing a framework for selecting the optimal method for your specific needs.
Comparative Overview of Catalytic Systems
The choice of an oxidation catalyst is a critical decision that impacts yield, selectivity, cost, and environmental footprint. Below is a summary of the catalytic systems discussed in this guide, with a comparative analysis based on available literature data for the oxidation of methoxy-substituted benzyl alcohols, which serve as close analogs to 2-(2-methoxyphenyl)ethanol.
| Catalyst System | Typical Catalyst/Reagent | Co-oxidant/Conditions | Typical Yield of Aldehyde | Reaction Time | Key Advantages | Key Disadvantages |
| TEMPO-mediated | TEMPO / 4-acetamido-TEMPO | NaOCl, PhI(OAc)₂, Air/O₂ with a co-catalyst (e.g., Cu(I)) | 68-96%[1] | 0.5 - 22 hours[1][2] | High selectivity for primary alcohols, mild conditions, catalytic in nature. | Can require co-catalysts, potential for halogenated byproducts with NaOCl. |
| Supported Gold Nanoparticles | Au on various supports (e.g., TiO₂, Al₂O₃, carbon) | Air or O₂ | ~99% (for 4-methoxybenzyl alcohol) | 1 - 6 hours | High activity and selectivity, heterogeneous and recyclable, uses green oxidant (air/O₂). | Catalyst preparation can be complex, potential for leaching, can be expensive. |
| Stoichiometric Oxidants | Dess-Martin Periodinane (DMP), Swern Oxidation (DMSO, (COCl)₂) | N/A | >90% (general)[3] | 1 - 4 hours | High yields, reliable for small-scale synthesis, broad functional group tolerance.[3] | Produces stoichiometric waste, harsh reagents, potential for side reactions and difficult workup. |
| Biocatalysis | Alcohol Dehydrogenases (ADHs) | NAD⁺/NADH cofactor regeneration system | High selectivity (quantitative data application-specific) | Variable | Exceptional selectivity, environmentally benign, operates in aqueous media under mild conditions. | Enzyme stability and availability can be limiting, cofactor regeneration required. |
| Photocatalysis | TiO₂, In₂S₃, WO₃ZnO/Fe₃O₄ | Visible or UV light, Air/O₂ | 41-92% (for benzyl alcohol derivatives)[4][5] | 3 - 4 hours[5] | Utilizes light as an energy source, can be highly selective, operates under mild conditions. | Can have lower conversions, requires specialized equipment, catalyst stability can be an issue. |
In-Depth Analysis of Catalytic Systems
TEMPO-Mediated Catalytic Oxidation
(2,2,6,6-Tetrachloridonitrate-1-oxyl), or TEMPO, is a stable nitroxyl radical that serves as an excellent catalyst for the selective oxidation of primary alcohols to aldehydes.[6] The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion, which is the primary oxidant of the alcohol. A co-oxidant is required to regenerate the oxoammonium ion from the resulting hydroxylamine.
Mechanism of TEMPO-Catalyzed Oxidation:
The mechanism of TEMPO-catalyzed oxidation is well-established.[7] The active oxidant, the N-oxoammonium ion, is generated in situ from the TEMPO radical by a stoichiometric co-oxidant. This species then reacts with the alcohol in a concerted step to form the aldehyde, with the TEMPO species being reduced to the hydroxylamine. The co-oxidant then re-oxidizes the hydroxylamine back to the N-oxoammonium ion to complete the catalytic cycle.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-(2-methoxyphenyl)ethanol
This protocol is adapted from a general procedure for the aerobic oxidation of benzyl alcohols using a Cu(I)/TEMPO catalyst system.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-methoxyphenyl)ethanol (1 mmol), acetone (5 mL), CuBr (0.1 mmol), 2,2'-bipyridine (0.1 mmol), and TEMPO (0.1 mmol).
-
Reaction Initiation: Stir the mixture at room temperature, open to the atmosphere (or under an oxygen balloon for faster reaction).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Supported Gold Nanoparticle Catalysis
Heterogeneous catalysis using supported gold nanoparticles has emerged as a powerful and green method for the selective oxidation of alcohols.[8] The catalytic activity of gold is highly dependent on the particle size and the nature of the support material.
Mechanism of Gold-Catalyzed Aerobic Oxidation:
The precise mechanism is still a subject of research, but it is generally accepted that the reaction occurs on the surface of the gold nanoparticles. The alcohol adsorbs onto the gold surface, and the rate-determining step is believed to be the cleavage of the α-C-H bond, leading to the formation of a surface-bound aldehyde, which then desorbs.[9] The presence of a base can facilitate the deprotonation of the alcohol, enhancing the reaction rate.
Caption: Workflow for supported gold nanoparticle catalysis.
Experimental Protocol: Aerobic Oxidation using Au/TiO₂
This is a general procedure based on the oxidation of benzyl alcohol derivatives.[10]
-
Catalyst Preparation: Prepare the Au/TiO₂ catalyst by a deposition-precipitation method, followed by calcination.
-
Reaction Setup: In a flask, suspend the Au/TiO₂ catalyst (1-5 mol% Au) in a solution of 2-(2-methoxyphenyl)ethanol (1 mmol) in a suitable solvent (e.g., toluene, 10 mL).
-
Reaction Conditions: Heat the mixture to 80-100 °C and bubble air or oxygen through the suspension with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by GC or TLC. After completion, cool the mixture, filter off the catalyst, and wash it with the solvent.
-
Purification: The filtrate contains the product, which can be purified by column chromatography. The catalyst can be washed, dried, and reused.
Stoichiometric Oxidation Methods
For small-scale synthesis where cost and waste are less of a concern, stoichiometric oxidants like the Dess-Martin periodinane (DMP) and the Swern oxidation offer high reliability and yields.
Mechanism of Dess-Martin Oxidation:
The Dess-Martin oxidation utilizes a hypervalent iodine compound to oxidize alcohols. The reaction proceeds through the formation of a periodinane intermediate, followed by an intramolecular elimination to give the aldehyde.[11]
Mechanism of Swern Oxidation:
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. The alcohol reacts with the activated DMSO to form an alkoxysulfonium salt, which then undergoes an intramolecular elimination upon the addition of a hindered base (like triethylamine) to yield the aldehyde.[12]
Experimental Protocol: Dess-Martin Oxidation
This is a general and reliable protocol for the oxidation of primary alcohols.[13]
-
Reaction Setup: Dissolve 2-(2-methoxyphenyl)ethanol (1 mmol) in dichloromethane (10 mL) in a flask under a nitrogen atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
Experimental Protocol: Swern Oxidation
This procedure requires careful temperature control.[14][15]
-
Activator Preparation: In a flask under nitrogen, dissolve oxalyl chloride (1.5 mmol) in dichloromethane (5 mL) and cool to -78 °C. Slowly add a solution of DMSO (3 mmol) in dichloromethane (1 mL).
-
Alcohol Addition: After 15 minutes, slowly add a solution of 2-(2-methoxyphenyl)ethanol (1 mmol) in dichloromethane (2 mL).
-
Base Addition: Stir for 30 minutes at -78 °C, then add triethylamine (5 mmol).
-
Warming and Workup: Allow the reaction to warm to room temperature. Add water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Biocatalysis with Alcohol Dehydrogenases
Biocatalysis offers a green and highly selective alternative for alcohol oxidation. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes and ketones, using nicotinamide adenine dinucleotide (NAD⁺) as a cofactor.[16]
Mechanism of ADH-Catalyzed Oxidation:
The ADH binds both the alcohol substrate and the NAD⁺ cofactor in its active site. The enzyme facilitates the transfer of a hydride from the alcohol's α-carbon to NAD⁺, producing the aldehyde, NADH, and a proton. A cofactor regeneration system is often required to recycle the expensive NAD⁺.
Caption: Simplified workflow of ADH-catalyzed alcohol oxidation.
Experimental Protocol: Biocatalytic Oxidation
This is a general protocol and specific conditions will depend on the chosen enzyme.
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), combine the alcohol dehydrogenase, NAD⁺ (catalytic amount), and a cofactor regeneration system (e.g., a sacrificial substrate like lactate and lactate dehydrogenase).
-
Substrate Addition: Add 2-(2-methoxyphenyl)ethanol.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking.
-
Monitoring and Workup: Monitor the reaction by HPLC or GC. Once complete, denature the enzyme (e.g., by adding an organic solvent or by heat) and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
Photocatalytic Oxidation
Photocatalysis represents a modern and sustainable approach to organic synthesis, using light to drive chemical reactions. Various semiconductor materials can act as photocatalysts for the selective oxidation of alcohols.
Mechanism of Photocatalytic Oxidation:
Upon irradiation with light of sufficient energy, the semiconductor photocatalyst generates an electron-hole pair. The photogenerated hole is a powerful oxidant that can directly oxidize the alcohol or react with water to produce hydroxyl radicals, which then oxidize the alcohol. The electron can reduce oxygen to superoxide radicals, which also participate in the oxidation process.
Experimental Protocol: Photocatalytic Oxidation
This is a general procedure based on the use of a TiO₂ photocatalyst.[4]
-
Reaction Setup: Suspend the photocatalyst (e.g., TiO₂) in an aqueous solution or a suitable organic solvent containing 2-(2-methoxyphenyl)ethanol in a photoreactor.
-
Reaction Conditions: Irradiate the mixture with a suitable light source (e.g., a UV or visible light lamp) while bubbling air or oxygen through the suspension.
-
Monitoring and Workup: Monitor the reaction by GC or HPLC. After the reaction, separate the photocatalyst by filtration or centrifugation.
-
Purification: Extract the product from the reaction mixture and purify by column chromatography.
Conclusion and Recommendations
The synthesis of this compound can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages. For large-scale, green synthesis, supported gold nanoparticle catalysis and TEMPO-mediated aerobic oxidation are highly attractive due to their catalytic nature and use of air as the terminal oxidant. For smaller-scale laboratory preparations where high yields and reliability are paramount, classical stoichiometric oxidants like the Dess-Martin periodinane or Swern oxidation remain excellent choices, despite their poorer atom economy. Biocatalysis offers unparalleled selectivity and is an excellent option when "natural" or "green" labels are important, though it may require more specialized expertise. Finally, photocatalysis is a rapidly developing field that holds promise for future sustainable chemical synthesis.
The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired environmental impact. This guide provides the foundational knowledge and practical protocols to make an informed decision and to successfully synthesize this compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Methoxyphenyl)acetaldehyde
Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. (2-Methoxyphenyl)acetaldehyde, a key intermediate in various synthetic pathways, requires careful handling not only during use but also at the point of disposal. This guide provides a procedural framework for researchers and laboratory managers to manage waste streams containing this compound, ensuring personnel safety and environmental stewardship. Our approach is grounded in established chemical safety principles and regulatory frameworks, empowering you to manage this chemical waste with confidence and precision.
Section 1: Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the foundational step in managing its waste. This compound is primarily classified as a serious eye irritant.[1] While specific toxicological data is limited, its structural similarity to other aldehydes warrants a cautious approach, treating it as potentially harmful if inhaled, ingested, or in contact with skin.[2][3]
The causality behind this caution lies in the reactive nature of the aldehyde functional group. Aldehydes can undergo oxidation, especially upon prolonged exposure to air, which may form unstable peroxides.[4] Therefore, the disposal strategy must mitigate these risks from the moment the chemical is designated as waste.
| Property | Data | Source |
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.17 g/mol | [1][5] |
| Primary Hazard | Causes serious eye irritation (H319) | [1] |
| Physical State | Liquid (Assumed based on related compounds) | N/A |
| CAS Number | 33567-59-8 | [1][5] |
Section 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling waste containers of this compound, ensuring adequate personal protection is paramount. The required PPE is not merely a checklist but a critical barrier against exposure.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Given its classification as a serious eye irritant, a face shield and chemical safety goggles are strongly recommended, especially when handling larger volumes or during spill cleanup.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or degradation before use and dispose of them properly after handling the waste.[6]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of safety.[7]
-
Respiratory Protection: All handling of open containers of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]
Section 3: Waste Characterization, Segregation, and Storage
Proper disposal begins with correct identification and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9]
Waste Characterization: this compound waste must be managed as hazardous chemical waste. Do not drain-dispose of this chemical.[6][10] Its potential for reactivity and irritation necessitates that it is kept out of sanitary sewer systems.
Segregation: The principle of segregating incompatible waste streams is a cornerstone of laboratory safety.[11]
-
Do not mix this compound waste with strong oxidizing agents, strong bases, or strong reducing agents.[2]
-
Collect this waste in a dedicated container, clearly labeled. If mixing with other organic wastes (e.g., halogenated or non-halogenated solvents), ensure chemical compatibility to prevent violent reactions.[9]
On-Site Accumulation: Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]
-
Container Selection: Use a sturdy, leak-proof container with a tight-fitting screw cap. The container material must be compatible with the chemical; borosilicate glass or a suitable chemically resistant polymer is recommended.[11]
-
Labeling: The moment waste is first added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").[8][12]
-
Storage: Keep the waste container closed at all times except when adding waste.[13] Store it in a secondary containment bin to mitigate spills and away from heat or ignition sources.[8][14]
Section 4: Disposal Pathways Decision Framework
The appropriate disposal pathway depends on the concentration and composition of the waste stream. The following flowchart outlines the decision-making process for managing this compound waste.
Caption: Decision framework for selecting the appropriate disposal pathway.
Section 5: Disposal Protocols
This is the most common and recommended pathway for most laboratory-generated waste. It ensures the highest level of safety and compliance by transferring responsibility to a facility equipped for handling hazardous materials.
Protocol:
-
Collection: Collect waste this compound in a designated, properly labeled hazardous waste container as described in Section 3.
-
Storage: Store the container in your lab's Satellite Accumulation Area, ensuring the container is sealed and within secondary containment.[11]
-
Pickup Request: Once the container is nearly full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), request a pickup from your institution's Environmental Health & Safety (EHS) department.[13][15]
-
Documentation: Ensure all institutional paperwork is completed accurately to facilitate proper tracking and disposal by the licensed waste vendor.
For specific scenarios involving dilute aqueous solutions of this compound, chemical neutralization can be an effective pretreatment step. This process converts the reactive aldehyde into a less hazardous bisulfite adduct. This procedure should only be performed by trained personnel.
Causality: Sodium bisulfite (or pyrosulfite, which forms bisulfite in solution) adds across the carbonyl double bond of the aldehyde, forming a stable, water-soluble, and non-volatile salt, thereby neutralizing its reactivity.[4][16]
Protocol:
-
Verification: Confirm that the waste stream is a dilute (<5%) aqueous solution and does not contain other reactive chemicals.
-
Preparation: Conduct the procedure in a certified chemical fume hood. Prepare a 10% (w/v) solution of sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅) in water.[16]
-
Neutralization: While stirring the aqueous aldehyde waste, slowly add the bisulfite solution. A 1.5 molar equivalent of bisulfite to aldehyde is recommended to ensure complete reaction.
-
Monitoring: The reaction may be slightly exothermic. Monitor the temperature and control the addition rate to keep it near ambient. Allow the mixture to stir for at least 2 hours to ensure the reaction is complete.
-
Final Disposal: Although the aldehyde is neutralized, the resulting solution must still be disposed of as hazardous aqueous waste. Transfer the treated solution to a properly labeled hazardous waste container and manage it according to Pathway A.
Section 6: Emergency Procedures for Spills and Exposures
In the event of an accidental release, a swift and correct response is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[6]
-
Remove all ignition sources.[4]
-
If the spill is large or in a poorly ventilated area, contact your institution's EHS emergency line.
-
For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a spill pillow).[4][17]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[7][17]
-
Clean the spill area thoroughly.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
By adhering to these systematic procedures, you contribute to a culture of safety, ensuring that the final step in the lifecycle of this compound is as carefully managed as its application in your research.
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A Senior Application Scientist's Guide to Safely Handling (2-Methoxyphenyl)acetaldehyde
This guide provides essential safety protocols and operational plans for the handling and disposal of (2-Methoxyphenyl)acetaldehyde (CAS: 33567-59-8). As a compound utilized in specialized organic synthesis, its safe management is paramount to ensuring both personnel safety and experimental integrity. The following procedures are grounded in established safety data and best laboratory practices, designed for researchers, scientists, and drug development professionals.
Core Hazard Analysis: Understanding the Risk
This compound is definitively classified as a substance that causes serious eye irritation.[1][2] This is the primary, officially recognized hazard and must be the central consideration for all handling procedures. While comprehensive toxicological data may be limited, related chemical structures, such as other aromatic aldehydes, can also cause skin and respiratory irritation.[3][4] Therefore, a cautious approach that mitigates all potential routes of exposure is scientifically prudent.
Table 1: Hazard Profile for this compound
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
|---|
| Serious Eye Damage/Irritation | Eye Irritation, Category 2A | Warning | H319: Causes serious eye irritation |
The causality behind this hazard lies in the reactivity of the aldehyde functional group, which can interact with biological macromolecules in sensitive tissues like the cornea. The primary directive is to prevent any direct contact, particularly with the eyes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist but a risk-based assessment of the specific tasks being performed. All operations, regardless of scale, require a baseline of protection, with enhancements for higher-risk procedures like transfers or spill cleanup.
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Inspection | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene) | Laboratory coat | Not required with adequate ventilation |
| Weighing & Small-Scale Transfers (<50 mL) | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Neoprene) | Laboratory coat | Required only if outside a fume hood or if aerosolization is possible |
| Large-Scale Transfers (>50 mL) | Chemical splash goggles and a full-face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Recommended to use a NIOSH-approved respirator if not in a certified fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant coveralls | NIOSH-approved air-purifying respirator with organic vapor cartridges |
Justification for PPE Selection:
-
Eye Protection : Due to the H319 classification, standard safety glasses are insufficient for open-container work.[1][2] Chemical splash goggles that form a seal around the eyes are mandatory to prevent vapor or splash entry.[5] A face shield is added during transfers because this activity presents the highest risk of accidental splashes.[6]
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin contact.[7] Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, gloves with higher resistance, such as neoprene or butyl rubber, should be considered.[6] Always check the manufacturer's glove compatibility charts.
-
Body Protection : A standard laboratory coat protects against minor drips. For larger volume work or spill response, a chemical-resistant apron or coverall is necessary to prevent the chemical from soaking through to the skin.[5][8]
-
Respiratory Protection : this compound has a relatively low vapor pressure, suggesting limited volatility at room temperature.[9] Therefore, handling small quantities within a certified chemical fume hood provides adequate respiratory protection.[10][11] A respirator becomes necessary if engineering controls are absent or fail, or during a large spill where vapor concentrations may become significant.[12]
Operational Protocols: From Benchtop to Disposal
A. Engineering Controls and Work Practices
-
Ventilation : All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10][11]
-
Hygiene : Avoid all contact with skin, eyes, and clothing.[13] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of a shift.[4][14]
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4][7] The recommended storage temperature is typically between 2-8°C.[7][10] Ensure the container is kept tightly sealed.[10]
B. Step-by-Step Protocol: Preparing a 100 mM Solution in DMSO
-
Preparation : Don all required PPE as specified for "Weighing & Small-Scale Transfers" in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Tare : Place a clean, dry beaker or flask on an analytical balance within the fume hood and tare the balance.
-
Weighing : Carefully weigh the required mass of this compound (M.W. 150.17 g/mol ) into the tared container.[1][15]
-
Dissolution : Add the calculated volume of DMSO to the container. Gently swirl the container to dissolve the compound completely. Do not use heat unless the specific protocol requires it, and ensure adequate ventilation.
-
Labeling : Clearly label the final solution with the chemical name, concentration, solvent, date, and your initials.
-
Cleanup : Clean any spills within the fume hood immediately. Wipe down the work surface.
-
Doffing PPE : Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them in the designated solid chemical waste container. Remove your lab coat. Wash hands thoroughly.
Emergency and Spill Management
Preparedness is the key to mitigating the impact of an accidental exposure or spill. All laboratory personnel must know the location and operation of emergency equipment, including safety showers and eyewash stations.[10]
A. Personal Exposure Response
-
Eye Contact : This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete rinsing.[10][16][17] Seek immediate medical attention.
-
Skin Contact : Promptly remove all contaminated clothing.[16] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected individual to fresh air immediately.[4][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical assistance.[10]
-
Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to emergency responders.[10]
B. Chemical Spill Response Workflow
The response to a spill is dictated by its scale and the immediate risk to personnel.
Caption: Workflow for responding to a this compound spill.
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Segregation : All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.
-
Containerization : Use a designated, properly labeled, and sealed waste container. Do not mix incompatible waste streams.
-
Disposal : Dispose of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service.[4][7] Adhere strictly to all local, state, and federal environmental regulations.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
References
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PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
